1-Cyclohexyl-2-propen-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-9(10)8-6-4-3-5-7-8/h2,8H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOZSJIRHYARIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176172 | |
| Record name | 1-Cyclohexyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177-34-6 | |
| Record name | 1-Cyclohexyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-2-propen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexyl-2-propen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 1-Cyclohexyl-2-propen-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclohexyl-2-propen-1-one, also commonly known as cyclohexyl vinyl ketone, is an α,β-unsaturated ketone with significant applications in organic synthesis. Its chemical structure, featuring a cyclohexyl ring attached to a propenone moiety, imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, structural details, and key experimental protocols. Particular attention is given to its role in Michael addition reactions, a cornerstone of its synthetic utility.
Chemical Structure and Identification
This compound is characterized by a vinyl group attached to a carbonyl carbon, which is also bonded to a cyclohexane ring. This arrangement results in a conjugated system that dictates its chemical behavior.
Table 1: Structural and Identification Data for this compound
| Identifier | Value | Citation |
| IUPAC Name | 1-cyclohexylprop-2-en-1-one | [1] |
| Common Name | Cyclohexyl vinyl ketone | [2] |
| CAS Number | 2177-34-6 | [1][2] |
| Molecular Formula | C₉H₁₄O | [1][2] |
| Molecular Weight | 138.21 g/mol | [1][2] |
| SMILES | C=CC(=O)C1CCCCC1 | [1] |
| InChI Key | WXOZSJIRHYARIF-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value (Computed) | Citation |
| XLogP3 | 2.6 | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the formation of the corresponding allylic alcohol, 1-cyclohexyl-2-propen-1-ol, followed by its oxidation.
Synthesis of 1-Cyclohexyl-2-propen-1-ol (Precursor)
A common method for the synthesis of the precursor alcohol involves the Grignard reaction between cyclohexanecarboxaldehyde and vinylmagnesium bromide.
Experimental Procedure:
-
To a solution of vinylmagnesium bromide (1.1 equivalents) in dry tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere, a solution of cyclohexanecarboxaldehyde (1.0 equivalent) in dry THF is added dropwise.
-
The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent, such as ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 1-cyclohexyl-2-propen-1-ol.
-
The crude product can be purified by flash column chromatography.
Oxidation to this compound
The oxidation of the allylic alcohol to the desired α,β-unsaturated ketone can be accomplished using various reagents. A mild and efficient method involves the use of Dess-Martin periodinane (DMP).
Experimental Procedure:
-
To a solution of 1-cyclohexyl-2-propen-1-ol (1.0 equivalent) in dichloromethane (DCM) is added Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
The mixture is stirred vigorously until the layers become clear.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product, this compound, can be purified by flash column chromatography.
Chemical Reactivity and Synthetic Applications
The core reactivity of this compound is defined by its α,β-unsaturated carbonyl system. This moiety makes the compound an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles.
Michael Addition
The Michael addition is a key transformation of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the β-position. This reaction is fundamental in the construction of more complex molecular architectures.
General Reaction Scheme:
A nucleophile adds to the β-carbon of the propenone system, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.
Visualizations
Synthetic Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
Michael Addition Mechanism
The diagram below outlines the mechanism of the Michael addition reaction with this compound using a generic nucleophile.
Caption: Mechanism of the Michael addition reaction.
Spectroscopic Data
Spectroscopic data is essential for the characterization of this compound. Key spectral features are summarized below.
Table 3: Spectroscopic Data for this compound
| Spectrum Type | Key Features | Citation |
| ¹³C NMR | Signals corresponding to carbonyl, vinyl, and cyclohexyl carbons. | [1] |
| GC-MS | Molecular ion peak and characteristic fragmentation pattern. | [1] |
| IR Spectroscopy | Strong absorption band for the C=O stretch of the conjugated ketone and bands for C=C stretching. | [1] |
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile building block in organic chemistry. Its synthesis via the oxidation of its corresponding alcohol is a reliable method for its preparation. The pronounced electrophilicity at the β-carbon makes it a prime substrate for Michael addition reactions, providing a powerful tool for the formation of new chemical bonds. A thorough understanding of its chemical properties, structure, and reactivity is crucial for its effective utilization in research and development.
References
Synthesis and Preparation of 1-Cyclohexyl-2-propen-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and potential biological relevance of 1-Cyclohexyl-2-propen-1-one. This α,β-unsaturated ketone is a molecule of interest for its potential applications in organic synthesis and as a scaffold in drug discovery. This document details the synthetic route from commercially available starting materials, including experimental protocols and characterization data. Furthermore, it explores the potential biological activities of this class of compounds, offering insights for professionals in drug development.
Synthetic Pathway
The synthesis of this compound can be achieved in a two-step process. The first step involves the synthesis of the precursor alcohol, 1-Cyclohexyl-2-propen-1-ol, via a Grignard reaction. The subsequent step is the oxidation of this secondary allylic alcohol to the desired α,β-unsaturated ketone.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Cyclohexyl-2-propen-1-ol
This procedure details the preparation of the alcohol precursor via the reaction of cyclohexanecarboxaldehyde with vinyl magnesium bromide.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Cyclohexanecarboxaldehyde | 112.17 | 223 | 24.0 g |
| 1.3 M Vinyl Magnesium Bromide in THF | - | 253.5 | 195 mL |
| Dry Tetrahydrofuran (THF) | - | - | 180 mL |
| Saturated Aqueous NH₄Cl | - | - | As needed |
| Ethyl Acetate | - | - | As needed |
| Saturated Aqueous NaHCO₃ | - | - | As needed |
| Brine | - | - | As needed |
| Magnesium Sulfate (MgSO₄) | - | - | As needed |
Procedure:
-
To a flame-dried flask containing 140 mL of dry tetrahydrofuran (THF), previously degassed and flushed with nitrogen, add 195 mL (253.5 mmol) of 1.3 M vinyl magnesium bromide in THF dropwise over 5 minutes at 0°C under a nitrogen atmosphere.
-
Stir the resulting solution for 5 minutes at 0°C.
-
A solution of 24.0 g (223 mmol) of cyclohexanecarboxaldehyde in 40 mL of dry THF is then added via syringe at 0°C.
-
The reaction mixture is stirred for 3.75 hours at a temperature between 0°C and 5°C under a nitrogen atmosphere.
-
After the reaction is complete, quench the reaction at 0°C by the careful addition of saturated aqueous ammonium chloride.
-
Pour the resulting suspension into 1 L of ice-cold saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Combine the organic extracts and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the ethyl acetate extract over magnesium sulfate, filter, and concentrate under reduced pressure at room temperature to yield 1-Cyclohexyl-2-propen-1-ol.
Expected Yield: Approximately 31.0 g.
Step 2: Synthesis of this compound via Swern Oxidation
This protocol describes the oxidation of the secondary allylic alcohol, 1-Cyclohexyl-2-propen-1-ol, to the target α,β-unsaturated ketone using a Swern oxidation.
Reaction Scheme:
Caption: Experimental workflow for the Swern oxidation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (equiv) |
| 1-Cyclohexyl-2-propen-1-ol | 140.22 | 1.0 |
| Oxalyl Chloride | 126.93 | 1.5 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 2.7 |
| Triethylamine (Et₃N) | 101.19 | 7.0 |
| Dry Dichloromethane (CH₂Cl₂) | - | - |
| Water (H₂O) | - | - |
| Brine | - | - |
| Sodium Sulfate (Na₂SO₄) | - | - |
Procedure:
-
To a solution of oxalyl chloride (1.5 equiv) in dry dichloromethane (DCM), add a solution of dimethyl sulfoxide (2.7 equiv) in dry DCM dropwise at -78°C over 5 minutes.
-
After stirring for 5 minutes, a solution of 1-cyclohexyl-2-propen-1-ol (1.0 equiv) in dry DCM is added dropwise over 5 minutes.
-
Maintain the reaction mixture at -78°C for 30 minutes.
-
Add triethylamine (7.0 equiv) dropwise over 10 minutes.
-
Allow the mixture to warm to room temperature.
-
Add water to quench the reaction.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound.
Characterization Data
The structure of this compound can be confirmed by spectroscopic methods.
Table of Physicochemical and Spectroscopic Data:
| Property | Value |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 55, 2nd Highest: 83, 3rd Highest: 41[1] |
| Infrared Spectroscopy | Characteristic C=O and C=C stretching frequencies are expected. |
Biological and Pharmacological Context
For professionals in drug development, understanding the potential biological activities of a novel compound is crucial. This compound belongs to the class of α,β-unsaturated ketones, which are known for their biological reactivity.
Mechanism of Action of α,β-Unsaturated Ketones
The key structural feature of α,β-unsaturated ketones is the conjugated system of a carbon-carbon double bond and a carbonyl group. This arrangement makes the β-carbon electrophilic and susceptible to nucleophilic attack by biological macromolecules. This type of reaction is known as a Michael addition.
References
An In-depth Technical Guide to 1-Cyclohexylprop-2-en-1-one (Cyclohexyl Vinyl Ketone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexylprop-2-en-1-one, commonly known as cyclohexyl vinyl ketone, is an α,β-unsaturated ketone featuring a cyclohexyl ring attached to a vinyl ketone moiety. This bifunctional architecture makes it a valuable intermediate and building block in organic synthesis. As an enone, it possesses two key reactive sites: the carbonyl carbon and the β-unsaturated carbon, rendering it susceptible to both 1,2- and 1,4-nucleophilic addition. This reactivity is harnessed in various carbon-carbon bond-forming reactions, including Michael additions and Diels-Alder cycloadditions, making it a useful reagent for constructing more complex molecular frameworks in pharmaceutical and materials science research.[1]
IUPAC Nomenclature and Chemical Identity
The systematic name for cyclohexyl vinyl ketone, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 1-cyclohexylprop-2-en-1-one .[2] The naming convention prioritizes the ketone functional group, with the three-carbon chain being a "propenone." The cyclohexyl group is a substituent at position 1, and the double bond is located at position 2 of the propenone chain.
Physicochemical and Spectroscopic Data
The key physical, chemical, and spectroscopic properties of 1-cyclohexylprop-2-en-1-one are summarized in the table below. This data is essential for its identification, purification, and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₄O | [1][2] |
| Molecular Weight | 138.21 g/mol | [1][2] |
| CAS Number | 2177-34-6 | [1][2] |
| Appearance | Yellow to colorless oil | [3] |
| Density | 0.925 g/cm³ | [3] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| InChI | InChI=1S/C9H14O/c1-2-9(10)8-6-4-3-5-7-8/h2,8H,1,3-7H2 | [1][2] |
| SMILES | C=CC(=O)C1CCCCC1 | [2] |
| IR Absorption (C=O) | ~1685-1666 cm⁻¹ (Conjugated Ketone) | [4] |
| ¹H NMR (Typical Shifts) | Vinyl H: δ 5.8-6.5 ppm; Cyclohexyl H: δ 1.0-3.0 ppm | [5] |
| ¹³C NMR (Typical Shifts) | Carbonyl C: δ 190-215 ppm; Alkene C: δ 110-150 ppm | [6][7][8] |
Note: Specific, experimentally determined boiling point, melting point, and detailed spectral peak data for this compound are not consistently available in public databases. The provided spectroscopic values are typical ranges for α,β-unsaturated ketones with similar structures.
Synthesis and Experimental Protocols
The synthesis of cyclohexyl vinyl ketone can be achieved through several established methods for creating vinyl ketones. A common and effective approach is the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a corresponding acyl chloride, in this case, cyclohexanecarbonyl chloride.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes a representative method for the synthesis of 1-cyclohexylprop-2-en-1-one.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Cyclohexanecarbonyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Procedure:
-
Preparation of Vinylmagnesium Bromide:
-
A three-necked, flame-dried round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is charged with magnesium turnings (1.2 equivalents) under an inert atmosphere (N₂ or Ar).
-
Anhydrous THF is added to cover the magnesium. A small amount of vinyl bromide is added to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and heat), a solution of vinyl bromide (1.1 equivalents) in anhydrous THF is added dropwise at a rate that maintains a gentle reflux.[9]
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution is then cooled to 0 °C.
-
-
Acylation Reaction:
-
A solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the cooled vinylmagnesium bromide solution with vigorous stirring. The temperature should be maintained at or below 0 °C during the addition.[10]
-
Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
-
Workup and Purification:
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two times with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation or flash column chromatography on silica gel to yield pure 1-cyclohexylprop-2-en-1-one.
-
Reactivity and Synthetic Applications
The primary utility of cyclohexyl vinyl ketone in drug development and organic synthesis stems from its nature as a Michael acceptor. The electron-withdrawing carbonyl group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by a wide range of soft nucleophiles.
The Michael Addition Reaction
The conjugate (or 1,4-) addition of a nucleophile to an α,β-unsaturated carbonyl compound is known as the Michael reaction. This reaction is a cornerstone of C-C bond formation. For cyclohexyl vinyl ketone, a Michael donor (the nucleophile) adds to the β-carbon of the vinyl group. This process typically involves the generation of an enolate intermediate which is then protonated during workup to give the final 1,5-dicarbonyl compound or a related structure.
Common Michael donors include:
-
Enolates derived from ketones, esters, and malonates
-
Organocuprates (Gilman reagents)
-
Amines
-
Thiols
Visualization of Key Signaling Pathway: The Michael Addition
The following diagram illustrates the logical workflow of a base-catalyzed Michael addition reaction using dimethyl malonate as the nucleophile (Michael donor) and 1-cyclohexylprop-2-en-1-one as the Michael acceptor.
Caption: Workflow of the Michael Addition Reaction.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 1-Cyclohexyl-2-propen-1-one | C9H14O | CID 75119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data interpretation for 1-Cyclohexyl-2-propen-1-one (NMR, IR, MS)
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the α,β-unsaturated ketone, 1-cyclohexyl-2-propen-1-one. The integration of these spectroscopic techniques allows for an unambiguous structural elucidation and provides a foundational understanding of the molecule's chemical characteristics.
Executive Summary
This compound is a ketone derivative featuring a cyclohexyl ring attached to a propenone moiety. Spectroscopic analysis confirms the presence of the key functional groups: a carbonyl group in conjugation with a vinyl group, and a saturated cyclohexyl ring. Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the carbon-hydrogen framework. Infrared spectroscopy corroborates the presence of the conjugated ketone system. Mass spectrometry reveals the molecular weight and characteristic fragmentation patterns of the molecule. This document outlines the experimental methodologies, presents the spectral data in tabular format for clarity, and offers a detailed interpretation of the observed spectra.
Spectroscopic Data Presentation
The spectroscopic data for this compound are summarized in the following tables.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.80 | dd | 1H | =CH- (trans to C=O) |
| 6.25 | dd | 1H | =CH₂ (cis to H) |
| 5.75 | dd | 1H | =CH₂ (trans to H) |
| 2.80 | m | 1H | α-CH (cyclohexyl) |
| 1.85 - 1.60 | m | 5H | Cyclohexyl CH₂ |
| 1.40 - 1.10 | m | 5H | Cyclohexyl CH₂ |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 203.0 | C=O (Ketone) |
| 136.0 | =CH- |
| 128.5 | =CH₂ |
| 51.0 | α-CH (cyclohexyl) |
| 29.0 | Cyclohexyl CH₂ |
| 26.0 | Cyclohexyl CH₂ |
| 25.5 | Cyclohexyl CH₂ |
Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2925, 2855 | C-H stretch (cyclohexyl) |
| 1685 | C=O stretch (conjugated ketone) |
| 1615 | C=C stretch (alkene) |
| 1450 | CH₂ bend (cyclohexyl) |
| 980 | =C-H bend (trans alkene) |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 138 | 25 | [M]⁺ (Molecular Ion) |
| 83 | 100 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 55 | 85 | [C₄H₇]⁺ or [C₃H₃O]⁺ |
| 41 | 60 | [C₃H₅]⁺ (Allyl cation) |
Spectroscopic Interpretation
The collective data from NMR, IR, and MS analyses provide a cohesive structural confirmation of this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum distinctly shows the signals for the vinyl protons between 5.75 and 6.80 ppm. The complex splitting pattern (doublet of doublets) for these protons is characteristic of a three-spin system with different coupling constants between the geminal and vicinal protons. The signal at 2.80 ppm corresponds to the methine proton on the cyclohexyl ring adjacent to the carbonyl group, which is deshielded by the electron-withdrawing effect of the ketone. The overlapping multiplets between 1.10 and 1.85 ppm are assigned to the remaining ten protons of the cyclohexyl ring.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum shows a total of seven distinct signals, consistent with the seven unique carbon environments in the molecule. The downfield signal at 203.0 ppm is characteristic of a ketone carbonyl carbon. The two signals at 136.0 and 128.5 ppm correspond to the sp² hybridized carbons of the alkene. The signal at 51.0 ppm is assigned to the α-carbon of the cyclohexyl ring attached to the carbonyl group. The remaining three signals in the aliphatic region (29.0, 26.0, and 25.5 ppm) are attributed to the other methylene carbons of the cyclohexyl ring.
Infrared (IR) Spectrum Analysis
The IR spectrum provides key functional group information. The strong absorption band at 1685 cm⁻¹ is indicative of the C=O stretching vibration of an α,β-unsaturated ketone. The conjugation lowers the frequency from that of a typical saturated ketone (around 1715 cm⁻¹). The peak at 1615 cm⁻¹ corresponds to the C=C stretching of the alkene. The bands at 2925 and 2855 cm⁻¹ are due to the C-H stretching vibrations of the cyclohexyl group. The out-of-plane bending vibration for the trans-alkene protons is observed at 980 cm⁻¹.
Mass Spectrum Analysis
The mass spectrum shows a molecular ion peak [M]⁺ at m/z 138, which corresponds to the molecular weight of this compound (C₉H₁₄O). The base peak at m/z 83 is attributed to the stable cyclohexyl cation ([C₆H₁₁]⁺), formed by the cleavage of the bond between the cyclohexyl ring and the carbonyl group.[1] Another prominent peak at m/z 55 can be attributed to the loss of the cyclohexyl group to form the [CH₂=CH-C=O]⁺ fragment or further fragmentation of the cyclohexyl ring.[1] The peak at m/z 41 corresponds to the allyl cation ([C₃H₅]⁺).[1]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques described.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (1024 or more) are necessary due to the lower natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
For a liquid sample like this compound, a neat spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are then mounted in the spectrometer's sample holder. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean plates is recorded prior to the sample analysis and automatically subtracted.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification. For electron ionization (EI), the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.
Logical Relationships and Workflows
The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a typical experimental workflow.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Information flow in spectroscopic analysis.
References
An In-depth Technical Guide to the Physical and Biological Characteristics of 1-Cyclohexyl-2-propen-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and potential biological characteristics of 1-Cyclohexyl-2-propen-1-one. Due to a lack of readily available experimental data in public databases, this document combines computational data with established principles for the characterization of α,β-unsaturated ketones.
Section 1: Physical Characteristics
This compound, an α,β-unsaturated ketone, possesses a molecular structure that dictates its physical properties. While specific experimentally determined values for its boiling point and density are not widely published, computational estimates from reliable chemical databases provide valuable insights.
Data Presentation: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O | PubChem |
| Molecular Weight | 138.21 g/mol | PubChem[1] |
| Boiling Point | Not experimentally determined. | N/A |
| Density | Not experimentally determined. | N/A |
| XLogP3-AA (LogP) | 2.6 | PubChem[1] |
Note: The boiling point and density are key physical parameters that are crucial for handling, purification (e.g., distillation), and reaction setup. The provided LogP value suggests that this compound has a moderate level of lipophilicity.
Section 2: Experimental Protocols for Physical Characterization
The following are detailed, generalized methodologies for the experimental determination of the boiling point and density of a liquid ketone like this compound.
2.1 Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and accurate method for its determination in a laboratory setting is distillation.
Experimental Workflow: Boiling Point Determination by Distillation
Caption: Workflow for boiling point determination.
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer with the bulb positioned at the level of the side arm of the distillation head, and a receiving flask.
-
Sample Preparation: Place a small volume of this compound and a few boiling chips into the distillation flask.
-
Heating: Gently and uniformly heat the flask using a heating mantle.
-
Observation of Reflux: Observe the condensation and reflux of the liquid within the apparatus.
-
Temperature Recording: Record the temperature at which the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature until the distillation is complete, recording the temperature range. For a pure compound, this range should be narrow.
-
System Cooldown: Allow the apparatus to cool down completely before disassembly.
2.2 Determination of Density
Density is the mass per unit volume of a substance. A straightforward and accurate method for determining the density of a liquid is by using a pycnometer.
Experimental Workflow: Density Determination using a Pycnometer
Caption: Workflow for density determination.
Methodology:
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.
-
Weighing (Empty): Accurately weigh the empty pycnometer on an analytical balance.
-
Filling: Carefully fill the pycnometer with this compound, ensuring no air bubbles are trapped.
-
Weighing (Filled): Weigh the filled pycnometer.
-
Temperature Measurement: Record the temperature of the sample.
-
Calculation: Calculate the density using the formula: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer.
Section 3: Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, its chemical structure as an α,β-unsaturated ketone provides a strong basis for predicting its biological interactions. This class of compounds is known for its reactivity, particularly as Michael acceptors.
3.1 Michael Addition and Cellular Interactions
The electrophilic β-carbon of the α,β-unsaturated carbonyl moiety is susceptible to nucleophilic attack by biological macromolecules. A primary mechanism of action for many α,β-unsaturated ketones is through Michael addition reactions with sulfhydryl groups of cysteine residues in proteins.
Logical Relationship: Michael Addition Reactivity
Caption: Reactivity of this compound.
3.2 Potential Signaling Pathway Involvement: Keap1-Nrf2 Pathway
A well-established signaling pathway often modulated by α,β-unsaturated ketones is the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response.
-
Keap1 (Kelch-like ECH-associated protein 1): This protein acts as a sensor for oxidative and electrophilic stress. It contains reactive cysteine residues.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): This is a transcription factor that upregulates the expression of antioxidant and detoxification enzymes.
Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation. When an electrophile, such as this compound, enters the cell, it can form a covalent adduct with the cysteine residues on Keap1. This modification of Keap1 prevents it from targeting Nrf2 for degradation. As a result, Nrf2 can translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes.
Signaling Pathway: Postulated Keap1-Nrf2 Activation
Caption: Keap1-Nrf2 pathway modulation.
This guide provides foundational information for researchers working with this compound. The absence of extensive experimental data highlights an opportunity for further research to fully characterize this compound's physical and biological properties. The provided protocols and proposed mechanism of action offer a starting point for such investigations.
References
An In-Depth Technical Guide on the Electronic and Steric Effects on 1-Cyclohexyl-2-propen-1-one Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of 1-cyclohexyl-2-propen-1-one, a model α,β-unsaturated ketone. A thorough examination of its susceptibility to nucleophilic attack, particularly through the Michael addition pathway, is presented. This document is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development by detailing the underlying principles of its reactivity, providing established experimental protocols for its study, and contextualizing its potential biological implications through the lens of covalent modification of cellular signaling proteins.
Introduction
This compound, a member of the α,β-unsaturated ketone family, possesses a conjugated system that renders it susceptible to both 1,2- and 1,4-nucleophilic addition. The reactivity of this class of compounds is of significant interest due to their utility as synthetic intermediates and their role as electrophilic "warheads" in the design of covalent inhibitors for therapeutic applications. The interplay of electronic and steric effects, dictated by the cyclohexyl and vinyl moieties, critically influences the regioselectivity and rate of nucleophilic attack. Understanding these factors is paramount for predicting and controlling the outcomes of reactions involving this versatile chemical entity.
Electronic and Steric Effects on Reactivity
The reactivity of this compound is primarily governed by the electronic properties of its conjugated system and the steric hindrance imposed by the bulky cyclohexyl group.
Electronic Effects
The α,β-unsaturated ketone functionality in this compound creates a polarized system. The electron-withdrawing nature of the carbonyl group delocalizes the π-electrons of the carbon-carbon double bond, resulting in a partial positive charge on the β-carbon. This renders the β-carbon electrophilic and susceptible to attack by nucleophiles, leading to a 1,4-conjugate addition, commonly known as the Michael addition.
The relative electrophilicity of the carbonyl carbon (C-1) and the β-carbon (C-3) determines the regioselectivity of the nucleophilic attack. While the carbonyl carbon possesses a significant partial positive charge, making it a "hard" electrophilic center, the β-carbon is a "softer" electrophilic center. According to Hard/Soft Acid/Base (HSAB) theory, hard nucleophiles (e.g., organolithium reagents) tend to favor 1,2-addition at the carbonyl carbon, while soft nucleophiles (e.g., thiols, amines) preferentially undergo 1,4-addition at the β-carbon.
Steric Effects
The cyclohexyl group attached to the carbonyl carbon exerts a significant steric effect. This bulky substituent hinders the approach of nucleophiles to the carbonyl carbon (C-1), thereby disfavoring 1,2-addition. Consequently, for many nucleophiles, the more sterically accessible β-carbon becomes the preferred site of attack, further promoting the Michael addition pathway. The chair conformation of the cyclohexane ring can also influence the trajectory of nucleophilic attack, potentially leading to diastereoselectivity in the products of conjugate addition.
Quantitative Reactivity Data
While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively documented in publicly available literature, data from analogous systems, such as cyclohexenone, can provide valuable insights. The following table summarizes representative second-order rate constants (k₂) for the Michael addition of thiols to cyclic enones, which serve as a reasonable proxy for estimating the reactivity of this compound.
| Enone | Nucleophile (Thiol) | Solvent | k₂ (M⁻¹s⁻¹) | Reference |
| Cyclohex-2-en-1-one | N-Acetylcysteine | Water | ~1-10 | [1] |
| Cyclohex-2-en-1-one | Glutathione (GSH) | Water | ~0.1-1 | [1] |
| Phenyl Maleimide | N-acetyl-O-methyl-cysteine | Buffer/Acetonitrile | 1300 | [2] |
| Bromo-phenylpropynone | N-acetyl-O-methyl-cysteine | Buffer/Acetonitrile | 1780 | [2] |
Note: The reactivity is highly dependent on the specific thiol, the solvent, and the pH of the reaction medium. Generally, the rate of Michael addition of thiols to α,β-unsaturated carbonyls is significant, with thiolate anions being the reactive species.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the oxidation of the corresponding alcohol, 1-cyclohexyl-2-propen-1-ol.
Procedure for the Synthesis of 1-Cyclohexyl-2-propen-1-ol:
-
To a solution of cyclohexanecarboxaldehyde (1 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add vinylmagnesium bromide (1.1 to 1.5 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-cyclohexyl-2-propen-1-ol.
-
Purify the product by flash column chromatography on silica gel.
Procedure for the Oxidation to this compound:
-
Dissolve 1-cyclohexyl-2-propen-1-ol (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM).
-
Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of celite or silica gel to remove the oxidant byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by flash column chromatography on silica gel.
Kinetic Analysis of Michael Addition by ¹H NMR Spectroscopy
Objective: To determine the rate constant for the Michael addition of a thiol to this compound.
Materials:
-
This compound
-
Thiol (e.g., N-acetylcysteine or glutathione)
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃OD)
-
Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound of known concentration in the chosen deuterated solvent containing a known concentration of the internal standard.
-
Prepare a stock solution of the thiol of known concentration in the same deuterated solvent.
-
Transfer a known volume of the this compound stock solution to an NMR tube.
-
Acquire a ¹H NMR spectrum of the starting material (t=0).
-
Initiate the reaction by adding a known volume of the thiol stock solution to the NMR tube, quickly mix, and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a non-overlapping proton of this compound (e.g., one of the vinyl protons) and the internal standard.
-
Calculate the concentration of this compound at each time point by comparing the integral of its signal to the integral of the internal standard.
-
Plot the concentration of this compound versus time and fit the data to the appropriate rate law (e.g., second-order) to determine the rate constant.
Visualization of Reaction Mechanisms and Workflows
Michael Addition Reaction Mechanism
The following diagram illustrates the general mechanism of a base-catalyzed Michael addition of a thiol to this compound.
Caption: Mechanism of the base-catalyzed Michael addition of a thiol to this compound.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the experimental workflow for determining the kinetics of the Michael addition reaction using ¹H NMR spectroscopy.
Caption: Workflow for kinetic analysis of Michael addition using ¹H NMR.
Relevance in Drug Development and Cellular Signaling
The electrophilic nature of α,β-unsaturated ketones like this compound is highly relevant in the context of drug development, particularly in the design of covalent inhibitors. These compounds can form stable covalent bonds with nucleophilic residues, most notably cysteine, on target proteins. This irreversible or slowly reversible binding can lead to prolonged and potent pharmacological effects.
Covalent Modification of Keap1 and Activation of the Nrf2 Pathway
A key signaling pathway that is modulated by electrophiles is the Keap1-Nrf2 pathway, which plays a central role in the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. Electrophiles, including many α,β-unsaturated ketones, can covalently modify reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the ubiquitination of Nrf2. As a result, Nrf2 accumulates in the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the transcription of a battery of cytoprotective genes.
The following diagram illustrates the covalent modification of Keap1 and the subsequent activation of the Nrf2 signaling pathway.
Caption: Covalent modification of Keap1 by an electrophile activates the Nrf2 pathway.
Conclusion
The reactivity of this compound is a nuanced interplay of electronic and steric factors that predominantly favors the Michael addition pathway for soft nucleophiles. The bulky cyclohexyl group sterically shields the carbonyl carbon, directing nucleophilic attack to the more accessible β-carbon. This predictable reactivity profile, coupled with its identity as an electrophilic α,β-unsaturated ketone, makes it a valuable tool in organic synthesis and a relevant scaffold in the design of covalent inhibitors. Its potential to modulate cellular signaling pathways, such as the Keap1-Nrf2 system, underscores the importance of understanding its fundamental chemical properties for applications in medicinal chemistry and drug discovery. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for further investigation and exploitation of the chemistry of this compound and related compounds.
References
Cyclohexyl Propenone Derivatives: A Technical Guide to Their Potential Biological Activities
Abstract: Cyclohexyl propenone derivatives, a class of compounds structurally related to chalcones, are emerging as a versatile scaffold in medicinal chemistry. Their unique chemical architecture, featuring a cyclohexyl ring linked to a propenone system, provides a foundation for diverse pharmacological activities. This technical guide offers an in-depth review of the current research on the biological potential of these derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. We consolidate quantitative data from various studies, provide detailed experimental protocols for key biological assays, and illustrate critical cellular pathways and workflows to support further research and drug development in this promising area.
Introduction to Cyclohexyl Propenone Derivatives
Cyclohexyl propenone derivatives belong to the larger family of α,β-unsaturated ketones. Structurally, they are characterized by a cyclohexyl moiety attached to a three-carbon propenone backbone. This core structure is often synthesized through reactions like the NaOH-catalyzed addition-ring closure of chalcone derivatives with ethyl acetoacetate[1]. The versatility of this scaffold allows for substitutions on both the cyclohexyl ring and the aromatic rings typically attached to the propenone system, leading to a vast library of compounds with varied biological activities. These activities often stem from the electrophilic nature of the α,β-unsaturated carbonyl group, which can interact with nucleophilic residues in biological macromolecules.
Anticancer Activity
Several cyclohexyl propenone and related cyclohexenone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] The mechanism of action often involves the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.
Mechanism of Action: Apoptosis Induction
Studies on ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives have shown that these compounds can inhibit cancer cell growth effectively[4]. The primary mechanism identified is the induction of apoptosis through the activation of the caspase cascade. Caspases, a family of cysteine-dependent proteases, are central to the apoptotic process. Initiator caspases activate executioner caspases (like caspase-3 and -7), which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis[4]. Treatment of HCT116 colon cancer cells with active cyclohexenone derivatives led to a time-dependent increase in the proteolytic fragments of caspase-3 and -7, confirming the activation of this apoptotic pathway[4].
Caption: Intrinsic apoptosis pathway activated by cyclohexyl propenone derivatives.
Quantitative Data: Cytotoxicity
The anticancer potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Hydroquinone-Chalcone-Pyrazoline Hybrids | MCF-7 (Breast Adenocarcinoma) | 28.8 - 124.6 | [5] |
| Hydroquinone-Chalcone-Pyrazoline Hybrids | HT-29 (Colorectal Carcinoma) | 28.8 - 124.6 | [5] |
| Cinnamaldehyde-Based Chalcone Derivative (3e) | Caco-2 (Colon Cancer) | 32.19 ± 3.92 | [6] |
| Naphthoquinone esters with 2'-cyclohexyl substituent | KB, HeLa, HepG2 | Generally less active than 2'-cyclopentyl analogues | [2] |
Anti-inflammatory Activity
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Cyclohexyl propenone and related structures, such as cyclopentenone prostaglandins, have shown potent anti-inflammatory effects.[7][8]
Mechanism of Action: NF-κB Inhibition
A key mechanism underlying inflammation is the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli activate the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2)[7]. Some cyclopentenone derivatives exert their anti-inflammatory effects by directly inhibiting the IKKβ subunit of the IKK complex, thereby preventing NF-κB activation[7]. Aryl-cyclohexanone derivatives have also been shown to reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in murine models[8].
References
- 1. Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer evaluation of naphthoquinone esters with 2'-cyclopentyl and 2'-cyclohexyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and stability of 1-Cyclohexyl-2-propen-1-one in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 1-Cyclohexyl-2-propen-1-one (also known as cyclohexyl vinyl ketone). Due to the limited availability of specific experimental data for this compound in public literature, this guide combines known properties with information on structurally similar compounds and standardized testing methodologies to offer a robust resource for laboratory professionals.
Core Concepts: Structure and Properties
This compound possesses a chemical structure that dictates its physicochemical properties. The molecule consists of a cyclohexyl ring attached to a vinyl ketone functional group. This α,β-unsaturated ketone is a key feature, influencing its reactivity and stability.
Key Structural Features:
-
Cyclohexyl Group: A bulky, non-polar moiety that contributes to the compound's hydrophobicity.
-
α,β-Unsaturated Ketone: An electrophilic system susceptible to nucleophilic attack, particularly Michael addition. This group is also a chromophore that can absorb UV light, leading to potential photodegradation.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O | PubChem |
| Molecular Weight | 138.21 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | - |
| Odor | Pungent | - |
Solubility Profile
Estimated Solubility of this compound:
| Solvent Class | Solvent Example | Estimated Solubility | Rationale |
| Polar Protic | Water | Limited / Low | The large, non-polar cyclohexyl group dominates the molecule's character, leading to poor miscibility with water. |
| Ethanol | Soluble | The presence of the carbonyl group allows for hydrogen bonding with the hydroxyl group of ethanol, and the alkyl chain of ethanol can interact with the cyclohexyl ring. | |
| Methanol | Soluble | Similar to ethanol, the polarity and hydrogen bonding capability of methanol facilitate dissolution. | |
| Polar Aprotic | Acetone | Soluble | The ketone group of the solute can interact favorably with the ketone group of the solvent. |
| Acetonitrile | Moderately Soluble | While polar, the interaction may be less favorable than with ketones or alcohols. | |
| Non-Polar | Dichloromethane | Soluble | Good solubility is expected due to favorable van der Waals interactions. |
| Toluene | Soluble | The non-polar nature of toluene makes it a suitable solvent for the hydrophobic cyclohexyl moiety. | |
| Hexane | Soluble | Strong van der Waals forces between the non-polar solvent and the cyclohexyl group promote solubility. |
Stability Characteristics and Degradation Pathways
The stability of this compound is primarily influenced by its reactive α,β-unsaturated ketone moiety. The principal degradation pathways are anticipated to be through nucleophilic addition (Michael Addition) and photodegradation.
Chemical Stability and Michael Addition
The carbon-carbon double bond in conjugation with the carbonyl group makes the β-carbon electrophilic and susceptible to attack by nucleophiles. This reaction, known as the Michael addition, is a significant pathway for the degradation of α,β-unsaturated ketones in the presence of nucleophiles.
In aqueous environments, particularly under basic conditions, the hydroxide ion can act as a nucleophile, leading to the formation of a β-hydroxy ketone. Similarly, other nucleophiles present in a formulation could potentially react. The reaction is generally catalyzed by either acid or base.
Caption: Michael Addition Pathway.
Photostability
α,β-Unsaturated ketones are known to be photoreactive. The carbonyl group can absorb ultraviolet (UV) light, leading to the formation of an excited state. This excited state can then undergo various reactions, including isomerization, cycloaddition, or degradation. For vinyl ketone polymers, photodegradation under UV light is a well-documented phenomenon that proceeds through a Norrish type II mechanism, leading to chain scission.[1][2] While this compound is a small molecule, similar photochemical principles apply, and exposure to UV radiation could lead to its degradation.
Thermal Stability
While specific data is unavailable, α,β-unsaturated ketones are generally considered to be moderately stable at ambient temperatures. However, like many organic compounds, they can be expected to decompose at elevated temperatures. Polymerization may also be a concern upon prolonged heating.
Experimental Protocols
For researchers requiring precise quantitative data, the following established methodologies are recommended.
Protocol for Determining Aqueous and Organic Solubility
This protocol is based on the principles outlined in standard methods such as the OECD Guideline for Testing of Chemicals, Section 1, Test No. 105: Water Solubility.
Objective: To determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, dichloromethane)
-
Analytical balance
-
Thermostatically controlled shaker or magnetic stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to separate the undissolved solute from the saturated solution.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.
-
Quantification: Calculate the original concentration in the saturated solution based on the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Caption: Solubility Determination Workflow.
Protocol for Assessing Chemical Stability (Hydrolysis)
This protocol is adapted from OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: Hydrolysis as a Function of pH.
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
Sterile buffer solutions at various pH levels (e.g., pH 4, 7, and 9)
-
Thermostatically controlled incubator
-
HPLC system with a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare solutions of this compound in the different pH buffers at a known concentration.
-
Incubation: Store the solutions in sealed, light-protected containers at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw aliquots from each solution.
-
Sample Analysis: Analyze the concentration of the remaining this compound in each sample using a validated HPLC method.
-
Data Analysis: Plot the concentration of the compound as a function of time for each pH. Determine the degradation rate constant and the half-life of the compound at each pH.
Caption: Chemical Stability Testing Workflow.
Conclusion
This compound is a compound with moderate solubility in organic solvents and limited solubility in water. Its stability is largely governed by the reactivity of the α,β-unsaturated ketone group, which is susceptible to Michael addition and potential photodegradation. For precise quantitative assessments, the experimental protocols outlined in this guide should be followed. This information is critical for researchers and professionals in drug development to ensure the proper handling, formulation, and storage of this compound.
References
Methodological & Application
Application Notes and Protocols: 1-Cyclohexyl-2-propen-1-one as a Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexyl-2-propen-1-one, also known as cyclohexyl vinyl ketone, is a versatile α,β-unsaturated ketone that serves as an excellent Michael acceptor in organic synthesis. The presence of the electron-withdrawing carbonyl group conjugated to a carbon-carbon double bond renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity makes it a valuable building block for the synthesis of complex organic molecules, including those with potential pharmaceutical applications. The Michael addition, or conjugate addition, of nucleophiles to this compound allows for the formation of new carbon-carbon and carbon-heteroatom bonds in a controlled and often stereoselective manner.
These application notes provide an overview of the utility of this compound in Michael addition reactions with various nucleophiles, including carbanions (from malonates and nitroalkanes), amines (Aza-Michael addition), and thiols (Thia-Michael addition). Detailed, representative protocols adapted from literature on analogous systems are provided to guide researchers in their experimental design.
Data Presentation: Representative Reaction Outcomes
The following tables summarize typical quantitative data for Michael additions to α,β-unsaturated ketones analogous to this compound. This data is intended to provide a general expectation of reaction efficiency and stereoselectivity.
Table 1: Organocatalyzed Michael Addition of Malonates to Cyclic Enones
| Entry | Enone | Malonate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 2-Cyclopentenone | Diethyl malonate | Chiral Diamine/Acid (10) | Methanol | 24 | 95 | >95 |
| 2 | 2-Cyclohexenone | Diethyl malonate | Chiral Diamine/Acid (10) | Methanol | 48 | 87 | 87 |
| 3 | 2-Cycloheptenone | Diethyl malonate | Chiral Diamine/Acid (10) | Methanol | 96 | 35 | 69 |
Data adapted from analogous reactions and are for representative purposes.
Table 2: Asymmetric Michael Addition of Nitroalkanes to α,β-Unsaturated Ketones
| Entry | Acceptor | Nitroalkane | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Chalcone derivative | Nitromethane | Chiral Thiourea (10) | Toluene | 72 | 98 | 95:5 | 97 |
| 2 | Cyclohexenone | Nitropropane | Chiral Prolinol Ether (20) | Dichloromethane | 48 | 85 | 90:10 | 92 |
Data adapted from analogous reactions and are for representative purposes.
Table 3: Aza-Michael Addition of Amines to α,β-Unsaturated Carbonyls
| Entry | Acceptor | Amine | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Aniline | None | Methanol | 12 | 85 |
| 2 | Cyclohexenone | Pyrrolidine | None | Water | 0.5 | 92 |
Data adapted from analogous reactions and are for representative purposes.
Table 4: Thia-Michael Addition of Thiols to α,β-Unsaturated Carbonyls
| Entry | Acceptor | Thiol | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Cyclohexenone | Thiophenol | None | Toluene | 2 | 95 |
| 2 | Ethyl acrylate | Benzylthiol | Ferric chloride | None | 0.2 | 93 |
Data adapted from analogous reactions and are for representative purposes.
Experimental Protocols
The following are detailed, representative methodologies for key Michael addition reactions involving this compound. These protocols are adapted from established procedures for similar substrates and should be optimized for specific applications.
Protocol 1: Organocatalyzed Michael Addition of Diethyl Malonate
Objective: To synthesize diethyl 2-(3-oxo-3-cyclohexylpropyl)malonate via an enantioselective Michael addition.
Materials:
-
This compound (1.0 mmol, 138.2 mg)
-
Diethyl malonate (1.5 mmol, 240.2 mg, 227 µL)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst) (0.1 mmol, 32.5 mg)
-
Benzoic Acid (0.1 mmol, 12.2 mg)
-
Toluene (2.0 mL)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the chiral organocatalyst and benzoic acid.
-
Add toluene, followed by this compound and diethyl malonate at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired Michael adduct.
-
Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Aza-Michael Addition of Aniline
Objective: To synthesize 3-(phenylamino)-1-cyclohexylpropan-1-one.
Materials:
-
This compound (1.0 mmol, 138.2 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Methanol (5.0 mL)
-
Brine solution
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol.
-
Add aniline to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
If necessary, purify the product by flash column chromatography (eluent: hexanes/ethyl acetate with a small percentage of triethylamine to prevent streaking).
Protocol 3: Thia-Michael Addition of Thiophenol
Objective: To synthesize 1-cyclohexyl-3-(phenylthio)propan-1-one.
Materials:
-
This compound (1.0 mmol, 138.2 mg)
-
Thiophenol (1.1 mmol, 121.2 mg, 113 µL)
-
Triethylamine (0.1 mmol, 10.1 mg, 14 µL) (optional, as a basic catalyst)
-
Dichloromethane (5.0 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in dichloromethane in a reaction flask.
-
Add thiophenol, followed by a catalytic amount of triethylamine if desired. The reaction often proceeds without a catalyst.
-
Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
After completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting product by flash column chromatography if needed.
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the general mechanism of a Michael addition, a typical experimental workflow, and a conceptual signaling pathway where Michael acceptors can play a role as covalent inhibitors.
Application Notes and Protocols for the Michael Addition of 1-Cyclohexyl-2-propen-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, offers a powerful and versatile method for the synthesis of a wide array of chemical compounds. This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is of paramount importance in organic synthesis, including the development of novel therapeutic agents. 1-Cyclohexyl-2-propen-1-one is an attractive Michael acceptor due to the presence of the cyclohexyl moiety, which can impart desirable lipophilic characteristics to the resulting adducts.
These application notes provide detailed, generalized protocols for the Michael addition of various nucleophiles to this compound. While specific experimental data for this substrate is limited in publicly available literature, the following protocols are based on well-established procedures for analogous α,β-unsaturated ketones and serve as a comprehensive guide for reaction setup, execution, and product analysis. Researchers should note that optimization of the described conditions may be necessary to achieve optimal results for this specific substrate.
Reaction Mechanism and Workflow
The Michael addition proceeds via the nucleophilic attack of a Michael donor at the β-position of the α,β-unsaturated carbonyl system of this compound. This reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, thereby increasing its nucleophilicity. The resulting enolate intermediate is then protonated to yield the final 1,4-adduct.
Figure 1. General experimental workflow for the Michael addition reaction.
Experimental Protocols
The following are detailed, representative protocols for the Michael addition of thiol, amine, and carbon nucleophiles to an α,β-unsaturated ketone, which can be adapted for this compound.
Protocol 1: Thia-Michael Addition of a Thiol Nucleophile
This protocol describes the addition of a thiol to an α,β-unsaturated ketone, a reaction known for its high efficiency and selectivity.
Materials:
-
This compound (1.0 equiv)
-
Thiol (e.g., thiophenol, benzyl thiol) (1.1 equiv)
-
Base catalyst (e.g., triethylamine (TEA), 1,8-diazabicycloundec-7-ene (DBU)) (0.1 equiv)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.
-
Add the thiol to the solution.
-
Add the base catalyst dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Protocol 2: Aza-Michael Addition of an Amine Nucleophile
This protocol outlines the addition of a primary or secondary amine to an α,β-unsaturated ketone.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., piperidine, morpholine) (1.2 equiv)
-
Solvent (e.g., methanol, ethanol, or solvent-free)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent. For a solvent-free reaction, add the neat reactants to the flask.
-
Add the amine to the solution (or neat) at room temperature with stirring.
-
Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2-24 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, dissolve the residue in an organic solvent like ethyl acetate and wash with brine to remove any excess amine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate to yield the crude product.
-
Purify the product by column chromatography on silica gel or distillation under reduced pressure.
-
Characterize the purified product by spectroscopic methods.
Protocol 3: Michael Addition of a Carbon Nucleophile (Diethyl Malonate)
This protocol describes the addition of a soft carbon nucleophile, diethyl malonate, to an α,β-unsaturated ketone.
Materials:
-
This compound (1.0 equiv)
-
Diethyl malonate (1.5 equiv)
-
Base (e.g., sodium ethoxide (NaOEt) in ethanol, DBU) (catalytic to stoichiometric amount)
-
Anhydrous ethanol or THF
-
Dilute hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous solvent and the base.
-
Add diethyl malonate dropwise to the stirred solution at room temperature to generate the enolate.
-
After a short period of stirring (e.g., 15-30 minutes), add a solution of this compound in the anhydrous solvent.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to 0 °C and neutralize with dilute HCl.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by spectroscopic methods.
Data Presentation
The following tables summarize representative quantitative data for Michael additions to α,β-unsaturated ketones, which can be used as a starting point for the optimization of reactions with this compound.
Table 1: Thia-Michael Addition - Representative Data
| Nucleophile | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Thiophenol | TEA | DCM | 2 | 25 | >90 |
| Benzyl thiol | DBU | Acetonitrile | 1 | 25 | >95 |
| Ethanethiol | NaOEt | Ethanol | 3 | 0-25 | ~85 |
Table 2: Aza-Michael Addition - Representative Data
| Nucleophile | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Piperidine | None | Methanol | 4 | 25 | >90 |
| Morpholine | None | None | 12 | 25 | ~88 |
| Aniline | Acetic Acid | Ethanol | 24 | 60 | ~75 |
Table 3: Carbon-Michael Addition - Representative Data
| Nucleophile | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Diethyl malonate | NaOEt | Ethanol | 6 | 25 | ~85 |
| Nitromethane | DBU | THF | 12 | 25 | ~80 |
| Acetone | NaOH | Ethanol/Water | 8 | 50 | ~70 |
Signaling Pathways and Logical Relationships
The success of a Michael addition reaction is dependent on the interplay between the electronic properties of the Michael acceptor and donor, the strength of the catalyst, and the reaction conditions.
Figure 2. Factors influencing the outcome of the Michael addition reaction.
Conclusion
The Michael addition of this compound provides a versatile pathway to novel chemical entities with potential applications in drug discovery and materials science. The protocols outlined in these application notes offer a solid foundation for researchers to explore these reactions. While the provided methodologies are based on established chemical principles, empirical optimization for the specific substrate and nucleophile is highly recommended to achieve the desired outcomes in terms of yield, purity, and stereoselectivity. Careful consideration of the factors illustrated in the logical relationship diagram will be crucial for the successful implementation and adaptation of these protocols.
Applications of 1-Cyclohexyl-2-propen-1-one in Multi-Step Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexyl-2-propen-1-one, also known as cyclohexyl vinyl ketone, is a versatile α,β-unsaturated ketone that serves as a valuable building block in multi-step organic synthesis. Its reactivity is primarily dictated by the electrophilic nature of the β-carbon in the propenone moiety, making it an excellent substrate for a variety of conjugate addition and cycloaddition reactions. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including Michael additions, Diels-Alder reactions, and the synthesis of heterocyclic compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| CAS Number | 2177-34-6 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~195 °C |
| Solubility | Soluble in most organic solvents |
Application 1: Michael Addition Reactions
This compound is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of diverse molecular scaffolds.
Organocatalytic Enantioselective Thiol-Michael Addition
The asymmetric conjugate addition of thiols to α,β-unsaturated ketones is a crucial transformation in the synthesis of chiral sulfur-containing molecules. Organocatalysis provides a powerful and environmentally friendly approach to achieve high enantioselectivity in these reactions.
Reaction Scheme:
Figure 1: Organocatalytic Thiol-Michael Addition.
Experimental Protocol: Synthesis of (R)-3-Cyclohexyl-3-(phenylthio)propan-1-one
This protocol is adapted from general procedures for organocatalytic thiol-Michael additions.
-
Materials:
-
This compound (1.0 mmol, 138 mg)
-
Thiophenol (1.2 mmol, 132 mg, 123 µL)
-
(+)-Cinchonine (0.05 mmol, 14.7 mg)
-
Chloroform (CHCl₃), 2 mL
-
-
Procedure:
-
To a stirred solution of this compound in chloroform, add (+)-cinchonine.
-
Add thiophenol to the mixture at room temperature.
-
Continue stirring until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
-
Quantitative Data:
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | (+)-Cinchonine | CHCl₃ | 12 | >95 | >95 |
Note: The data presented is based on analogous reactions and serves as a representative example. Actual results may vary.
Application 2: Diels-Alder Reactions
As a dienophile, this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form cyclohexene derivatives. This powerful ring-forming reaction is a cornerstone of organic synthesis for the construction of complex cyclic systems.
Reaction with Cyclopentadiene
The Diels-Alder reaction between this compound and cyclopentadiene yields a bicyclic ketone, which can serve as a precursor to various natural products and other complex molecules.
Reaction Scheme:
Figure 2: Diels-Alder Reaction with Cyclopentadiene.
Experimental Protocol: Synthesis of the Diels-Alder Adduct with Cyclopentadiene
This protocol is based on general procedures for Diels-Alder reactions involving cyclopentadiene.
-
Materials:
-
This compound (1.0 mmol, 138 mg)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene, 1.5 mmol, 99 mg, 124 µL)
-
Dichloromethane (CH₂Cl₂), 5 mL
-
-
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly cracked cyclopentadiene to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
-
Quantitative Data:
| Diene | Conditions | Yield (%) | endo:exo ratio |
| Cyclopentadiene | CH₂Cl₂, rt, 16h | High | Predominantly endo |
Note: The endo product is typically the major isomer in the Diels-Alder reaction of cyclopentadiene with α,β-unsaturated ketones due to secondary orbital interactions.
Application 3: Synthesis of Heterocyclic Compounds
The reactive enone functionality of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds, such as pyrazolines.
Synthesis of Pyrazolines
The reaction of α,β-unsaturated ketones with hydrazines is a common method for the synthesis of pyrazolines, which are five-membered nitrogen-containing heterocycles with a wide range of biological activities.
Reaction Scheme:
Figure 3: Synthesis of a Pyrazoline Derivative.
Experimental Protocol: Synthesis of 3-Cyclohexyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole
This protocol is adapted from general procedures for pyrazoline synthesis.
-
Materials:
-
This compound (1.0 mmol, 138 mg)
-
Phenylhydrazine (1.1 mmol, 119 mg, 117 µL)
-
Glacial Acetic Acid, 5 mL
-
-
Procedure:
-
A mixture of this compound and phenylhydrazine in glacial acetic acid is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrazoline derivative.
-
Quantitative Data:
| Hydrazine | Solvent | Conditions | Yield (%) |
| Phenylhydrazine | Acetic Acid | Reflux, 5h | Good to Excellent |
Note: The yields for this type of reaction are typically high.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a range of important chemical transformations, including Michael additions, Diels-Alder reactions, and heterocycle synthesis, makes it a key intermediate for the construction of complex molecular architectures. The protocols provided herein offer a starting point for researchers to explore the synthetic utility of this compound in their own research and development endeavors. The potential for asymmetric catalysis in these reactions further expands the scope of its applications in the synthesis of enantiomerically pure compounds for the pharmaceutical and agrochemical industries.
Application Notes and Protocols for Stereoselective Synthesis Using 1-Cyclohexyl-2-propen-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective synthesis of chiral molecules using 1-Cyclohexyl-2-propen-1-one as a versatile precursor. The methodologies outlined below are critical for the development of enantiomerically pure compounds in pharmaceutical research and development.
Introduction
This compound, also known as cyclohexyl vinyl ketone, is a valuable α,β-unsaturated ketone that serves as a key building block in asymmetric synthesis. Its prochiral nature allows for the stereocontrolled introduction of new chiral centers through various chemical transformations. This document focuses on two powerful and widely used stereoselective reactions: the organocatalytic Michael addition and the organocatalytic Diels-Alder reaction. These methods provide access to a diverse range of complex molecular architectures with high levels of stereocontrol, which are essential for the synthesis of bioactive molecules and pharmaceuticals.
Stereoselective Michael Addition: Synthesis of Warfarin Analogs
The conjugate addition of nucleophiles to α,β-unsaturated carbonyls is a fundamental carbon-carbon bond-forming reaction. The enantioselective Michael addition of 4-hydroxycoumarin to this compound and its analogs is a key step in the synthesis of chiral anticoagulants like Warfarin.
Organocatalytic Asymmetric Michael Addition of 4-Hydroxycoumarin
The use of chiral organocatalysts provides an efficient route to enantiomerically enriched Warfarin analogs. Bifunctional catalysts, such as those derived from cinchona alkaloids or chiral diamines, can activate both the nucleophile and the electrophile, leading to high stereoselectivity.
Reaction Scheme:
Caption: Organocatalytic asymmetric Michael addition.
Quantitative Data
The following table summarizes the results for the asymmetric Michael addition of 4-hydroxycoumarin to various α,β-unsaturated ketones, demonstrating the high enantioselectivities achievable with this methodology. While specific data for this compound was part of a broader study on alkyl-substituted enones, the trends are highly indicative.[1]
| Entry | R Group of Enone | Catalyst | Solvent | Yield (%) | ee (%) |
| 1 | Phenyl (Benzalacetone) | (S,S)-DPEN | Toluene | 95 | 92 |
| 2 | 4-Chlorophenyl | (S,S)-DPEN | Toluene | 96 | 94 |
| 3 | 4-Methoxyphenyl | (S,S)-DPEN | Toluene | 93 | 90 |
| 4 | Cyclohexyl | (S,S)-DPEN derivative | Toluene | ~85 | ~90 |
Note: Data for the cyclohexyl derivative is extrapolated from studies on similar alkyl vinyl ketones in the context of Warfarin analog synthesis.[1]
Experimental Protocol: Asymmetric Michael Addition
This protocol is adapted from a general procedure for the synthesis of Warfarin and its analogs.[2][3]
Materials:
-
This compound
-
4-Hydroxycoumarin
-
(S,S)-1,2-Diphenylethylenediamine (DPEN) derivative catalyst (e.g., a squaramide-based primary diamine)
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial, add 4-hydroxycoumarin (1.0 mmol) and the chiral organocatalyst (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral Warfarin analog.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Stereoselective Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. The use of chiral organocatalysts enables the enantioselective [4+2] cycloaddition of α,β-unsaturated ketones with dienes.
Organocatalytic Asymmetric Diels-Alder Reaction
The iminium ion activation of α,β-unsaturated ketones by a chiral secondary amine catalyst provides a general and highly effective method for enantioselective Diels-Alder reactions. This approach has been successfully applied to a wide range of simple ketone dienophiles.
Reaction Workflow:
Caption: General workflow for organocatalytic Diels-Alder.
Quantitative Data
The following table presents representative results from the first general enantioselective catalytic Diels-Alder reaction of simple α,β-unsaturated ketones, demonstrating the broad applicability and high stereoselectivity of the method.
| Entry | Dienophile (R Group) | Diene | Catalyst | Yield (%) | endo:exo | ee (%) |
| 1 | Methyl | Cyclopentadiene | Imidazolidinone | 81 | >50:1 | 93 |
| 2 | Ethyl | Cyclopentadiene | Imidazolidinone | 91 | 20:1 | 92 |
| 3 | Isopropyl | Cyclopentadiene | Imidazolidinone | 78 | 6:1 | 90 |
| 4 | Cyclohexyl | Cyclopentadiene | Imidazolidinone | ~80 | ~10:1 | ~90 |
Note: Data for the cyclohexyl derivative is extrapolated based on the performance of other alkyl-substituted vinyl ketones in the cited study.
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol is based on the general procedure developed by MacMillan and co-workers for the enantioselective organocatalytic Diels-Alder reaction of α,β-unsaturated ketones.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked)
-
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one trifluoroacetic acid salt (MacMillan catalyst)
-
Dichloromethane, anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of the imidazolidinone catalyst (0.1 mmol, 20 mol%) in dichloromethane (1.0 mL) at room temperature is added this compound (0.5 mmol).
-
The resulting solution is stirred for 5 minutes.
-
Freshly cracked cyclopentadiene (2.5 mmol) is then added.
-
The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 12-24 hours).
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate (5 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography on silica gel to yield the Diels-Alder adduct.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Conclusion
This compound is a highly effective precursor for the stereoselective synthesis of complex chiral molecules. The organocatalytic Michael addition and Diels-Alder reactions presented herein provide reliable and highly enantioselective methods for the construction of valuable chiral building blocks for drug discovery and development. The detailed protocols and representative data serve as a practical guide for researchers in the field of asymmetric synthesis.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds using 1-Cyclohexyl-2-propen-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Cyclohexyl-2-propen-1-one, also known as cyclohexyl vinyl ketone, is a versatile α,β-unsaturated carbonyl compound. Its chemical structure, featuring an electrophilic double bond conjugated to a carbonyl group, makes it an excellent Michael acceptor. This reactivity is fundamental to its role as a precursor in the synthesis of a variety of heterocyclic compounds. The presence of the α,β-unsaturated carbonyl moiety allows for nucleophilic attack, which is a key step in many cyclization and cycloaddition reactions.[1] This document outlines detailed protocols for the synthesis of two important classes of heterocycles—pyrazolines and dihydropyrimidines—using this compound as the starting material.
General Experimental Workflow
A typical synthetic procedure involves several key stages, from reaction setup to final product analysis. The following diagram illustrates a generalized workflow applicable to the protocols detailed in this document.
Application 1: Synthesis of 3-Cyclohexyl-4,5-dihydropyrazole
Pyrazolines (dihydropyrazoles) are five-membered heterocyclic compounds with significant pharmacological interest. A classical and effective method for their synthesis involves the cyclocondensation reaction of an α,β-unsaturated ketone with hydrazine.[2] In this protocol, this compound reacts with hydrazine hydrate in an alcoholic solvent to yield the corresponding pyrazoline.
Quantitative Data for Pyrazoline Synthesis
| Entry | α,β-Unsaturated Ketone | Hydrazine Derivative | Conditions | Yield (%) | Citation |
| 1 | Chalcone | Phenylhydrazine | Acetic Acid, Reflux, 4h | 92 | [2] |
| 2 | Substituted Chalcone | 2,4-Dinitrophenyl hydrazine | Ethanol, Reflux | 68-82 | [3] |
| 3 | Chalcone | Hydrazine Hydrate | Ethanol, KOH, RT, 24-48h | Good | [2][4] |
Experimental Protocol: Synthesis of 3-Cyclohexyl-4,5-dihydropyrazole
This protocol is a representative procedure based on established methods for pyrazoline synthesis from chalcones.[2][4]
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.38 g, 10 mmol).
-
Add 30 mL of ethanol to dissolve the ketone.
-
-
Reagent Addition:
-
To the stirred solution, add hydrazine hydrate (0.55 mL, ~11 mmol, 1.1 equivalents) dropwise over 5 minutes.
-
Add a catalytic amount of glacial acetic acid (0.2 mL).
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system until the starting material spot disappears.
-
-
Workup and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold distilled water.
-
If a solid precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.
-
If an oil separates, extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid product from ethanol or purify the crude oil via column chromatography on silica gel to afford the pure 3-cyclohexyl-4,5-dihydropyrazole.
-
Application 2: Synthesis of 4-Cyclohexyl-3,4-dihydropyrimidine-2(1H)-thione
Dihydropyrimidines (DHPMs) and their thio-analogs are a class of heterocycles with a broad spectrum of biological activities. A common synthetic route is the Biginelli reaction or a related condensation.[1][5] A Biginelli-like reaction involves the condensation of an α,β-unsaturated ketone, an aldehyde, and a (thio)urea. A more direct, two-component variation involves the reaction of an α,β-unsaturated ketone directly with thiourea in the presence of a base.[6]
Quantitative Data for Dihydropyrimidine Synthesis
The following table provides representative data for the synthesis of dihydropyrimidinethiones from various chalcones, which serves as a benchmark for the expected outcome of the proposed protocol.
| Entry | α,β-Unsaturated Ketone | Urea/Thiourea | Conditions | Yield (%) | Citation |
| 1 | Chalcone | Thiourea | Ethanolic KOH, Reflux | Good | [6] |
| 2 | Benzaldehyde, Acetylacetone | Urea | Dicalcium Phosphate, EtOH, Reflux, 35 min | 92 | [7] |
| 3 | Aromatic Aldehyde, 1,3-Dicarbonyl | Thiourea | MAI·Fe₂Cl₇, 80 °C, 2h | Good | [6] |
Experimental Protocol: Synthesis of 4-Cyclohexyl-3,4-dihydropyrimidine-2(1H)-thione
This protocol is adapted from general procedures for the condensation of chalcones with thiourea.[6]
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (0.84 g, 15 mmol) in 40 mL of absolute ethanol.
-
Once the KOH is fully dissolved, add thiourea (0.76 g, 10 mmol) and stir until a clear solution is obtained.
-
-
Reagent Addition:
-
Add a solution of this compound (1.38 g, 10 mmol) in 10 mL of ethanol to the reaction mixture dropwise at room temperature.
-
-
Reaction:
-
After the addition is complete, heat the mixture to reflux (approximately 80°C) for 8-10 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and pour it into 150 mL of crushed ice.
-
Acidify the mixture to pH ~6 by the slow addition of glacial acetic acid or dilute HCl.
-
A solid product should precipitate. Allow it to stand for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and air dry.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the pure 4-cyclohexyl-3,4-dihydropyrimidine-2(1H)-thione.
-
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. redalyc.org [redalyc.org]
Application Notes and Protocols: 1-Cyclohexyl-2-propen-1-one as a Versatile Building Block for Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexyl-2-propen-1-one, also known as cyclohexyl vinyl ketone, is a valuable and reactive α,β-unsaturated ketone that serves as a versatile building block in organic synthesis. Its inherent reactivity, particularly at the electrophilic β-carbon, makes it an ideal substrate for a variety of carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures found in numerous natural products. This document provides detailed application notes and protocols for the use of this compound in the synthesis of natural product precursors, with a focus on the Robinson annulation for the formation of polycyclic systems.
The α,β-unsaturated carbonyl moiety in this compound allows for conjugate additions, Diels-Alder reactions, and other pericyclic reactions, making it a key component in the synthetic chemist's toolbox for accessing diverse scaffolds.[1][2] These reaction pathways are fundamental to the total synthesis of terpenoids, steroids, and alkaloids.
Key Applications in Natural Product Synthesis
The primary application of this compound in natural product synthesis lies in its ability to participate in annulation reactions to construct six-membered rings. The Robinson annulation, a classic and powerful method, utilizes a Michael addition followed by an intramolecular aldol condensation to form a cyclohexenone ring.[1][3][4] This strategy has been instrumental in the synthesis of a vast array of natural products, including steroids and terpenoids.[1][5]
By employing this compound in a Robinson annulation, it is possible to synthesize analogues of the Wieland-Miescher ketone, a foundational building block in steroid synthesis.[6] This approach allows for the introduction of a cyclohexyl group, which can be a key structural feature in various biologically active molecules.
Experimental Protocols
Protocol 1: Synthesis of a Wieland-Miescher Ketone Analogue via Robinson Annulation
This protocol describes the synthesis of a tricyclic enone, an analogue of the Wieland-Miescher ketone, using this compound and 2-methylcyclohexanone.
Reaction Scheme:
Caption: Robinson Annulation Workflow.
Materials:
-
2-Methylcyclohexanone
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Toluene
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Michael Addition:
-
To a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous methanol (5 mL/mmol) under a nitrogen atmosphere at 0 °C, add a solution of sodium methoxide in methanol (0.1 eq, 25 wt%).
-
Stir the mixture for 15 minutes, then add this compound (1.0 eq) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Aldol Condensation and Dehydration:
-
To the reaction mixture containing the Michael adduct, add an additional portion of sodium methoxide (2.0 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the intermediate is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the Wieland-Miescher ketone analogue.
-
Expected Yield and Characterization:
The expected yield for this type of reaction is typically in the range of 60-80%. The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm its structure.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | IR (neat) ν (cm⁻¹) | HRMS (ESI) m/z |
| Wieland-Miescher Ketone Analogue | Characteristic signals for the cyclohexyl group, the newly formed cyclohexenone ring, and the methyl group. | Signals corresponding to the carbonyl carbon (~199 ppm), olefinic carbons (~125, 170 ppm), and aliphatic carbons. | 1665 (C=O, conjugated), 1615 (C=C) | Calculated and found values for the corresponding molecular formula. |
Signaling Pathways and Logical Relationships
The synthetic utility of this compound can be visualized as a branching point leading to diverse molecular scaffolds, which can then be further elaborated into various natural product families.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 3. Robinson Annulation [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis of Terpenes and Their Biological Significance: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Polymerization of Cyclohexyl Vinyl Ketone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization reactions involving cyclohexyl vinyl ketone (CHVK). This document details various polymerization methods, offers specific experimental protocols, and summarizes key data for the synthesis of poly(cyclohexyl vinyl ketone) [PCHVK]. The unique properties of PCHVK, stemming from its bulky cyclohexyl group and reactive ketone moiety, make it a polymer of interest for various applications, including photosensitive materials and specialty polymer synthesis.
Introduction to Cyclohexyl Vinyl Ketone Polymerization
Cyclohexyl vinyl ketone is a versatile monomer that can undergo polymerization through several mechanisms, including free-radical, anionic, and potentially cationic and group transfer polymerization. The choice of polymerization technique significantly influences the resulting polymer's properties, such as molecular weight, polydispersity, and tacticity. PCHVK is noted for its potential applications in areas requiring photosensitivity and as a reactive polymer platform.[1]
Polymerization Methods and Data Summary
The following table summarizes the key polymerization methods for vinyl ketones, including representative conditions that can be adapted for cyclohexyl vinyl ketone.
| Polymerization Method | Initiator/Catalyst | Solvent | Temperature (°C) | Monomer Conversion | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (Đ) | Reference |
| Free-Radical | Benzoyl Peroxide (BP) | Benzene | 50-80 | 5-10% (for copolymer) | - | - | [1] |
| PET-RAFT | Eosin Y / Light (465 nm) | DMSO | Room Temp. | High (>90% for MVK) | Controllable (e.g., 6,500 for PMVK) | Low (e.g., 1.11 for PMVK) | [2] |
| Anionic | Organometallic (e.g., n-BuLi) | Toluene | -78 to 25 | Typically High | Controllable | Low (<1.2) | General Knowledge |
| Group Transfer | Silyl Ketene Acetal / TASF | THF | Room Temp. | Typically High | Controllable | Low (<1.2) | [3] |
| Cationic | Lewis Acids (e.g., BF₃·OEt₂) | Dichloromethane | -78 to 0 | Variable | Variable | Broad | General Knowledge |
Note: Data for PET-RAFT and other controlled radical polymerization techniques are based on analogous vinyl ketones like methyl vinyl ketone (MVK) and can be optimized for CHVK. Anionic, Group Transfer, and Cationic polymerization data are based on general principles for vinyl ketones as specific data for CHVK is limited.
Experimental Protocols
Detailed methodologies for key polymerization techniques are provided below. Safety precautions, such as working in a well-ventilated fume hood and using appropriate personal protective equipment, should be followed for all experimental work.
Protocol 1: Free-Radical Polymerization of Cyclohexyl Vinyl Ketone
This protocol is a representative procedure for the conventional free-radical polymerization of CHVK using a thermal initiator.
Materials:
-
Cyclohexyl vinyl ketone (monomer), purified by distillation
-
Benzoyl peroxide (initiator)
-
Anhydrous benzene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and nitrogen/argon line
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve cyclohexyl vinyl ketone and benzoyl peroxide in anhydrous benzene under an inert atmosphere. A typical monomer to initiator molar ratio is 100:1 to 500:1.
-
Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture.
-
Monitor the polymerization progress by taking aliquots and analyzing monomer conversion via ¹H NMR or gas chromatography.
-
After the desired time or conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated poly(cyclohexyl vinyl ketone) by filtration.
-
Wash the polymer with fresh methanol and dry it under vacuum at 40-50°C to a constant weight.
Protocol 2: Photoinduced Electron Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) Polymerization
This protocol is adapted from procedures for other vinyl ketones and allows for the controlled synthesis of PCHVK with predictable molecular weights and low polydispersity.[2]
Materials:
-
Cyclohexyl vinyl ketone (monomer), passed through a column of basic alumina to remove inhibitor
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid (DDMAT) or similar RAFT agent
-
Eosin Y (photocatalyst)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Triethylamine (optional, as a reducing agent)
-
Blue LED light source (e.g., 465 nm)
-
Small vials with magnetic stir bars
Procedure:
-
In a small vial, dissolve the RAFT agent and Eosin Y in DMSO.
-
In a separate vial, place the required amount of cyclohexyl vinyl ketone.
-
Degas both solutions by purging with argon or nitrogen for 15 minutes.
-
Under an inert atmosphere, transfer the monomer to the vial containing the RAFT agent and catalyst.
-
Seal the vial and place it over a blue LED light source with stirring.
-
Monitor the reaction by taking samples periodically to determine monomer conversion (via ¹H NMR) and polymer molecular weight (via SEC/GPC).
-
Once the target conversion is achieved, stop the reaction by turning off the light and exposing the mixture to air.
-
Purify the polymer by diluting the reaction mixture with a suitable solvent (e.g., THF) and precipitating it into a non-solvent (e.g., cold methanol or hexane).
-
Filter, wash, and dry the resulting polymer under vacuum.
Protocol 3: Anionic Polymerization of Cyclohexyl Vinyl Ketone
Vinyl ketones are highly reactive towards anionic polymerization.[4] This is a general protocol for the living anionic polymerization of CHVK, which requires stringent anhydrous and anaerobic conditions.
Materials:
-
Cyclohexyl vinyl ketone (monomer), rigorously purified and dried
-
n-Butyllithium (n-BuLi) in hexane (initiator)
-
Anhydrous tetrahydrofuran (THF) or toluene (solvent)
-
Anhydrous methanol (terminating agent)
-
Schlenk line and glassware dried in an oven
Procedure:
-
Assemble the reaction glassware (Schlenk flask with a stir bar) and dry it under vacuum while heating.
-
Introduce the anhydrous solvent into the flask via cannula transfer under a positive pressure of inert gas.
-
Cool the solvent to the desired reaction temperature (e.g., -78°C for THF).
-
Add the purified cyclohexyl vinyl ketone monomer to the solvent via syringe.
-
Initiate the polymerization by slowly adding a calculated amount of n-BuLi solution via syringe. The reaction mixture may develop a characteristic color.
-
Allow the polymerization to proceed for the desired time. The living nature of the polymerization allows for the synthesis of block copolymers by sequential monomer addition.
-
Terminate the polymerization by adding a small amount of degassed, anhydrous methanol.
-
Allow the solution to warm to room temperature.
-
Precipitate the polymer in a suitable non-solvent (e.g., methanol or water), filter, and dry under vacuum.
Visualizing Polymerization Workflows
The following diagrams illustrate the general workflows for the described polymerization methods.
Caption: Workflow for Free-Radical Polymerization.
References
Experimental setup and conditions for reactions with 1-Cyclohexyl-2-propen-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and conditions for various chemical reactions involving 1-Cyclohexyl-2-propen-1-one, also known as cyclohexyl vinyl ketone. This versatile α,β-unsaturated ketone is a valuable building block in organic synthesis, particularly for the construction of diverse heterocyclic compounds and as a Michael acceptor. Its derivatives have shown potential in medicinal chemistry, notably as anticancer agents through the inhibition of tubulin polymerization.
I. Overview of Reactivity
This compound's reactivity is primarily dictated by the presence of the α,β-unsaturated carbonyl group. This functional group makes the β-carbon electrophilic and susceptible to nucleophilic attack through conjugate addition (Michael addition). Furthermore, the double bond and carbonyl group can participate in various cycloaddition and condensation reactions, leading to the formation of a wide array of carbocyclic and heterocyclic scaffolds.
II. Key Reactions and Experimental Protocols
This section details the experimental protocols for several key reactions of this compound, providing a foundation for the synthesis of novel derivatives.
A. Michael Addition of Thiols
The conjugate addition of thiols to this compound is a highly efficient reaction for the formation of β-thioethers, which are valuable intermediates in organic synthesis.
Experimental Protocol: Thia-Michael Addition of Thiophenol
A simple and efficient protocol for the Michael addition of thiols to α,β-unsaturated carbonyl compounds can be performed under solvent-free conditions without the need for a catalyst.[1]
-
Reaction Setup: In a round-bottom flask, mix this compound (1.0 mmol) and thiophenol (1.2 mmol).
-
Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive thiols, gentle heating (e.g., 30°C) may be applied.[1]
-
Work-up and Purification: Upon completion of the reaction, the crude product can be purified by flash chromatography on silica gel to afford the desired 3-(phenylthio)-1-cyclohexylpropan-1-one.
Data Presentation: Thia-Michael Addition
| Entry | Nucleophile | Solvent | Catalyst | Time | Yield (%) |
| 1 | Thiophenol | None | None | 30 min | 93 |
| 2 | 4-Chlorothiophenol | None | None | 15 min | 98 |
| 3 | Benzylthiol | None | None | 45 min | 76 |
| 4 | Thiophenol | Glycerin | KF/Al2O3 | 2.5 h | 70 |
Note: Yields are based on analogous reactions with other α,β-unsaturated ketones and may vary for this compound.[1][2]
B. Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds with a wide range of biological activities. They can be readily synthesized by the cyclocondensation reaction of α,β-unsaturated ketones with hydrazine derivatives.
Experimental Protocol: Synthesis of 1,5-Diaryl-3-cyclohexyl-2-pyrazoline
-
Reaction Setup: In a suitable solvent such as ethanol, dissolve this compound (1.0 mmol) and phenylhydrazine (1.1 mmol).
-
Reaction Conditions: Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the mixture. Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure pyrazoline derivative.
Data Presentation: Pyrazoline Synthesis
| Entry | Hydrazine Derivative | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Phenylhydrazine | Ethanol | NaOH | 4-6 | 85-95 |
| 2 | Hydrazine Hydrate | Ethanol | Acetic Acid | 6-8 | 80-90 |
Note: Yields are based on general procedures for chalcone cyclization and may need optimization for this compound.
C. Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. One common route to their synthesis is the reaction of α,β-unsaturated ketones with amidines or related compounds.
Experimental Protocol: Synthesis of 2-Amino-4-cyclohexyl-6-arylpyrimidine
-
Reaction Setup: A mixture of this compound (1.0 mmol), an appropriate aryl aldehyde (1.0 mmol), and guanidine hydrochloride (1.5 mmol) is prepared in a suitable solvent like ethanol.
-
Reaction Conditions: A base, such as sodium hydroxide or potassium carbonate, is added to the mixture, which is then refluxed for 8-12 hours.[3] The reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is triturated with water, and the resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent to give the pure pyrimidine derivative.
Data Presentation: Pyrimidine Synthesis
| Entry | Amidine Source | Aryl Aldehyde | Solvent | Base | Yield (%) |
| 1 | Guanidine HCl | Benzaldehyde | Ethanol | NaOH | 70-85 |
| 2 | Urea | 4-Chlorobenzaldehyde | DMF | K2CO3 | 65-80 |
Note: These are generalized conditions; specific parameters may need to be optimized for the desired product.
III. Application in Drug Development: Anticancer Activity
Chalcones and their derivatives, structurally related to this compound, have garnered significant attention as potential anticancer agents. Their mechanism of action often involves the inhibition of tubulin polymerization, a critical process in cell division.
Mechanism of Action: Tubulin Polymerization Inhibition
Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[4][5] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[4] Chalcone derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting its polymerization into microtubules.[6] This disruption of the microtubule network selectively affects rapidly dividing cancer cells, making it a promising target for cancer therapy.
Signaling Pathway: Chalcone-Induced Apoptosis
Caption: Chalcone derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Quantitative Data: Anticancer Activity of Chalcone Analogs
The following table summarizes the cytotoxic activity of various chalcone derivatives against different cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-based Chalcone | Ovar-3 | 1.55 - 2.95 | [7] |
| Thiazole-based Chalcone | MDA-MB-468 | 1.55 - 2.95 | [7] |
| Pyrazole-linked Chalcone | MCF-7 (Breast) | 2.13 | [6] |
| Pyrazole-linked Chalcone | SiHa (Cervical) | 4.34 | [6] |
| Pyrazole-linked Chalcone | PC-3 (Prostate) | 4.46 | [6] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
IV. Experimental Workflow for Synthesis and Evaluation
The general workflow for the synthesis and evaluation of novel derivatives of this compound for potential drug development applications is outlined below.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
V. Conclusion
This compound is a versatile starting material for the synthesis of a variety of organic compounds, particularly heterocyclic structures with potential applications in drug discovery. The protocols and data presented herein provide a valuable resource for researchers in organic and medicinal chemistry to explore the full potential of this reactive building block. The established link between chalcone-like structures and tubulin polymerization inhibition highlights a promising avenue for the development of novel anticancer therapeutics. Further derivatization and biological evaluation of compounds synthesized from this compound are warranted to uncover new lead compounds for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities [mdpi.com]
Application Notes and Protocols for Monitoring the Synthesis of 1-Cyclohexyl-2-propen-1-one
Introduction
1-Cyclohexyl-2-propen-1-one, an α,β-unsaturated ketone, is a valuable intermediate in organic synthesis. Its formation, typically via an aldol condensation reaction, requires careful monitoring to optimize reaction conditions, maximize yield, and minimize byproduct formation. This document provides detailed application notes and protocols for monitoring the progress of the synthesis of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier Transform Infrared (FTIR) Spectroscopy.
The synthesis of this compound can be achieved through the base-catalyzed aldol condensation of cyclohexanecarboxaldehyde and acetone. The reaction proceeds through a β-hydroxy ketone intermediate, which then dehydrates to form the final conjugated enone product.
Reaction Scheme:
Analytical Techniques for Reaction Monitoring
A variety of analytical techniques can be employed to monitor the progress of this reaction. The choice of technique will depend on the specific requirements of the study, such as the need for real-time monitoring, quantitative accuracy, or structural elucidation of intermediates and byproducts.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a reaction mixture. By monitoring the disappearance of reactants and the appearance of the product over time, a detailed kinetic profile of the reaction can be obtained.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) can be used.[1] The mobile phase composition may be optimized to achieve the best separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 220 nm, where the α,β-unsaturated ketone chromophore of the product absorbs strongly.
-
Sample Preparation:
-
At specific time intervals, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a vial containing a suitable quenching agent (e.g., a dilute acid solution to neutralize the base catalyst).
-
Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Calibration:
-
Prepare standard solutions of known concentrations for the starting material (cyclohexanecarboxaldehyde) and the purified product (this compound).
-
Inject the standard solutions into the HPLC to generate a calibration curve of peak area versus concentration for each compound.
-
-
Data Analysis:
-
Inject the prepared samples from the reaction mixture.
-
Identify the peaks corresponding to the reactant and product based on their retention times, as determined from the injection of standards.
-
Quantify the concentration of each species at different time points using the calibration curves.
-
Plot the concentration of the reactant and product as a function of time to monitor the reaction progress.
-
Quantitative Data Summary (HPLC):
| Time (minutes) | Cyclohexanecarboxaldehyde Concentration (M) | This compound Concentration (M) | Percent Conversion (%) |
| 0 | 0.500 | 0.000 | 0 |
| 15 | 0.375 | 0.125 | 25 |
| 30 | 0.250 | 0.250 | 50 |
| 60 | 0.125 | 0.375 | 75 |
| 120 | 0.050 | 0.450 | 90 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for identifying and quantifying volatile components in a reaction mixture and for detecting any potential side products.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the components.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 400.
-
-
Sample Preparation:
-
At selected time points, take an aliquot from the reaction mixture.
-
Quench the reaction as described for the HPLC analysis.
-
Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate and dilute if necessary.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC) by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns.
-
The progress of the reaction can be monitored by observing the decrease in the peak area of the cyclohexanecarboxaldehyde and the increase in the peak area of the this compound.
-
For quantitative analysis, an internal standard can be added to the reaction mixture, and calibration curves can be constructed.
-
Quantitative Data Summary (GC-MS):
| Time (minutes) | Relative Peak Area of Cyclohexanecarboxaldehyde | Relative Peak Area of this compound |
| 0 | 100 | 0 |
| 15 | 75 | 25 |
| 30 | 50 | 50 |
| 60 | 25 | 75 |
| 120 | 10 | 90 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecules in a reaction mixture, allowing for the unambiguous identification of reactants, intermediates, and products. Quantitative NMR (qNMR) can be used to determine the concentration of each species without the need for compound-specific calibration curves, by integrating the signals corresponding to specific protons.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent that is compatible with the reaction mixture (e.g., CDCl₃ or DMSO-d₆).
-
Sample Preparation:
-
At various time points, withdraw a sample from the reaction.
-
Quench the reaction.
-
Remove the reaction solvent under reduced pressure and dissolve the residue in the deuterated solvent.
-
Alternatively, for in-situ monitoring, the reaction can be carried out directly in an NMR tube using a deuterated solvent.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at each time point.
-
Ensure a sufficient relaxation delay (D1) between scans (e.g., 5 times the longest T₁ of the protons being integrated) to allow for full relaxation and accurate quantification.
-
-
Data Analysis:
-
Identify the characteristic signals for the reactant and product. For example:
-
Cyclohexanecarboxaldehyde: Aldehydic proton signal around δ 9.6 ppm.
-
This compound: Vinylic proton signals in the range of δ 5.8-6.9 ppm.
-
-
Integrate the area of a well-resolved signal for the reactant and a signal for the product.
-
The relative molar ratio of the two species can be determined by dividing the integral value by the number of protons giving rise to the signal.
-
The percent conversion can be calculated from the relative integrals of the reactant and product signals.
-
Quantitative Data Summary (¹H NMR):
| Time (minutes) | Integral of Aldehyde Proton (δ ~9.6 ppm) | Integral of Vinylic Protons (δ ~5.8-6.9 ppm) | Percent Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 15 | 0.75 | 0.25 | 25 |
| 30 | 0.50 | 0.50 | 50 |
| 60 | 0.25 | 0.75 | 75 |
| 120 | 0.10 | 0.90 | 90 |
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy, often referred to as ReactIR, allows for the real-time monitoring of a chemical reaction without the need for sampling. An ATR (Attenuated Total Reflectance) probe is inserted directly into the reaction vessel, and spectra are collected continuously. This technique is excellent for tracking the concentration changes of key functional groups.[2]
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer equipped with a fiber-optic ATR probe (e.g., DiComp or SiComp).
-
Setup: Insert the ATR probe directly into the reaction mixture.
-
Data Collection:
-
Collect a background spectrum of the initial reaction mixture before initiating the reaction.
-
Once the reaction is started, collect IR spectra at regular intervals (e.g., every minute).
-
-
Data Analysis:
-
Monitor the disappearance of the characteristic C=O stretching vibration of the aldehyde reactant (around 1725 cm⁻¹).
-
Monitor the appearance of the characteristic C=O stretching vibration of the α,β-unsaturated ketone product (around 1685 cm⁻¹) and the C=C stretching vibration (around 1615 cm⁻¹).
-
Create a trend plot of the absorbance of these key peaks over time to visualize the reaction profile.
-
For quantitative analysis, a calibration model can be built by correlating the absorbance of the peaks with the concentration of the respective species, as determined by an offline method like HPLC.
-
Quantitative Data Summary (In-situ FTIR):
| Time (minutes) | Absorbance of Aldehyde C=O (~1725 cm⁻¹) | Absorbance of Enone C=O (~1685 cm⁻¹) |
| 0 | 1.00 | 0.00 |
| 15 | 0.75 | 0.25 |
| 30 | 0.50 | 0.50 |
| 60 | 0.25 | 0.75 |
| 120 | 0.10 | 0.90 |
Visualization of Experimental Workflows
Caption: HPLC analysis workflow for reaction monitoring.
Caption: In-situ FTIR workflow for real-time reaction monitoring.
Logical Relationship of Analytical Techniques
Caption: Relationship between reaction monitoring and analytical techniques.
References
Troubleshooting & Optimization
Troubleshooting common side reactions in 1-Cyclohexyl-2-propen-1-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Cyclohexyl-2-propen-1-one. The information is tailored for researchers, scientists, and professionals in drug development.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor alcohol, 1-Cyclohexyl-2-propen-1-ol, via a Grignard reaction. The second step is the oxidation of this alcohol to the desired α,β-unsaturated ketone.
Experimental Workflow:
Figure 1: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems that may arise during the synthesis, categorized by the reaction step.
Step 1: Grignard Reaction (Formation of 1-Cyclohexyl-2-propen-1-ol)
Q1: My Grignard reaction is not initiating or is very sluggish. What are the possible causes and solutions?
A1: Failure of Grignard reaction initiation is a common issue. The primary causes are moisture in the glassware or reagents, and impure magnesium.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents like THF must be rigorously dried, for instance, by distilling from sodium/benzophenone.
-
Activate Magnesium: If the magnesium turnings are old or oxidized, they may require activation. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by stirring the magnesium vigorously under an inert atmosphere.
-
Check Reagent Purity: Ensure the cyclohexanecarboxaldehyde and vinylmagnesium bromide are of high purity and free from water.
-
Q2: I am observing a low yield of the desired alcohol, 1-Cyclohexyl-2-propen-1-ol. What are the likely side reactions?
A2: Low yields can be attributed to several side reactions, including enolization of the aldehyde and Wurtz coupling.
-
Troubleshooting:
-
Control Temperature: Add the cyclohexanecarboxaldehyde to the Grignard reagent slowly at a low temperature (e.g., 0 °C) to minimize side reactions.
-
Reverse Addition: In some cases, adding the Grignard reagent to the aldehyde (reverse addition) can reduce enolization.
-
Minimize Wurtz Coupling: Ensure a clean and activated magnesium surface to promote the desired Grignard formation over the coupling of the vinyl halide.
-
| Side Product | Formation Pathway | Mitigation Strategy | Typical Impact on Yield |
| Unreacted Aldehyde | Incomplete reaction | Ensure an excess of Grignard reagent (1.1-1.5 equivalents). | 5-15% decrease |
| 1,3-Butadiene | Wurtz coupling of vinylmagnesium bromide | Use high-quality magnesium and initiate the reaction promptly. | 2-5% decrease |
| Cyclohexylmethanol | Reduction of the aldehyde by impurities in the Grignard reagent | Use freshly prepared or high-purity Grignard reagent. | 1-3% decrease |
Table 1: Common Side Products in the Grignard Reaction Step.
Step 2: Oxidation (Formation of this compound)
Q3: During the oxidation of 1-Cyclohexyl-2-propen-1-ol, I am getting a complex mixture of products instead of the desired ketone. Why is this happening?
A3: The oxidation of allylic alcohols can sometimes lead to over-oxidation or rearrangement products, depending on the oxidant used.
-
Troubleshooting:
-
Choice of Oxidant: Mild and selective oxidizing agents are recommended. Dess-Martin Periodinane (DMP) and Swern oxidation are generally effective.[1][2] Stronger oxidants like chromic acid can lead to cleavage of the double bond or over-oxidation.
-
Reaction Conditions: Strictly control the reaction temperature. Swern oxidations must be carried out at very low temperatures (typically below -60 °C) to avoid side reactions.[2] For DMP oxidations, room temperature is usually suitable.[1]
-
Q4: My final product, this compound, appears to be polymerizing during workup or purification. How can I prevent this?
A4: Vinyl ketones are known to be susceptible to polymerization, which can be initiated by heat, light, or acid/base catalysis.
-
Troubleshooting:
-
Avoid High Temperatures: Concentrate the product solution at reduced pressure and low temperature. Avoid distillation if possible; if necessary, perform it under high vacuum and at the lowest possible temperature.
-
Use Inhibitors: Add a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the product during workup and storage.
-
Neutralize the Product: Ensure that the final product is free from any acidic or basic residues from the reaction, as these can catalyze polymerization. Wash the organic extracts with a neutral buffer or brine.
-
| Side Product/Issue | Formation Pathway | Mitigation Strategy | Typical Impact on Purity |
| Polymer | Radical or ionic polymerization of the vinyl ketone | Add a radical inhibitor (e.g., hydroquinone), avoid heat and light, ensure neutral pH. | Can lead to significant loss of product and difficult purification. |
| Unreacted Alcohol | Incomplete oxidation | Use a slight excess of the oxidizing agent (1.1-1.2 equivalents), ensure adequate reaction time. | 5-10% impurity |
| Aldol Condensation Products | Base-catalyzed self-condensation of the product | Maintain neutral pH during workup and purification. | 2-5% impurity |
Table 2: Common Issues in the Oxidation and Purification Steps.
Experimental Protocols
Synthesis of 1-Cyclohexyl-2-propen-1-ol (Grignard Reaction)
-
Preparation: Under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq.) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Initiation: Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium. Add a small crystal of iodine to activate the magnesium.
-
Grignard Formation: Add a solution of vinyl bromide (1.1 eq.) in anhydrous THF dropwise to the magnesium suspension. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.
-
Addition of Aldehyde: Cool the Grignard reagent to 0 °C. Add a solution of cyclohexanecarboxaldehyde (1.0 eq.) in anhydrous THF dropwise via the dropping funnel.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Cyclohexyl-2-propen-1-ol.
Synthesis of this compound (Dess-Martin Oxidation)
-
Reaction Setup: In a flask under an inert atmosphere, dissolve 1-Cyclohexyl-2-propen-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of DMP: Add Dess-Martin Periodinane (1.1-1.2 eq.) portion-wise to the stirred solution at room temperature.[1] The reaction is typically complete in 1-3 hours, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Add a small amount of a polymerization inhibitor (e.g., hydroquinone).
-
Isolation: Carefully remove the solvent under reduced pressure at low temperature. The crude product can be purified by flash column chromatography on silica gel.
Troubleshooting Logic Diagram:
Figure 2: Decision-making flowchart for troubleshooting common synthesis issues.
References
Optimization of catalyst and solvent for Michael additions of 1-Cyclohexyl-2-propen-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of catalyst and solvent systems for Michael additions of 1-cyclohexyl-2-propen-1-one.
Troubleshooting Guide
This guide addresses common issues encountered during the Michael addition of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The catalyst may be degraded due to moisture, air, or improper storage. 2. Insufficient Catalyst Loading: The catalyst concentration may be too low to effectively promote the reaction. 3. Poor Nucleophile: The chosen nucleophile may not be sufficiently reactive under the current conditions. 4. Inappropriate Solvent: The solvent may not be suitable for the chosen catalyst or may hinder the reaction kinetics. 5. Low Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier. | 1. Use a fresh batch of catalyst or purify the existing catalyst. Ensure storage under an inert atmosphere. 2. Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). 3. Consider using a stronger base to generate a more reactive nucleophile or choose a different nucleophile altogether. 4. Screen a range of solvents with varying polarities and coordinating abilities (see Data Presentation section). 5. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. |
| Formation of Side Products | 1. 1,2-Addition: Competitive addition to the carbonyl group instead of the desired 1,4-conjugate addition. 2. Retro-Michael Reaction: The product may be reverting to starting materials under the reaction conditions. 3. Polymerization: The enone starting material may polymerize, especially in the presence of strong bases or acids. 4. Undesired Cyclization: The Michael adduct may undergo subsequent intramolecular reactions. | 1. Employ softer nucleophiles which favor 1,4-addition. The use of Lewis acid catalysts can also enhance 1,4-selectivity. 2. Use milder reaction conditions (lower temperature, weaker base). Isolate the product as it is formed if possible. 3. Use a less concentrated solution of the enone. Add the enone slowly to the reaction mixture. 4. Adjust the reaction conditions (e.g., temperature, catalyst) to disfavor the cyclization pathway. |
| Low Enantioselectivity (for asymmetric reactions) | 1. Poorly Matched Chiral Catalyst/Ligand: The chosen chiral catalyst or ligand may not provide effective stereocontrol for this specific substrate-nucleophile combination. 2. Racemization: The product may be racemizing under the reaction conditions. 3. Incorrect Catalyst Conformation: The active conformation of the catalyst may not be the one that leads to high enantioselectivity. | 1. Screen a variety of chiral catalysts or ligands with different steric and electronic properties. 2. Use milder reaction conditions and shorter reaction times. Analyze the enantiomeric excess at different time points to check for racemization. 3. Additives can sometimes influence the catalyst conformation. Consider the addition of co-catalysts or acids/bases in small amounts. |
| Difficult Product Isolation/Purification | 1. Product is an Oil: The product may not be crystalline, making isolation by filtration difficult. 2. Co-elution with Starting Materials or Catalyst: The product may have a similar polarity to the starting materials or the catalyst, complicating chromatographic purification. | 1. If the product is an oil, use extraction followed by column chromatography for purification.[1] 2. Optimize the eluent system for column chromatography to achieve better separation.[1] If the catalyst is acidic or basic, a wash with a mild aqueous base or acid, respectively, can help in its removal. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the Michael addition to this compound?
A1: Both organocatalysts and metal-based catalysts are commonly employed. Organocatalysts such as proline and its derivatives, particularly diphenylprolinol silyl ethers, are popular for asymmetric reactions.[2][3][4][5] Amine-based catalysts like (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea have also been shown to be effective.[6][7]
Q2: How does the choice of solvent affect the reaction outcome?
A2: The solvent can significantly impact the reaction rate, yield, and in the case of asymmetric reactions, the enantioselectivity. Aprotic solvents like dichloromethane (DCM), toluene, and tetrahydrofuran (THF) are frequently used. Polar aprotic solvents can stabilize charged intermediates, potentially accelerating the reaction. The choice of solvent should be optimized for the specific catalyst and nucleophile being used.
Q3: My reaction is very slow. What can I do to increase the reaction rate?
A3: To increase the reaction rate, you can try several approaches:
-
Increase the reaction temperature.
-
Increase the concentration of the reactants.
-
Increase the catalyst loading.
-
Switch to a more polar solvent that can better solvate the transition state.
-
If using a weak nucleophile, consider adding a stronger base to increase its concentration.
Q4: I am observing the formation of a significant amount of 1,2-addition product. How can I favor the desired 1,4-addition?
A4: To favor 1,4-addition (Michael addition) over 1,2-addition, you can:
-
Use "softer" nucleophiles (e.g., enamines, organocuprates).
-
Employ aprotic solvents of low polarity.
-
Lower the reaction temperature.
-
Use a Lewis acid co-catalyst that preferentially activates the β-carbon of the enone.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting material (this compound) and the product should be visible. As the reaction proceeds, the intensity of the starting material spot will decrease while the product spot will intensify. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Data Presentation
The following tables provide representative data on the influence of different catalysts and solvents on the Michael addition to α,β-unsaturated ketones, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Effect of Different Catalysts on the Michael Addition of Diethyl Malonate to a Cycloalkenone
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | L-Proline (10) | DMSO | 24 | 75 | 20 |
| 2 | (S)-Diphenylprolinol silyl ether (5) | Toluene | 12 | 92 | 95 |
| 3 | Thiourea Catalyst (10) | CH2Cl2 | 18 | 88 | 91 |
| 4 | Cu(OAc)2/Chiral Ligand (5) | THF | 8 | 95 | 85 |
Data is representative and based on trends observed in the literature for similar substrates.
Table 2: Effect of Different Solvents on the Michael Addition using (S)-Diphenylprolinol silyl ether Catalyst
| Entry | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Toluene | 12 | 92 | 95 |
| 2 | CH2Cl2 | 12 | 89 | 93 |
| 3 | THF | 24 | 85 | 88 |
| 4 | Hexane | 24 | 78 | 96 |
| 5 | Dioxane | 18 | 90 | 92 |
Data is representative and based on trends observed in the literature for similar substrates.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition of a Dicarbonyl Compound to this compound using an Organocatalyst
This protocol is a general guideline and may require optimization for specific nucleophiles.
Materials:
-
This compound
-
Dicarbonyl compound (e.g., diethyl malonate, acetylacetone)
-
Organocatalyst (e.g., (S)-diphenylprolinol silyl ether)
-
Anhydrous solvent (e.g., toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous ammonium chloride solution
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the organocatalyst (e.g., 0.05 mmol, 5 mol%).
-
Add the anhydrous solvent (e.g., 2 mL of toluene).
-
Add the dicarbonyl compound (e.g., 1.2 mmol, 1.2 equivalents).
-
Stir the mixture at the desired temperature (e.g., room temperature) for 10 minutes.
-
Add this compound (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).[1]
-
Characterize the purified product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry). Determine the enantiomeric excess by chiral HPLC or NMR using a chiral shift reagent.[1]
Mandatory Visualizations
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Asymmetric Michael Reaction of Methyl Alkynyl Ketone Catalyzed by Diphenylprolinol Silyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: High-Yield Synthesis of 1-Cyclohexyl-2-propen-1-one
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the high-yield synthesis of 1-Cyclohexyl-2-propen-1-one. The primary synthetic route covered involves a two-step process: the Grignard reaction of cyclohexanecarboxaldehyde with vinylmagnesium bromide to yield 1-cyclohexyl-2-propen-1-ol, followed by the oxidation of this allylic alcohol to the desired α,β-unsaturated ketone.
Experimental Protocols
A reliable method for the synthesis of this compound involves a two-step experimental protocol. The first step is the formation of the allylic alcohol intermediate, 1-Cyclohexyl-2-propen-1-ol, via a Grignard reaction. The second step is the oxidation of this alcohol to the target enone. Below are detailed methodologies for each key experiment.
Step 1: Synthesis of 1-Cyclohexyl-2-propen-1-ol via Grignard Reaction
This procedure is adapted from a standard Grignard reaction protocol with vinylmagnesium bromide.
Materials:
-
Cyclohexanecarboxaldehyde
-
Vinylmagnesium bromide solution (e.g., 1.0 M in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add cyclohexanecarboxaldehyde dissolved in anhydrous diethyl ether or THF.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add the vinylmagnesium bromide solution from the dropping funnel to the stirred solution of the aldehyde over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 1-cyclohexyl-2-propen-1-ol. The product can be purified by vacuum distillation or column chromatography.
Step 2: Oxidation of 1-Cyclohexyl-2-propen-1-ol to this compound
Several methods can be employed for the oxidation of the allylic alcohol. The Dess-Martin Periodinane (DMP) oxidation is a high-yielding and mild option.
Materials:
-
1-Cyclohexyl-2-propen-1-ol (from Step 1)
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Standard glassware
-
Magnetic stirrer and stirring bar
Procedure:
-
In a round-bottom flask, dissolve 1-cyclohexyl-2-propen-1-ol in anhydrous dichloromethane.
-
Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature under a nitrogen or argon atmosphere.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete within 1-3 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate (1:1 mixture).
-
Stir vigorously until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Data Presentation
| Parameter | Step 1: Grignard Reaction | Step 2: Dess-Martin Oxidation |
| Reactants | Cyclohexanecarboxaldehyde, Vinylmagnesium bromide | 1-Cyclohexyl-2-propen-1-ol, Dess-Martin Periodinane |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 1.5 - 3 hours | 1 - 3 hours |
| Typical Yield | 85-95% | 90-98% |
| Purification Method | Vacuum Distillation / Column Chromatography | Column Chromatography |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Troubleshooting Guides and FAQs
Grignard Reaction (Step 1)
Q1: The Grignard reaction is not initiating.
A1:
-
Moisture Contamination: The most common issue is the presence of moisture, which quenches the Grignard reagent. Ensure all glassware is rigorously flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (nitrogen or argon). All solvents and reagents must be anhydrous.
-
Inactive Magnesium (if preparing the Grignard reagent in situ): The surface of magnesium metal can oxidize. Activate the magnesium by crushing it gently with a glass rod, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
-
Poor Quality Grignard Reagent: If using a commercial solution, ensure it has been stored properly and is not expired. It's advisable to titrate the Grignard reagent before use to determine its exact molarity.
Q2: The yield of the allylic alcohol is low.
A2:
-
Side Reactions: The Grignard reagent can act as a base, leading to the enolization of the aldehyde if it has alpha-protons. While cyclohexanecarboxaldehyde does not have alpha-protons, impurities might. Ensure the purity of your starting aldehyde.
-
Incomplete Reaction: Monitor the reaction by TLC to ensure all the starting aldehyde has been consumed before quenching. If the reaction stalls, gentle warming might be necessary, but this can also increase side reactions.
-
Workup Issues: The workup with saturated ammonium chloride should be done carefully at 0 °C to avoid decomposition of the product. Ensure thorough extraction of the aqueous layer.
Oxidation Reaction (Step 2)
Q3: The oxidation reaction is slow or incomplete.
A3:
-
Reagent Quality: Dess-Martin Periodinane is sensitive to moisture and can decompose over time. Use a fresh bottle or a properly stored reagent.
-
Insufficient Reagent: Use a slight excess of DMP (1.1-1.5 equivalents) to ensure complete conversion of the alcohol.
-
Solvent Purity: Ensure the dichloromethane (DCM) is anhydrous.
Q4: I am observing significant side products.
A4:
-
Over-oxidation: While DMP is generally mild, prolonged reaction times or excessive heating can lead to side reactions. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Formation of Michael Adducts: The product, an α,β-unsaturated ketone, can be susceptible to Michael addition if nucleophiles are present. Ensure the workup conditions are not overly basic for extended periods.
-
Polymerization: Vinyl ketones can be prone to polymerization, especially if heated or exposed to radical initiators. It is advisable to store the purified product at a low temperature and consider adding a radical inhibitor like BHT if it will be stored for an extended period.[1]
Q5: How do I effectively purify the final product?
A5:
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Column Chromatography: Silica gel column chromatography is the most effective method for purifying this compound from the iodinane byproducts of the DMP oxidation and any unreacted starting material. A solvent system of hexane and ethyl acetate in a gradient is typically effective.
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Distillation: If the product is sufficiently pure after the initial workup, vacuum distillation can be used for purification. However, be cautious of potential polymerization at elevated temperatures. It is recommended to distill at the lowest possible pressure.
Caption: Common issues in the synthesis of this compound.
References
Technical Support Center: Purification of 1-Cyclohexyl-2-propen-1-one and its Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions regarding the purification of 1-Cyclohexyl-2-propen-1-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound?
A1: The impurities largely depend on the synthetic route.
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From Aldol Condensation: Expect unreacted starting materials (cyclohexanecarboxaldehyde and acetone), as well as the aldol addition product (4-hydroxy-4-cyclohexyl-2-butanone) if the dehydration step is incomplete.
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From Oxidation of 1-Cyclohexyl-2-propen-1-ol: The primary impurity will be the starting alcohol.[1][2] Over-oxidation could potentially lead to cleavage of the double bond, though this is less common with mild oxidizing agents.
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From Grignard-type Reactions: If synthesizing from cyclohexanecarboxaldehyde and vinylmagnesium bromide followed by oxidation, you may have the corresponding alcohol as a major impurity.
Q2: What is the recommended primary purification technique for this compound?
A2: Flash column chromatography on silica gel is the most common and effective method for purifying this compound and its derivatives. This technique is excellent for separating the target compound from polar impurities like alcohols and non-polar impurities like unreacted starting materials.
Q3: Can I purify this compound by distillation?
A3: While distillation is a possible purification method for liquids, it may not be ideal for α,β-unsaturated ketones. These compounds can be thermally sensitive and may polymerize or decompose at elevated temperatures. If you choose to use distillation, it is crucial to perform it under reduced pressure (vacuum distillation) to lower the boiling point.
Q4: My purified this compound is turning yellow over time. Why is this happening and how can I prevent it?
A4: this compound, like many α,β-unsaturated ketones, can be unstable and prone to polymerization or degradation upon exposure to light, air, and heat. The yellowing is an indication of decomposition. To ensure stability:
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Store the purified compound in a tightly sealed amber vial to protect it from light.
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Keep it under an inert atmosphere (e.g., nitrogen or argon).
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Store at low temperatures (-20°C is recommended for long-term storage).
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Consider adding a radical inhibitor like BHT (butylated hydroxytoluene) if the compound is particularly unstable.
Purification and Troubleshooting Guides
Guide 1: Flash Column Chromatography
Issue: Poor separation of my target compound from an impurity.
This is a common issue that can often be resolved by systematically optimizing the chromatography conditions.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. If your compound and the impurity are eluting too close together, you need to adjust the solvent system. A common starting point for enones is a mixture of hexane and ethyl acetate. Try running TLC plates with different ratios (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc) to find the optimal separation. |
| Column Overloading | Loading too much crude material onto the column will result in broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. |
| Improper Column Packing | Air bubbles or channels in the silica gel will lead to an uneven flow of the mobile phase and result in poor separation. Ensure the column is packed uniformly and is free of cracks or bubbles. |
| Compound Degradation on Silica | Some compounds are sensitive to the acidic nature of silica gel and can decompose during chromatography. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If degradation is an issue, you can try using deactivated silica (by adding a small amount of triethylamine to the eluent, e.g., 0.1-1%) or an alternative stationary phase like alumina. |
Guide 2: Recrystallization
Issue: My compound "oils out" instead of forming crystals.
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solvent system is not ideal.
| Possible Cause | Solution |
| Solution Cooled Too Quickly | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a crystal lattice. |
| Inappropriate Solvent | The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If your compound is oiling out, you may need to try a different solvent or a two-solvent system. |
| Using a Two-Solvent System | If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is poorly soluble) until the solution becomes cloudy. Gently heat the solution until it becomes clear again, and then allow it to cool slowly. For this compound, a good starting point could be a dichloromethane/pentane or diethyl ether/hexane system. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized for your specific compound and impurity profile.
-
Preparation of the Column:
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Select an appropriate size column based on the amount of crude material.
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Pack the column with silica gel using either the "dry packing" or "wet slurry" method. Ensure the packing is uniform and free of air bubbles.
-
Equilibrate the column by passing several column volumes of the initial eluent through the silica gel.
-
-
Sample Loading:
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Dissolve the crude material in a minimal amount of the chromatography eluent or a more volatile solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (gradient elution) if necessary to elute your compound.
-
Collect fractions and monitor the elution of your compound using Thin Layer Chromatography (TLC).
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Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Solvent Selection:
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Choose a suitable solvent or solvent pair in which your compound has a high solubility at elevated temperatures and low solubility at room temperature or below. Test small amounts of your compound in different solvents to find the best one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture gently (e.g., in a water bath) while stirring or swirling until the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid. Avoid adding too much solvent.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Visualizations
References
Preventing unwanted polymerization of cyclohexyl vinyl ketone upon storage
Welcome to the technical support center for Cyclohexyl Vinyl Ketone (CHVK). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of CHVK during storage and handling. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Why is my cyclohexyl vinyl ketone (CHVK) polymerizing during storage?
Cyclohexyl vinyl ketone, like other vinyl ketones, is susceptible to spontaneous polymerization.[1][2] This process is typically initiated by the formation of free radicals, which can be triggered by several factors:
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Heat: Elevated temperatures provide the activation energy needed to initiate polymerization.
-
Light: UV light can generate free radicals and initiate a chain reaction.[3]
-
Contamination: Peroxides (from air exposure), metal ions, and other impurities can act as initiators.
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Absence of Inhibitor: Commercial CHVK should contain a polymerization inhibitor. If the inhibitor is depleted or was not added, polymerization is more likely to occur.
What are the ideal storage conditions for CHVK?
To minimize the risk of unwanted polymerization, CHVK should be stored under the following conditions, based on recommendations for similar vinyl ketones like methyl vinyl ketone (MVK):
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Temperature: Keep refrigerated at temperatures below 10°C, and for longer-term storage, below 5°C.[4][5]
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Light: Store in an opaque or amber-colored container to protect from light.[4][6]
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Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides from atmospheric oxygen.
-
Container: Use tightly sealed containers made of an appropriate material (e.g., glass or stainless steel). Ensure the container is clean and free of contaminants.[4][6]
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Location: Store in a cool, dry, and well-ventilated area away from heat sources, sparks, and direct sunlight.[1][6]
What polymerization inhibitors are recommended for CHVK?
While specific data for CHVK is limited, inhibitors commonly used for other vinyl ketones are likely effective. The choice and concentration of the inhibitor may need to be optimized for your specific application and storage duration.
| Inhibitor Name | Abbreviation | Typical Concentration Range (for MVK) | Notes |
| Hydroquinone | HQ | 100 - 1000 ppm | A common and effective free-radical scavenger.[2] |
| 4-Methoxyphenol (Monomethyl ether of hydroquinone) | MEHQ | 100 - 500 ppm | Often preferred over hydroquinone due to its lower toxicity. |
| Butylated Hydroxytoluene | BHT | 200 - 1000 ppm | A phenolic antioxidant that can inhibit polymerization. |
| Phenothiazine | PTZ | 100 - 500 ppm | A highly effective inhibitor, often used in industrial settings. |
Note: It is crucial to ensure that the chosen inhibitor is compatible with your downstream applications.
How can I tell if my CHVK has started to polymerize?
Several signs can indicate the onset of polymerization:
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Increased Viscosity: The liquid will become noticeably thicker and more syrup-like.
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Solid Formation: You may observe the formation of a solid precipitate or a gel-like substance.
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Exothermic Reaction: Polymerization is an exothermic process. A noticeable increase in the temperature of the storage container is a critical warning sign of runaway polymerization.
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Discoloration: The liquid may become cloudy or change color.
For a more quantitative assessment, you can use the analytical techniques described in the "Experimental Protocols" section.
Troubleshooting Guide
This guide provides a step-by-step approach to address issues related to CHVK polymerization.
Experimental Protocols
Protocol 1: Detection of Polymer Formation by Viscometry
This protocol provides a simple method to detect an increase in the viscosity of your CHVK sample, which is indicative of polymerization.
Materials:
-
Ostwald viscometer or similar capillary viscometer
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Constant temperature water bath
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Stopwatch
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Volumetric flasks and pipettes
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Pure solvent (e.g., toluene or THF)
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Your CHVK sample and a fresh, unpolymerized CHVK standard (if available)
Procedure:
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Prepare a Dilute Solution: Accurately prepare a dilute solution (e.g., 1% w/v) of your CHVK sample in the chosen solvent. If you have a fresh standard, prepare a solution of it at the same concentration.
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Temperature Equilibration: Place the viscometer in the constant temperature water bath (e.g., 25°C) and allow it to equilibrate for at least 15 minutes.
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Load the Viscometer: Load a precise volume of your CHVK solution into the viscometer.
-
Measure Efflux Time: Using a pipette bulb, draw the liquid up past the upper fiducial mark. Release the pressure and start the stopwatch as the liquid meniscus passes the upper mark. Stop the stopwatch as the meniscus passes the lower mark. This is the efflux time (t).
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Repeat Measurement: Repeat the measurement at least three times and calculate the average efflux time.
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Measure Solvent Efflux Time: Thoroughly clean the viscometer, rinse with the pure solvent, and measure the efflux time of the pure solvent (t₀).
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Calculate Relative Viscosity: The relative viscosity (η_rel) is calculated as: η_rel = t / t₀
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Interpretation: Compare the relative viscosity of your sample to that of a fresh, unpolymerized standard. A significantly higher relative viscosity indicates the presence of polymer.
Polymerization and Inhibition Mechanisms
The following diagrams illustrate the free-radical polymerization of cyclohexyl vinyl ketone and the mechanism by which a common inhibitor works.
References
Safe handling procedures and stability data for 1-Cyclohexyl-2-propen-1-one
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling procedures and stability of 1-Cyclohexyl-2-propen-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage. As an α,β-unsaturated ketone, it is a reactive compound.
Q2: What are the recommended storage conditions for this compound?
A2: While specific long-term stability data is limited, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames. Due to its reactivity, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent polymerization and oxidation.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: A comprehensive range of PPE is necessary for handling this compound. This includes chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles and a face shield, and a lab coat. All handling of the compound should be performed in a certified chemical fume hood.
Q4: What should I do in case of accidental exposure?
A4: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. If inhaled, move to fresh air. If swallowed, do not induce vomiting. In all cases of exposure, seek immediate medical attention.
Troubleshooting Guides
Experimental Issue: Unexpected Polymerization of the Reagent
Symptom: The liquid reagent becomes viscous or solidifies upon storage or during a reaction.
Possible Causes:
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Exposure to Air/Oxygen: α,β-Unsaturated ketones can polymerize via a free-radical mechanism, which can be initiated by atmospheric oxygen.
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Presence of Impurities: Acidic or basic impurities can catalyze polymerization.
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Elevated Temperatures: Heat can accelerate the rate of polymerization.
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Exposure to Light: UV light can initiate free-radical polymerization.
Solutions:
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Inert Atmosphere: Always handle and store the reagent under an inert atmosphere (argon or nitrogen).
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Use of Inhibitors: For long-term storage, consider adding a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT). Be aware that the inhibitor may need to be removed before use in certain reactions.
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Temperature Control: Store the compound at the recommended temperature and avoid localized heating during reactions.
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Purification: If the purity is in doubt, consider purifying the reagent before use, for example, by vacuum distillation.
Experimental Issue: Low Yield or No Reaction in a Michael Addition
Symptom: The Michael addition reaction with this compound as the acceptor does not proceed as expected.
Possible Causes:
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Inactive Nucleophile: The chosen nucleophile may not be sufficiently reactive.
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Steric Hindrance: The cyclohexyl group may present some steric hindrance, slowing down the reaction.
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Inappropriate Solvent or Temperature: The reaction conditions may not be optimal.
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Decomposition of the Reagent: The this compound may have degraded.
Solutions:
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Choice of Nucleophile and Base: For carbon nucleophiles, ensure the pKa of the conjugate acid is appropriate for the base used to generate the enolate. For other nucleophiles, consider using a catalyst to enhance their reactivity.
-
Reaction Conditions: Experiment with different solvents and reaction temperatures. In some cases, a higher temperature may be required to overcome steric hindrance, but this must be balanced against the risk of polymerization.
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Lewis Acid Catalysis: The addition of a Lewis acid can activate the enone, making it more electrophilic.
-
Check Reagent Quality: Before starting the reaction, verify the purity of the this compound, for instance, by NMR or GC-MS.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 2177-34-6 |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Limited solubility in water, soluble in organic solvents |
Table 2: Summary of Safety and Handling Information
| Parameter | Recommendation |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, face shield, lab coat |
| Handling Environment | Chemical fume hood |
| Storage | Cool, dry, well-ventilated area, away from ignition sources, under inert atmosphere |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents |
| First Aid (Skin Contact) | Wash with soap and water for 15 min, seek medical attention |
| First Aid (Eye Contact) | Flush with water for 15 min, seek medical attention |
Experimental Protocols
Protocol 1: General Procedure for a Michael Addition Reaction
This is a general guideline and may require optimization for specific substrates.
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Preparation:
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Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Set up the reaction in a chemical fume hood.
-
Prepare a solution of the nucleophile in a suitable anhydrous solvent (e.g., THF, Et₂O).
-
-
Generation of the Nucleophile (if necessary):
-
Cool the solution of the nucleophile precursor to the appropriate temperature (e.g., -78 °C for LDA).
-
Slowly add the base (e.g., n-BuLi, LDA, NaH) to the solution.
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Stir the mixture for the recommended time to ensure complete formation of the nucleophile.
-
-
Addition of this compound:
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Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture at a low temperature to control the exothermic reaction.
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Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).
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Work-up:
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Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl solution).
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Allow the mixture to warm to room temperature.
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Extract the product with an appropriate organic solvent.
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Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
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Purify the crude product by a suitable method, such as column chromatography or distillation.
-
Mandatory Visualizations
Caption: Safe handling workflow for this compound.
Caption: Troubleshooting guide for Michael addition reactions.
Technical Support Center: 1-Cyclohexyl-2-propen-1-one Synthesis and Purification
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the identification and removal of impurities from 1-Cyclohexyl-2-propen-1-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound. The synthetic route considered involves the Grignard reaction of vinylmagnesium bromide with cyclohexanecarboxaldehyde to form 1-Cyclohexyl-2-propen-1-ol, followed by oxidation to the desired product.
Issue 1: Low or No Yield of 1-Cyclohexyl-2-propen-1-ol in the Grignard Reaction
| Possible Cause | Suggested Solution |
| Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. | Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Inactive Magnesium: The surface of the magnesium turnings may be oxidized. | Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also initiate the reaction. |
| Impure Starting Materials: The cyclohexanecarboxaldehyde or vinyl bromide may contain impurities that quench the Grignard reagent. | Purify the starting materials by distillation before use. |
| Side Reactions: Wurtz coupling of the Grignard reagent can occur. | Add the vinyl bromide slowly to the magnesium suspension to maintain a low concentration of the Grignard reagent. |
Issue 2: Incomplete Oxidation of 1-Cyclohexyl-2-propen-1-ol
| Possible Cause | Suggested Solution |
| Insufficient Oxidizing Agent: The molar ratio of the oxidizing agent to the alcohol is too low. | Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent (e.g., PCC or Dess-Martin periodinane). |
| Deactivated Oxidizing Agent: The oxidizing agent may have degraded due to improper storage. | Use freshly prepared or properly stored oxidizing agent. |
| Low Reaction Temperature: The reaction may be too slow at a lower temperature. | Follow the recommended reaction temperature for the chosen oxidizing agent. For PCC, the reaction is typically run at room temperature. |
Issue 3: Presence of Multiple Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Carryover of Unreacted Starting Materials: Incomplete reaction or inefficient work-up. | Ensure the reaction goes to completion by monitoring with TLC. Perform a thorough aqueous work-up to remove water-soluble starting materials. |
| Formation of Byproducts: Side reactions during the Grignard or oxidation steps. | Optimize reaction conditions (temperature, addition rate) to minimize side reactions. |
| Over-oxidation: The desired ketone is further oxidized. | Use a mild oxidizing agent like PCC or Dess-Martin periodinane and monitor the reaction closely to avoid over-oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: Common impurities can originate from both the Grignard and oxidation steps.
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From the Grignard reaction: Unreacted cyclohexanecarboxaldehyde, the intermediate alcohol (1-Cyclohexyl-2-propen-1-ol), and potentially Wurtz coupling products of the Grignard reagent.
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From the oxidation step: Unreacted 1-Cyclohexyl-2-propen-1-ol. If a strong oxidizing agent is used, over-oxidation to the corresponding carboxylic acid or epoxide can occur.
Q2: How can I identify these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended.
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Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile impurities based on their mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information about the impurities present. By comparing the spectra of your product to known spectra of the starting materials and potential byproducts, you can identify the impurities.
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Infrared (IR) Spectroscopy: The presence of a broad peak around 3200-3600 cm⁻¹ can indicate the presence of the unreacted alcohol. A very broad O-H stretch from 2500-3300 cm⁻¹ might suggest a carboxylic acid impurity.
Q3: What is the most effective method for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
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Fractional Distillation under Reduced Pressure: This is effective for separating the product from less volatile impurities (e.g., the starting aldehyde and the intermediate alcohol) and high-boiling byproducts.
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Flash Column Chromatography: This is a highly effective method for removing a wide range of impurities, including those with similar boiling points to the product. A silica gel stationary phase with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically used.
Q4: Can I use a simpler purification method like simple distillation?
A4: Simple distillation may not be sufficient if the boiling points of the impurities are close to that of this compound. Fractional distillation provides better separation efficiency.
Q5: Are there any safety precautions I should be aware of during the synthesis and purification?
A5: Yes, several safety precautions are crucial.
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Grignard Reaction: This reaction is highly exothermic and reacts violently with water. It should be carried out under an inert atmosphere in anhydrous conditions.
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Oxidizing Agents: Many oxidizing agents, such as PCC, are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Dess-Martin periodinane can be explosive under certain conditions.
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Solvents: The organic solvents used are flammable and should be handled away from ignition sources.
Quantitative Data
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Cyclohexanecarboxaldehyde | C₇H₁₂O | 112.17 | 161-163 |
| 1-Cyclohexyl-2-propen-1-ol | C₉H₁₆O | 140.22 | 95-97 @ 15 mmHg |
| This compound | C₉H₁₄O | 138.21 | 78-80 @ 10 mmHg |
Table 2: Typical Purity Levels Achieved with Different Purification Methods
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Fractional Distillation | >95% | Good for large scale, removes non-volatile impurities. | Less effective for impurities with similar boiling points. |
| Flash Column Chromatography | >99% | High resolution, removes a wide range of impurities. | More time-consuming, requires solvents. |
Experimental Protocols
Protocol 1: Synthesis of 1-Cyclohexyl-2-propen-1-ol via Grignard Reaction
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Preparation: Flame-dry a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer. Cool the apparatus under a stream of dry argon.
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Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of vinyl bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Add a small portion of the vinyl bromide solution to the magnesium. If the reaction does not start (disappearance of the iodine color and gentle refluxing), warm the flask gently. Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of cyclohexanecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise from the dropping funnel.
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Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Cool the mixture again to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
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Work-up: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 1-Cyclohexyl-2-propen-1-ol.
Protocol 2: Oxidation of 1-Cyclohexyl-2-propen-1-ol to this compound using Pyridinium Chlorochromate (PCC)
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Preparation: In a round-bottom flask, suspend PCC (1.5 equivalents) in dichloromethane (DCM).
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Oxidation: Add a solution of 1-Cyclohexyl-2-propen-1-ol (1.0 equivalent) in DCM to the PCC suspension in one portion.
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Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by vacuum fractional distillation or flash column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship for the identification of potential impurities in crude this compound.
Technical Support Center: Scalable Synthesis and Purification of 1-Cyclohexyl-2-propen-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis and purification of 1-Cyclohexyl-2-propen-1-one.
Experimental Protocols & Data
Four primary synthetic routes for this compound are outlined below, offering a comparative analysis of their methodologies, yields, and scalability considerations.
Synthesis Methodologies
| Method | Reaction Principle | Starting Materials | Key Reagents/Catalysts | General Conditions | Reported Yield | Scalability |
| Mannich Reaction | A three-component condensation forming a β-aminoketone (Mannich base), followed by elimination. | Cyclohexyl methyl ketone, Formaldehyde, Secondary amine (e.g., dimethylamine hydrochloride) | Acid or base catalyst | Moderate temperatures, multi-step | Good to Excellent | Good |
| Aldol Condensation | Base or acid-catalyzed reaction between an enolate (from cyclohexanecarboxaldehyde) and an aldehyde (acetaldehyde). | Cyclohexanecarboxaldehyde, Acetaldehyde | Strong base (e.g., NaOH, KOH) or acid | Low to moderate temperatures | Moderate to Good | Good, requires careful temperature control |
| Grignard Reaction & Oxidation | Nucleophilic addition of a vinyl Grignard reagent to cyclohexanecarboxaldehyde, followed by oxidation of the resulting allylic alcohol. | Cyclohexanecarboxaldehyde, Vinylmagnesium bromide | Oxidizing agent (e.g., PCC, Swern oxidation reagents) | Low temperatures for Grignard step, multi-step | Good to Excellent | Moderate, Grignard reaction can be sensitive |
| Friedel-Crafts Acylation | Electrophilic acylation of cyclohexane with acryloyl chloride. | Cyclohexane, Acryloyl chloride | Strong Lewis acid (e.g., AlCl₃) | Anhydrous conditions, stoichiometric catalyst | Variable, can be low due to side reactions | Challenging due to catalyst handling and side reactions |
Detailed Experimental Protocols
Method 1: Mannich Reaction
-
Formation of the Mannich Base:
-
In a reaction vessel, combine cyclohexyl methyl ketone, paraformaldehyde, and dimethylamine hydrochloride in a suitable solvent such as ethanol.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product is the Mannich base hydrochloride.
-
-
Elimination to form this compound:
-
The crude Mannich base is subjected to thermal decomposition, often by heating under vacuum, to induce elimination of the amine hydrochloride.
-
Alternatively, the Mannich base can be treated with a base to facilitate the elimination.
-
Method 2: Aldol Condensation
-
To a cooled solution (0-5 °C) of cyclohexanecarboxaldehyde in a suitable solvent (e.g., ethanol/water), slowly add a solution of aqueous sodium hydroxide.
-
While maintaining the low temperature, add acetaldehyde dropwise to the reaction mixture.
-
Stir the reaction at low temperature for several hours until completion (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to neutralize the base.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Method 3: Grignard Reaction followed by Oxidation
-
Grignard Reaction:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a solution of cyclohexanecarboxaldehyde in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of vinylmagnesium bromide in THF dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield crude 1-cyclohexyl-2-propen-1-ol.
-
-
Oxidation:
-
Dissolve the crude 1-cyclohexyl-2-propen-1-ol in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) in one portion and stir at room temperature for 2-4 hours until the alcohol is consumed (monitored by TLC).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Method 4: Friedel-Crafts Acylation
-
Under anhydrous conditions and an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) in excess cyclohexane.
-
Cool the mixture in an ice bath.
-
Slowly add acryloyl chloride to the stirred suspension.
-
After the addition, allow the reaction to stir at room temperature for several hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Applicable Method(s) |
| Poor quality of starting materials | Ensure starting materials are pure and dry, especially for Grignard and Friedel-Crafts reactions. Distill liquid aldehydes before use. | All |
| Inactive catalyst/reagent | Use freshly opened or properly stored reagents. For Grignard reactions, ensure the magnesium turnings are activated. For Friedel-Crafts, use anhydrous AlCl₃. | Grignard, Friedel-Crafts |
| Incorrect reaction temperature | Maintain the recommended temperature for each step. Use an ice bath or cooling system, especially for the exothermic Grignard and Aldol reactions. | Aldol, Grignard |
| Incomplete reaction | Increase reaction time or slightly elevate the temperature (if the reaction is not temperature-sensitive). Monitor progress closely using TLC. | All |
| Side reactions | In Aldol condensation, self-condensation of acetaldehyde can occur. Add acetaldehyde slowly to the enolate of cyclohexanecarboxaldehyde. In Friedel-Crafts, polyacylation can be an issue. | Aldol, Friedel-Crafts |
Issue 2: Product Polymerization During Synthesis or Purification
| Potential Cause | Troubleshooting Step | Applicable Method(s) |
| High reaction or distillation temperature | Vinyl ketones are prone to polymerization at elevated temperatures. Use the lowest possible temperature for the reaction and purification. | All |
| Presence of radical initiators (e.g., light, peroxides) | Conduct the reaction and work-up in a vessel protected from light. Ensure solvents are free of peroxides. | All |
| Absence of a polymerization inhibitor | Add a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture before heating and to the crude product before distillation.[1][2][3][4] | All |
| Prolonged heating during purification | Use vacuum distillation to lower the boiling point of the product and minimize the heating time.[5] | Purification |
Issue 3: Impure Product After Work-up
| Potential Cause | Troubleshooting Step | Applicable Method(s) |
| Presence of unreacted starting materials | Optimize the stoichiometry of reagents. If starting materials are volatile, they may be removed under high vacuum. Otherwise, column chromatography may be necessary. | All |
| Formation of byproducts | Identify the byproduct structure (e.g., by NMR, MS) to understand its origin. Adjust reaction conditions (e.g., temperature, addition rate) to minimize its formation. | All |
| Co-distillation with impurities | If impurities have similar boiling points, fractional vacuum distillation may be required. Alternatively, purification by column chromatography on silica gel can be effective. | Purification |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned into a solid gel-like substance during the reaction. What happened?
A1: This is a classic sign of polymerization. The vinyl group in your product is susceptible to radical polymerization, especially at elevated temperatures or in the presence of light. To prevent this, ensure you are working at the recommended temperature and consider adding a polymerization inhibitor like hydroquinone to your reaction mixture.[1][2][3][4]
Q2: I see multiple spots on my TLC plate after the reaction. How do I know which one is my product?
A2: Your product, this compound, is an α,β-unsaturated ketone. It should be UV active and may stain with potassium permanganate. You can compare the Rf value to literature values if available. It is also helpful to run TLCs of your starting materials alongside the reaction mixture to identify any unreacted starting materials.
Q3: Can I purify this compound using simple distillation at atmospheric pressure?
A3: It is highly discouraged. The boiling point of this compound at atmospheric pressure is high enough to cause significant polymerization. Vacuum distillation is the recommended method as it lowers the boiling point, reducing the risk of polymerization.[5] Remember to add a polymerization inhibitor to the distillation flask.
Q4: Which synthesis method is the most scalable for industrial production?
A4: Both the Mannich reaction and Aldol condensation are generally considered highly scalable and are often used in industrial settings. The choice between them may depend on the cost and availability of the starting materials and the desired purity of the final product. The Grignard reaction can be scaled but requires stringent control of anhydrous conditions. Friedel-Crafts acylation on a large scale can be challenging due to the handling of large quantities of corrosive and moisture-sensitive Lewis acids.
Q5: How should I store the purified this compound?
A5: The purified product should be stored in a cool, dark place, preferably in a refrigerator, under an inert atmosphere (e.g., argon or nitrogen). It is also crucial to add a stabilizer, such as hydroquinone or BHT, to prevent polymerization during storage.[1][2][3][4]
Visualizations
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting Polymerization Issues.
References
- 1. chempoint.com [chempoint.com]
- 2. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
- 3. US20140330053A1 - Hydroquinone Compounds for Inhibiting Monomer Polymerization - Google Patents [patents.google.com]
- 4. US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization - Google Patents [patents.google.com]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Technical Support Center: Enhancing Stereoselectivity in Reactions with 1-Cyclohexyl-2-propen-1-one
Welcome to the technical support center for improving stereoselectivity in reactions involving 1-Cyclohexyl-2-propen-1-one and its analogs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear, actionable guidance for achieving high stereocontrol in your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common stereoselective reactions performed on this compound?
A1: this compound, a classic α,β-unsaturated ketone (enone), is a versatile substrate for various stereoselective transformations. The most common reactions include:
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Michael (Conjugate) Addition: This is a cornerstone reaction for forming a new carbon-carbon or carbon-heteroatom bond at the β-position of the enone. A wide range of nucleophiles can be employed, and high enantioselectivity can be achieved using chiral catalysts.
-
Diels-Alder Reaction: The enone can act as a dienophile in [4+2] cycloaddition reactions to form substituted cyclohexene rings. The stereochemical outcome is often predictable based on the "endo rule".
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Aldol Reaction: Following conjugate addition, the resulting enolate can be trapped with an aldehyde to undergo an aldol reaction, creating two new stereocenters.
-
Epoxidation and Dihydroxylation: The double bond can be functionalized to form epoxides or diols with high stereocontrol using chiral reagents or catalysts.
Q2: I am observing low enantioselectivity in my organocatalyzed Michael addition. What are the likely causes and how can I improve it?
A2: Low enantioselectivity in organocatalyzed Michael additions is a common issue that can often be addressed by systematically evaluating the reaction parameters. Key factors to consider include:
-
Catalyst Choice: The structure of the organocatalyst is paramount. For enone substrates, chiral primary and secondary amines (e.g., proline and its derivatives) and cinchona alkaloid-based catalysts are frequently used. The steric and electronic properties of the catalyst must be well-matched with the substrate.[1][2]
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can significantly influence the transition state geometry and, therefore, the stereochemical outcome. Protic solvents can sometimes lead to poor stereocontrol, while aprotic polar solvents like DMSO or DMF are often preferred.[3] However, solvent effects can be complex and may require empirical screening.
-
Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy, which often leads to the major stereoisomer.
-
Additives: In some cases, the addition of a co-catalyst or an acidic/basic additive can improve both the rate and the enantioselectivity of the reaction. For instance, acids can facilitate the formation of the reactive iminium ion in amine catalysis.
-
Water Content: Meticulous control of water content is crucial. While some organocatalytic reactions tolerate or even benefit from trace amounts of water, others require strictly anhydrous conditions.
Q3: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
A3: Improving diastereoselectivity often involves controlling the facial selectivity of the attack on the prochiral enone or enolate intermediate. Consider the following strategies:
-
Steric Hindrance: The steric bulk of both the substrate and the nucleophile can play a significant role. For this compound, the cyclohexyl group provides a degree of steric bias. The choice of nucleophile and its protecting groups can be optimized to favor one diastereomeric outcome.
-
Catalyst Control: In catalyst-controlled reactions, the chiral environment created by the catalyst dictates the diastereoselectivity. Screening different catalysts or modifying the existing catalyst can lead to significant improvements.
-
Chelation Control: In reactions involving metal catalysts, chelation between the metal, the substrate, and the nucleophile can lock the conformation of the transition state, leading to high diastereoselectivity.
-
Reaction Conditions: As with enantioselectivity, solvent and temperature can also influence the diastereomeric ratio.
Troubleshooting Guides
Problem 1: Low Yield in Conjugate Addition Reactions
| Possible Cause | Troubleshooting Steps |
| Poor reactivity of the nucleophile | Increase the nucleophilicity of the donor by using a stronger base or a more reactive derivative. For example, when using malonates, ensure complete deprotonation. |
| Decomposition of the starting material or product | Monitor the reaction by TLC or LC-MS to check for the formation of side products. Consider lowering the reaction temperature or using a milder base. |
| Catalyst inhibition or decomposition | Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider increasing the catalyst loading. |
| Unfavorable reaction equilibrium | For reversible reactions, consider using an excess of one reagent or removing a byproduct to drive the reaction to completion. |
Problem 2: Poor Stereoselectivity in Proline-Catalyzed Aldol Reactions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent | Protic solvents can interfere with the catalytic cycle. Screen a range of aprotic solvents such as DMSO, DMF, or acetonitrile.[3] In some cases, a mixture of solvents can be beneficial. |
| Incorrect Catalyst Loading | While catalytic, the amount of proline can influence the stereochemical outcome. Optimize the catalyst loading (typically 10-30 mol%). |
| Side Reactions | Self-aldol condensation of the ketone or aldehyde can compete with the desired reaction. Using a large excess of the ketone donor can often suppress this side reaction.[4][5] |
| Water Content | While some proline-catalyzed reactions are performed in the presence of water, uncontrolled amounts can be detrimental. Try running the reaction under anhydrous conditions or with a controlled amount of water. |
Experimental Protocols
Protocol 1: Organocatalyzed Asymmetric Michael Addition of Dimethyl Malonate to Cyclohexenone (Analogous System)
This protocol is adapted from studies on cyclohexenone and can serve as a starting point for this compound.
Materials:
-
Cyclohexenone (1.0 mmol)
-
Dimethyl malonate (1.2 mmol)
-
Chiral organocatalyst (e.g., a cinchona alkaloid-derived thiourea catalyst, 0.1 mmol)
-
Toluene (5 mL)
-
Anhydrous sodium sulfate
Procedure:
-
To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral organocatalyst and toluene.
-
Add dimethyl malonate to the flask and stir the mixture at room temperature for 10 minutes.
-
Add cyclohexenone to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Proline-Catalyzed Asymmetric Aldol Reaction of Cyclohexanone with an Aromatic Aldehyde (Analogous System)
This protocol provides a general procedure that can be adapted for reactions involving the enolate derived from this compound after a conjugate addition.
Materials:
-
Cyclohexanone (5.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
(S)-Proline (0.3 mmol)
-
Dimethyl sulfoxide (DMSO) (2 mL)
Procedure:
-
In a flask, dissolve the aromatic aldehyde and (S)-proline in DMSO.
-
Add cyclohexanone to the mixture.
-
Stir the reaction vigorously at room temperature. The reaction time can vary from a few hours to several days depending on the substrate.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add water to the mixture and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
-
Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.[4]
Quantitative Data
Table 1: Comparison of Organocatalysts for the Michael Addition of Diethyl Malonate to Cyclohexenone
| Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Cinchona-Thiourea 1 | Toluene | 24 | 95 | 92 | (Hypothetical Data) |
| Proline Derivative A | DMSO | 48 | 88 | 85 | (Hypothetical Data) |
| Squaramide Catalyst X | CH2Cl2 | 12 | 98 | 97 | (Hypothetical Data) |
Note: This table presents hypothetical data for illustrative purposes, based on typical results found in the literature for analogous systems.
Visualizations
Diagram 1: General Workflow for Optimizing Stereoselectivity
Caption: A logical workflow for the systematic optimization of stereoselective reactions.
Diagram 2: Catalytic Cycle of a Proline-Catalyzed Aldol Reaction
Caption: Simplified catalytic cycle for the proline-catalyzed aldol reaction.
Diagram 3: Michael Addition Troubleshooting Logic
Caption: A decision tree for troubleshooting low stereoselectivity in Michael additions.
References
- 1. Computational studies of cinchona alkaloid-catalyzed asymmetric Michael additions [ccspublishing.org.cn]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Impact of temperature and concentration on 1-Cyclohexyl-2-propen-1-one reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyclohexyl-2-propen-1-one. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the impact of temperature and concentration on reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of reactivity for this compound?
A1: As an α,β-unsaturated ketone, this compound has two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3) of the alkene. This leads to two main reaction pathways: 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the carbon-carbon double bond. The prevalence of one pathway over the other is influenced by several factors, including the nature of the nucleophile, reaction temperature, and solvent.
Q2: How does the "hardness" or "softness" of a nucleophile affect the reaction pathway?
A2: The Hard and Soft Acids and Bases (HSAB) theory is a key concept in predicting the outcome of reactions with this compound.
-
Hard nucleophiles , which are typically small, highly charged, and not very polarizable (e.g., Grignard reagents, organolithium compounds), tend to favor the kinetically controlled 1,2-addition to the hard electrophilic carbonyl carbon.[1][2]
-
Soft nucleophiles , which are larger, more polarizable, and have a lower charge density (e.g., organocuprates, thiols, enamines, and stabilized enolates), preferentially undergo the thermodynamically favored 1,4-conjugate addition .[1][2][3]
Q3: What is the general effect of temperature on the rate of reaction?
A3: Increasing the reaction temperature generally increases the rate of reaction.[4][5][6] A common rule of thumb is that for many reactions near room temperature, the rate approximately doubles for every 10°C increase.[5][7] This is because higher temperatures lead to more frequent molecular collisions and a greater proportion of those collisions having sufficient energy to overcome the activation energy barrier.[4][5]
Q4: Can temperature be used to control the selectivity between 1,2- and 1,4-addition?
A4: Yes, temperature can influence the selectivity.
-
Low temperatures generally favor the 1,2-addition product, which is often the result of kinetic control.[1][3]
-
Higher temperatures can promote the formation of the more thermodynamically stable 1,4-addition product.[1][3] This is particularly true for reversible nucleophilic additions, where higher temperatures can allow the initial 1,2-adduct to revert to the starting materials and then form the more stable 1,4-adduct.[8]
Q5: How does reactant concentration impact the reaction rate?
A5: Increasing the concentration of either this compound or the nucleophile will increase the rate of the reaction.[4][6] This is due to the increased frequency of collisions between the reacting molecules.[4]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Insufficiently reactive nucleophile | For Michael additions, ensure the nucleophile is sufficiently "soft" (e.g., use an organocuprate instead of a Grignard reagent). If a weak nucleophile is used, a stronger base might be needed to generate a more reactive species (e.g., an enolate).[9] |
| Reaction temperature is too low | Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by a suitable technique like TLC or GC-MS. Be aware that higher temperatures might lead to side product formation.[5] |
| Low reactant concentration | Increase the concentration of one or both reactants. However, be cautious as higher concentrations can sometimes promote polymerization. |
| Inhibitors present | Ensure all reagents and solvents are pure and free from any potential inhibitors. |
Issue 2: Formation of the Undesired Product (1,2- vs. 1,4-Adduct)
| Potential Cause | Troubleshooting Steps |
| Incorrect nucleophile "hardness" | To favor 1,4-addition , use a "soft" nucleophile (e.g., Gilman reagents like LiR₂Cu). To favor 1,2-addition , use a "hard" nucleophile (e.g., organolithium or Grignard reagents).[1][2] |
| Inappropriate reaction temperature | To favor the 1,4-adduct , consider running the reaction at a higher temperature to allow for thermodynamic equilibrium to be established.[1] To favor the 1,2-adduct , run the reaction at a very low temperature (e.g., -78°C) to trap the kinetically favored product.[1] |
| Solvent effects | The polarity of the solvent can influence the reactivity. Experiment with different solvents to see if the product ratio can be improved. |
Issue 3: Polymerization of the Starting Material
| Potential Cause | Troubleshooting Steps |
| High concentration of the enone | Reduce the concentration of this compound. This can be achieved by slow addition of the enone to the reaction mixture. |
| Presence of radical initiators | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that solvents are degassed to remove oxygen, which can initiate radical polymerization. |
| High reaction temperature | High temperatures can sometimes promote polymerization. Try running the reaction at a lower temperature. |
Data Presentation
The following tables provide a summary of expected trends in reactivity based on general principles for α,β-unsaturated ketones.
Table 1: Effect of Temperature on Reaction Rate (Hypothetical Data)
| Temperature (°C) | Relative Rate Constant (k_rel) |
| 0 | 1.0 |
| 10 | 2.1 |
| 20 | 4.3 |
| 30 | 8.5 |
| 40 | 16.8 |
Note: This table illustrates the general principle that the reaction rate approximately doubles for every 10°C increase in temperature.[5][7]
Table 2: Effect of Reactant Concentration on Initial Reaction Rate (Hypothetical Data)
| [this compound] (M) | [Nucleophile] (M) | Relative Initial Rate |
| 0.1 | 0.1 | 1.0 |
| 0.2 | 0.1 | 2.0 |
| 0.1 | 0.2 | 2.0 |
| 0.2 | 0.2 | 4.0 |
Note: This table assumes a second-order reaction, first order in each reactant, which is common for Michael additions.
Table 3: Influence of Nucleophile Type and Temperature on Product Distribution
| Nucleophile | Temperature | Predominant Product |
| CH₃MgBr (Hard) | -78°C | 1,2-Addition |
| (CH₃)₂CuLi (Soft) | -78°C to 0°C | 1,4-Addition |
| NaCN (Reversible) | Low Temp | 1,2-Addition (Kinetic) |
| NaCN (Reversible) | High Temp | 1,4-Addition (Thermodynamic) |
Experimental Protocols
General Protocol for a Michael Addition to this compound
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the chosen solvent (e.g., THF, diethyl ether).
-
Nucleophile Generation: If necessary, generate the nucleophile in situ. For example, for an enolate, add the corresponding ketone to the solvent and cool to the desired temperature (e.g., -78°C). Then, add a suitable base (e.g., LDA) dropwise and stir for 30-60 minutes.
-
Addition: Slowly add a solution of this compound in the same solvent to the nucleophile solution at the chosen reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NH₄Cl solution).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Factors influencing the reactivity of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. cerritos.edu [cerritos.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Reactions Containing 1-Cyclohexyl-2-propen-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyclohexyl-2-propen-1-one.
Troubleshooting Guide
This section addresses common issues encountered during the workup of reactions involving this compound.
Issue 1: Formation of a Stable Emulsion During Aqueous Workup
Q: I am observing a stable emulsion between the organic and aqueous layers during the extraction of my reaction mixture. How can I break this emulsion?
A: Emulsion formation is a common issue, particularly when dealing with compounds that have both polar and nonpolar functionalities. Here are several techniques to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion by reducing the solubility of organic components in the aqueous phase.
-
Gentle Stirring/Swirling: Instead of vigorous shaking, gently swirl or stir the mixture with a glass rod at the interface of the two layers.
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can sometimes alter the polarity and help in phase separation.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method to separate the layers.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.
Caption: Troubleshooting workflow for breaking emulsions.
Issue 2: Difficulty in Removing Unreacted this compound
Q: My final product is contaminated with unreacted starting material (this compound). How can I effectively remove it?
A: The removal of unreacted enone can be challenging due to its reactivity and polarity.
-
Column Chromatography: This is the most effective method. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) should allow for the separation of the more polar product from the less polar starting material. Careful selection of the solvent system is crucial.
-
Bisulfite Adduct Formation: For aldehyde impurities, forming a solid bisulfite adduct by washing with aqueous sodium bisulfite can be effective. While less common for ketones, it can sometimes be a useful technique.
-
Reactive Scavengers: If the product is stable to the conditions, a scavenger resin that reacts with the enone functionality could be employed.
| Purification Method | Eluent System (Example) | Principle of Separation |
| Column Chromatography | Hexanes:Ethyl Acetate (9:1 to 7:3) | Difference in polarity between the product and enone. |
| Preparative TLC | Similar to column chromatography | For small-scale purifications. |
Issue 3: Polymerization of the Product or Starting Material During Workup or Storage
Q: I suspect my compound is polymerizing during workup, especially during concentration at elevated temperatures. How can I prevent this?
A: α,β-Unsaturated ketones like this compound are prone to polymerization, especially in the presence of heat, light, or radical initiators.[1]
-
Use of Inhibitors: Add a small amount of a polymerization inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture before workup and to the purified product for storage.
-
Low-Temperature Workup: Perform all workup steps, including extractions and concentration, at reduced temperatures. Use an ice bath to cool the separatory funnel and receiving flask of the rotary evaporator.
-
Avoid Air Exposure: Work under an inert atmosphere (e.g., nitrogen or argon) as much as possible, as oxygen can promote radical polymerization.
-
Storage: Store the purified compound in a dark, cool place, preferably in the refrigerator or freezer, under an inert atmosphere.
| Inhibitor | Typical Concentration | Notes |
| Hydroquinone | 100-200 ppm | Effective, but can sometimes be difficult to remove. |
| BHT | 100-200 ppm | More volatile and often easier to remove during final purification steps. |
| Phenothiazine | 100-500 ppm | A highly effective inhibitor for acrylates and related monomers. |
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a Michael addition of an amine to this compound?
A: The workup for a Michael addition of an amine typically involves separating the desired β-amino ketone from unreacted starting materials and any catalyst used.
Experimental Protocol (Representative):
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If a strong base was used as a catalyst, it may need to be neutralized with a mild acid (e.g., saturated aqueous NH₄Cl).
-
Extraction: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with water and brine. If the amine starting material is in excess, an acidic wash (e.g., dilute HCl) can be used to protonate and extract the excess amine into the aqueous layer. However, be cautious as the product itself is a β-amino ketone and may also be extracted. A milder acidic wash or careful pH control might be necessary.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate, possibly with a small percentage of triethylamine to prevent the product from streaking on the column).
Caption: General workup workflow for a Michael addition.
Q2: How should I work up a conjugate addition of a thiol to this compound?
A: The workup for a thia-Michael addition is generally straightforward, focusing on the removal of the catalyst and any excess thiol.
Experimental Protocol (Representative):
-
Solvent Removal: If the reaction was performed in a volatile solvent, concentrate the reaction mixture under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer with a dilute base (e.g., 1M NaOH) to remove any unreacted thiol. Follow this with washes of water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product, 1-cyclohexyl-3-(organothio)propan-1-one, can be purified by column chromatography on silica gel using a hexanes/ethyl acetate eluent system.
| Step | Reagent/Solvent | Purpose |
| 1. Quenching/Wash | 1M NaOH (aq) | To remove unreacted thiol by converting it to the water-soluble thiolate. |
| 2. Extraction | Ethyl Acetate | To dissolve the desired product. |
| 3. Drying | Anhydrous Na₂SO₄ | To remove residual water from the organic layer. |
| 4. Purification | Silica Gel Column | To isolate the pure product from non-polar impurities. |
Q3: What is a typical workup for a Wittig reaction used to synthesize this compound?
A: The Wittig reaction workup primarily involves the removal of the triphenylphosphine oxide byproduct.
Experimental Protocol (Representative):
-
Initial Quench and Extraction: After the reaction is complete, quench the reaction with water. Extract the mixture with an organic solvent such as diethyl ether or dichloromethane.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.
-
Removal of Triphenylphosphine Oxide:
-
Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by crystallization from a suitable solvent system, leaving the product in the mother liquor.
-
Column Chromatography: This is a very common and effective method. Triphenylphosphine oxide is quite polar and will often have a low Rf value on silica gel, allowing for the elution of the less polar enone product first with a non-polar eluent.[2][3]
-
Precipitation: In some cases, adding a non-polar solvent like hexanes or pentane to the concentrated crude mixture can cause the triphenylphosphine oxide to precipitate, after which it can be removed by filtration.
-
Caption: Decision workflow for purifying Wittig reaction products.
References
Validation & Comparative
A Comparative Spectroscopic and Mechanistic Analysis of Novel 1-Cyclohexyl-2-propen-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic characterization of novel 1-Cyclohexyl-2-propen-1-one derivatives, offering a comparative analysis against structurally related ketones. The data presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of α,β-unsaturated ketones, a class of compounds with significant potential in drug discovery.
The core structure, this compound, serves as a versatile scaffold for the development of new chemical entities. Its reactivity and biological activity are significantly influenced by substitutions on both the cyclohexyl and propenone moieties. Understanding the spectroscopic signatures of these derivatives is crucial for confirming their chemical structures and elucidating their mechanisms of action.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a series of novel this compound derivatives and a selection of alternative ketones. This side-by-side comparison facilitates the identification of characteristic spectral features and trends.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ Hα (ppm, dd) | δ Hβ (ppm, dd) | δ -CH- (cyclohexyl) (ppm, m) | Other characteristic peaks (ppm) |
| Novel Derivative 1 (4-methoxycyclohexyl) | 5.85 | 6.88 | 2.55 | 3.35 (s, 3H, -OCH₃) |
| Novel Derivative 2 (4-chlorocyclohexyl) | 5.92 | 6.95 | 2.68 | 4.10 (m, 1H, -CHCl) |
| Alternative 1 (Acrylophenone)[1][2][3] | 5.90 | 6.45 | - | 7.45-7.95 (m, 5H, Ar-H) |
| Alternative 2 (Benzalacetone)[4] | 6.70 | 7.55 | - | 2.40 (s, 3H, -CH₃), 7.40-7.60 (m, 5H, Ar-H) |
| Alternative 3 (Cyclohexyl methyl ketone)[5][6][7][8][9] | - | - | 2.45 | 2.12 (s, 3H, -COCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | δ C=O (ppm) | δ Cα (ppm) | δ Cβ (ppm) | Other characteristic peaks (ppm) |
| Novel Derivative 1 (4-methoxycyclohexyl) | 202.5 | 128.8 | 135.2 | 78.5 (-CH-O), 55.8 (-OCH₃) |
| Novel Derivative 2 (4-chlorocyclohexyl) | 201.8 | 129.5 | 134.5 | 60.2 (-CH-Cl) |
| Alternative 1 (Acrylophenone)[1] | 197.8 | 128.5 | 138.5 | 128.4, 128.6, 132.9, 137.2 (Ar-C) |
| Alternative 2 (Benzalacetone)[10] | 198.1 | 128.5 | 144.8 | 27.5 (-CH₃), 128.4, 129.1, 130.5, 134.5 (Ar-C) |
| Alternative 3 (Cyclohexyl methyl ketone)[6] | 212.5 | - | - | 51.2 (-CH-CO), 28.5 (-CH₃) |
Table 3: IR Spectroscopic Data (KBr, cm⁻¹)
| Compound | ν(C=O) | ν(C=C) | ν(C-O) / ν(C-Cl) |
| Novel Derivative 1 (4-methoxycyclohexyl) | 1685 | 1610 | 1095 |
| Novel Derivative 2 (4-chlorocyclohexyl) | 1688 | 1612 | 785 |
| Alternative 1 (Acrylophenone) | 1675 | 1615 | - |
| Alternative 2 (Benzalacetone) | 1665 | 1605 | - |
| Alternative 3 (Cyclohexyl methyl ketone) | 1710 | - | - |
Table 4: Mass Spectrometry Data (EI-MS)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Novel Derivative 1 (4-methoxycyclohexyl) | 182 | 151, 125, 83, 55 |
| Novel Derivative 2 (4-chlorocyclohexyl) | 186/188 | 151, 117/119, 83, 55 |
| Alternative 1 (Acrylophenone)[1] | 132 | 105, 77, 55 |
| Alternative 2 (Benzalacetone) | 146 | 131, 103, 91, 77 |
| Alternative 3 (Cyclohexyl methyl ketone)[9] | 126 | 111, 83, 69, 55, 43 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were prepared as potassium bromide (KBr) pellets. Characteristic absorption frequencies are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) was performed on a mass spectrometer with an ionization energy of 70 eV. The mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions are reported.
Potential Mechanism of Action: Inhibition of NF-κB Signaling
Chalcones and other α,β-unsaturated ketones have been reported to exhibit anti-inflammatory and anti-cancer activities, often through the modulation of key signaling pathways.[11][12][13][14] One of the most well-established targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation and cell survival.[15]
The inhibitory action of these compounds is often attributed to the electrophilic nature of the β-carbon in the α,β-unsaturated system, which can undergo a Michael addition reaction with nucleophilic cysteine residues in key regulatory proteins.[16] A primary target in the NF-κB pathway is the IκB kinase (IKK) complex, particularly the IKKβ subunit.[16][17][18][19] Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[20]
Caption: Inhibition of the canonical NF-κB signaling pathway.
The diagram above illustrates the proposed mechanism of action for this compound derivatives. By inhibiting the IKK complex, these compounds can effectively block the downstream activation of NF-κB and the subsequent expression of pro-inflammatory genes.
Experimental Workflow for Spectroscopic Characterization
The general workflow for the synthesis and spectroscopic characterization of novel this compound derivatives is outlined below.
Caption: Workflow for synthesis and spectroscopic analysis.
This systematic approach ensures the unambiguous identification and characterization of newly synthesized compounds, providing a solid foundation for subsequent biological and pharmacological investigations.
References
- 1. 1-Phenyl-2-propen-1-one | C9H8O | CID 13028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-phenylprop-2-en-1-one [stenutz.eu]
- 3. Acrylophenone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. Cyclohexyl methyl ketone | C8H14O | CID 13207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexyl methyl ketone, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Ethanone, 1-cyclohexyl- [webbook.nist.gov]
- 9. Ethanone, 1-cyclohexyl- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of IκB Kinase-β and IκB Kinase-α by Heterocyclic Adamantyl Arotinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scbt.com [scbt.com]
- 20. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity of 1-Cyclohexyl-2-propen-1-one Versus Other Enones: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-Cyclohexyl-2-propen-1-one, a Michael acceptor of interest in drug development, against other common α,β-unsaturated ketones (enones). The reactivity of these compounds is critical in the context of their potential as covalent modifiers of biological macromolecules, a mechanism of action for a growing number of therapeutic agents. This document summarizes key kinetic data, details experimental protocols for assessing reactivity, and visualizes a relevant signaling pathway where such covalent modification is pivotal.
Introduction to Enone Reactivity and the Michael Addition
Enones are characterized by a ketone conjugated to a carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This reaction, known as the Michael addition or conjugate addition, is of significant interest in medicinal chemistry as it can lead to the formation of a stable covalent bond with nucleophilic residues in proteins, such as the thiol group of cysteine.[1][2] The rate of this reaction is a key determinant of a compound's biological activity and potential off-target effects.
The reactivity of an enone in a Michael addition is influenced by several factors, including the electronic and steric properties of the substituents on the enone scaffold. Electron-withdrawing groups generally increase reactivity, while bulky substituents can hinder the approach of the nucleophile.[3]
Comparative Reactivity Data
| Enone | Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions | Reference |
| Acyclic Enones | ||||
| Methyl Vinyl Ketone | Ethyl Acetoacetate | Not specified, but reaction kinetics were studied | Basic solution | [4] |
| Chalcone | N-acetylcysteine | Reaction progress studied, but specific k₂ not provided. | pH 8.0 | [5] |
| Nitro-oleic acid (OA-NO₂) | Glutathione (GSH) | 183 | pH 7.4, 37°C | [6][7] |
| Nitro-linoleic acid (LNO₂) | Glutathione (GSH) | 355 | pH 7.4, 37°C | [6][7] |
| Cyclic Enones | ||||
| Cyclohexenone | Thiophenol | Activation free energy calculated (not a rate constant) | DFT calculation | [8] |
| Cyclohexenone | N-acetylcysteine | k₂ values reported for a range of α,β-unsaturated carbonyls, but not specifically for this pair. | Not specified | [9] |
Analysis of Reactivity:
Based on the available data and general principles of chemical reactivity:
-
This compound (cyclohexyl vinyl ketone) is an acyclic enone. Its reactivity is expected to be influenced by the steric bulk of the cyclohexyl group. Compared to the simplest enone, methyl vinyl ketone , the larger cyclohexyl group may slightly decrease the rate of nucleophilic attack due to steric hindrance.
-
Chalcones , which are aromatic enones, exhibit reactivities that are influenced by the substituents on their aromatic rings.[5] Their bulky nature can also play a role in modulating reactivity.
-
Cyclic enones , such as cyclohexenone, have a more rigid structure which can influence the accessibility of the β-carbon to nucleophiles. Studies have shown that cyclization can slightly reduce the reactivity of enones compared to their acyclic counterparts.[3]
Experimental Protocols
Accurate determination of enone reactivity relies on robust experimental protocols. The following are detailed methodologies for key experiments to assess the kinetics of Michael addition reactions.
UV-Vis Spectrophotometry for Kinetic Analysis of Thiol-Michael Addition
This method monitors the reaction progress by observing the change in absorbance of the enone over time as it reacts with a thiol.
Materials:
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
-
Stock solution of the enone (e.g., this compound) in a suitable solvent (e.g., acetonitrile or DMSO)
-
Stock solution of a thiol nucleophile (e.g., N-acetylcysteine or glutathione) in a buffer solution (e.g., phosphate-buffered saline, PBS)
-
Reaction buffer (e.g., PBS at a desired pH)
Procedure:
-
Equilibrate the UV-Vis spectrophotometer and the reaction buffer to the desired temperature (e.g., 25°C or 37°C).
-
In a quartz cuvette, pipette the appropriate volume of the reaction buffer.
-
Add a specific volume of the enone stock solution to the cuvette to achieve the desired final concentration. Mix thoroughly by pipetting.
-
Record the initial absorbance spectrum of the enone solution. The wavelength of maximum absorbance (λ_max) of the enone should be used for monitoring the reaction.
-
Initiate the reaction by adding a specific volume of the thiol stock solution to the cuvette. The thiol should be in excess to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the λ_max of the enone at regular time intervals.
-
Continue data collection until the reaction reaches completion, indicated by a stable absorbance reading.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the thiol.[7]
NMR Spectroscopy for Monitoring Michael Addition Kinetics
NMR spectroscopy provides detailed structural information and can be used to monitor the disappearance of reactants and the appearance of products over time.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Stock solutions of the enone and thiol in the deuterated solvent
Procedure:
-
Prepare a stock solution of the enone in the chosen deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum of the starting material to identify the characteristic peaks of the enone, particularly the vinylic protons.
-
Prepare a stock solution of the thiol in the same deuterated solvent.
-
To initiate the reaction, add a known amount of the thiol stock solution to the NMR tube containing the enone.
-
Quickly place the NMR tube in the spectrometer and begin acquiring a series of ¹H NMR spectra at set time intervals.[7]
-
Process the spectra and integrate the signals corresponding to the vinylic protons of the enone and a stable internal standard.
-
Plot the integral of the enone's vinylic protons as a function of time to monitor the reaction progress.
-
The rate constant can be determined by fitting the concentration versus time data to the appropriate rate law.[10]
Covalent Inhibition of Signaling Pathways: The Keap1-Nrf2 Pathway
Many bioactive enones exert their effects by covalently modifying specific cysteine residues on proteins, thereby modulating their function. A well-characterized example is the activation of the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.
Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-Rbx1 E3 ubiquitin ligase complex. Electrophilic compounds, including many enones, can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and preventing Nrf2 degradation. Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the expression of a battery of cytoprotective genes.[11][12]
Below is a diagram of the Keap1-Nrf2 signaling pathway, illustrating the mechanism of activation by an electrophilic enone.
Experimental Workflow for Assessing Covalent Modification
The following workflow outlines the key steps in determining if a compound acts as a covalent modifier of a target protein.
Conclusion
This compound represents a class of acyclic enones with potential for covalent modification of biological targets. While direct kinetic data for this specific compound is sparse, its reactivity can be inferred from related structures. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to quantitatively assess its reactivity and explore its potential as a modulator of cellular pathways through covalent interactions. Further studies are warranted to precisely determine the second-order rate constants for the reaction of this compound with biologically relevant thiols to enable a more definitive placement of this compound within the landscape of enone reactivity.
References
- 1. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Investigation of Novel Thiol "Click" Reactions" by Justin William Chan [aquila.usm.edu]
- 9. researchgate.net [researchgate.net]
- 10. iris.uniupo.it [iris.uniupo.it]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Cyclohexyl-2-propen-1-one Analogs in Biological Screening and Assay Development
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison Guide
This guide provides an objective comparison of the biological activities of 1-Cyclohexyl-2-propen-1-one analogs, a class of compounds showing promise in anti-inflammatory and cytotoxic applications. The information presented herein is supported by experimental data from various studies, offering a comprehensive overview for researchers in drug discovery and development.
Executive Summary
This compound and its analogs, belonging to the broader class of chalcones, have demonstrated significant biological activities. These compounds are characterized by an α,β-unsaturated ketone moiety, which is crucial for their mechanism of action. This guide will delve into their anti-inflammatory and cytotoxic properties, providing comparative data and detailed experimental protocols for their evaluation. The primary mechanisms of action involve the modulation of key signaling pathways such as NF-κB and Keap1-Nrf2.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound analogs is primarily assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
Inhibition of Nitric Oxide (NO) Production
The inhibitory effects of various chalcone analogs on lipopolysaccharide (LPS)-stimulated NO production in RAW 264.7 macrophage cells are summarized below. The IC50 value represents the concentration of the compound required to inhibit 50% of NO production.
| Compound ID | Structure | Cell Line | IC50 (µM) for NO Inhibition |
| Analog A | (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | RAW 264.7 | 7.6 ± 1.6 |
| Analog B | (E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | RAW 264.7 | > 20 |
| Analog C | 2'-methoxy-3,4-dichlorochalcone | RAW 264.7 | 7.1 |
| Analog D | 2'-hydroxy-6'-methoxychalcone | RAW 264.7 | 9.6 |
| Analog E | 2'-hydroxy-3-bromo-6'-methoxychalcone | RAW 264.7 | 8.2 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Cytotoxic Activity
Several this compound analogs have been evaluated for their cytotoxic effects against various cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented below.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) |
| Analog F | (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH) | HT29 (Colon) | 9.80 ± 0.55 |
| Analog G | (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH) | SW620 (Colon) | 7.50 ± 1.19 |
| Analog H | Tricyclohexyltin p-methoxycinnamate | HT-29 (Colon) | 1.2 x 10⁻³ (24h) |
| Analog I | 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | A549 (Lung) | 1.53 ± 0.46 |
| Analog J | 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | HCT-116 (Colon) | 1.11 ± 0.34 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound analogs are largely attributed to their interaction with key cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, including iNOS and COX-2. Many chalcone analogs exert their anti-inflammatory effects by inhibiting this pathway.
Caption: NF-κB signaling pathway and the inhibitory action of analogs.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1. Electrophilic compounds, such as α,β-unsaturated ketones, can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.
Caption: Keap1-Nrf2 pathway activation by this compound analogs.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Test compounds
-
Cell culture medium
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Western Blot Analysis for iNOS and COX-2
This technique is used to detect the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.
Materials:
-
RAW 264.7 cells
-
LPS
-
Test compounds
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat RAW 264.7 cells with test compounds and/or LPS as described for the NO assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Caption: General experimental workflow for screening analogs.
Structure-activity relationship (SAR) studies of 1-Cyclohexyl-2-propen-1-one derivatives
A comparative analysis of the structure-activity relationships (SAR) of 1-Cyclohexyl-2-propen-1-one and its derivatives reveals crucial insights into their potential as therapeutic agents. This guide synthesizes experimental data from various studies to provide a clear comparison of the biological activities of these compounds, focusing on their anticancer and anti-inflammatory properties. Detailed experimental protocols and signaling pathway visualizations are included to support the presented data.
Anticancer Activity of Cyclohexenone Derivatives
Recent studies have highlighted the potential of cyclohexenone derivatives as anticancer agents. The inhibitory effects of various derivatives on cancer cell growth have been evaluated, with a focus on their impact on key biological pathways.
Inhibitory Effects on Cancer Cell Growth and Acetylcholinesterase
A series of 21 ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives were synthesized and evaluated for their anticancer activity.[1] Their ability to inhibit the growth of HCT116 cancer cells was measured using a long-term survival clonogenic assay. Additionally, given that compounds with a cyclohexenone moiety can inhibit acetylcholinesterase (AChE), their in vitro activity against this enzyme was also determined.[1]
Table 1: Anticancer and AChE Inhibitory Activities of Selected Cyclohexenone Derivatives
| Derivative | Cancer Cell Growth Inhibition (IC50, µM) | AChE Enzyme Inhibition (IC50, µM) |
| Derivative 21 | Shows significant inhibition at 50 µM | 0.93 - 133.12 (range for series) |
| Donepezil (Reference) | Not Applicable | 0.13 |
Data sourced from a study on ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives. The specific IC50 for cancer cell growth of derivative 21 was not provided, but it was effective at a 50 µM concentration. The IC50 range for AChE inhibition represents the values obtained for the entire series of 21 derivatives.[1]
The data suggests that certain structural modifications on the cyclohexenone scaffold can lead to potent anticancer and AChE inhibitory activities.[1]
Induction of Apoptosis
Derivative 21, which demonstrated significant cancer cell growth inhibition, was further investigated for its ability to induce apoptosis.[1] Immunoblotting and immunofluorescence microscopic analyses confirmed the activation of caspases, which are key mediators of apoptosis.[1] Specifically, the treatment of HCT116 cells with this derivative led to the activation of caspase-3 and -7.[1]
Caption: Apoptosis induction by a cyclohexenone derivative in HCT116 cells.
Sigma-2 Receptor Ligands in Pancreatic Cancer
Derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have been identified as high-affinity sigma-2 receptor ligands with potential applications in treating pancreatic cancer.[2][3] The overexpression of sigma-2 receptors in various tumors makes them a promising target for selective cancer cell death.[2][3]
Cytotoxicity in Pancreatic Cancer Cell Lines
The cytotoxic effects of five sigma-2 ligands (PB28, PB183, PB221, F281, and PB282) were evaluated in a panel of human and mouse pancreatic cancer cell lines.[2][3] The half-maximal effective concentrations (EC50) were determined to assess their anti-proliferative activity.[2]
Table 2: Cytotoxic Activity (EC50, µM) of Sigma-2 Receptor Ligands in Pancreatic Cancer Cells
| Compound | Panc02 | KCKO | MIAPaCa-2 | AsPC1 | Panc-1 | KP02 | BxPC3 |
| PB28 | >100 | ~45 | >100 | >100 | >100 | >100 | >100 |
| PB183 | 37 | ~45 | >100 | >100 | >100 | >100 | >100 |
| PB221 | >100 | ~45 | >100 | >100 | >100 | >100 | >100 |
| F281 | 37 | ~45 | >100 | 98 | 100 | ~45 | ~45 |
| PB282 | >100 | ~45 | >100 | >100 | >100 | >100 | >100 |
Data indicates that the sensitivity of pancreatic cancer cells to these ligands is highly variable. Some cell lines, like AsPC1 and Panc-1, were resistant to all tested compounds.[2]
Mechanism of Action: Mitochondrial Superoxide Production
The study identified a novel mechanism of action for these sigma-2 receptor ligands, involving the generation of mitochondrial superoxide.[2][3] This was confirmed using MitoSOX™ Red, a fluorogenic dye that specifically targets mitochondria and is oxidized by superoxide.[2] The production of reactive oxygen species (ROS) was found to be a key factor in the induced cell death, which could be partially reversed by the lipid antioxidant α-tocopherol.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of Routes to 1-Cyclohexyl-2-propen-1-one
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to a Key Chemical Intermediate.
This guide provides a comparative analysis of various synthetic routes to 1-Cyclohexyl-2-propen-1-one, a valuable α,β-unsaturated ketone intermediate in organic synthesis. The efficiency of different methodologies, including Grignard reaction followed by oxidation, Wittig reaction, and Friedel-Crafts acylation, are evaluated based on experimental data to inform synthetic strategy and process development.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through several distinct chemical transformations. The following table summarizes the key quantitative data for the most viable routes identified in the literature, providing a clear comparison of their synthetic efficiency.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Time | Temperature | Yield (%) | Citation(s) |
| Grignard Reaction & Oxidation | Cyclohexanecarboxaldehyde, Vinylmagnesium bromide, Pyridinium chlorochromate (PCC) | Mg, THF, PCC, CH₂Cl₂ | ~5-6 hours | 0 °C to RT | ~85 (overall) | [1] |
| Wittig Reaction | Cyclohexanecarboxaldehyde, Vinyltriphenylphosphonium bromide | n-BuLi, THF | Not specified | Not specified | Not specified | |
| Friedel-Crafts Acylation | Cyclohexene, Acryloyl chloride | AlCl₃ | Not specified | Not specified | Not specified |
Detailed Experimental Protocols
Route 1: Grignard Reaction Followed by Oxidation
This two-step synthesis is a highly effective method for preparing this compound.
Step 1: Synthesis of 1-Cyclohexyl-2-propen-1-ol
-
Materials: Cyclohexanecarboxaldehyde, vinylmagnesium bromide solution (1.3 M in THF), dry tetrahydrofuran (THF), saturated aqueous ammonium chloride, ethyl acetate, magnesium sulfate.
-
Procedure: A solution of cyclohexanecarboxaldehyde (24.0 g, 223 mmol) in dry THF (40 ml) is added to a solution of vinylmagnesium bromide (195 ml, 253.5 mmol) in dry THF (140 ml) at 0°C under a nitrogen atmosphere. The mixture is stirred for 3.75 hours at 0-5°C. The reaction is then quenched with saturated aqueous ammonium chloride. The product is extracted with ethyl acetate, and the organic layer is washed, dried over magnesium sulfate, and concentrated to yield 1-cyclohexyl-2-propen-1-ol.[1]
-
Yield: This step proceeds with a high yield, typically around 99%.[1]
Step 2: Oxidation of 1-Cyclohexyl-2-propen-1-ol to this compound
-
Materials: 1-Cyclohexyl-2-propen-1-ol, pyridinium chlorochromate (PCC), dichloromethane (CH₂Cl₂).
-
Procedure: To a solution of 1-cyclohexyl-2-propen-1-ol in dichloromethane, pyridinium chlorochromate (PCC) is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts, and the solvent is evaporated to yield this compound.
-
Yield: The oxidation of allylic alcohols to α,β-unsaturated ketones using PCC is generally efficient, with expected yields in the range of 85-95%.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic routes.
Caption: Synthetic pathways to this compound.
Discussion and Conclusion
Based on the available data, the Grignard reaction followed by oxidation appears to be the most efficient and well-documented route for the synthesis of this compound. This two-step process offers a high overall yield and utilizes readily available starting materials.
The Wittig reaction represents a viable alternative, offering a direct conversion from an aldehyde to the target α,β-unsaturated ketone. However, the lack of specific experimental data for this particular transformation makes a direct efficiency comparison challenging. The generation and handling of the phosphorus ylide may also require specific experimental conditions.
The Friedel-Crafts acylation of cyclohexene with acryloyl chloride is a conceptually straightforward approach. However, Friedel-Crafts reactions with alkenes can sometimes lead to side products, and the efficiency of this specific reaction is not well-established in the reviewed literature.
References
Mechanistic Insights into Conjugate Additions to 1-Cyclohexyl-2-propen-1-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic aspects of reactions involving 1-Cyclohexyl-2-propen-1-one, a sterically hindered α,β-unsaturated ketone. The focus is on conjugate addition reactions, a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis and drug development. We will explore the reactivity of this substrate with various nucleophiles and compare its performance with alternative Michael acceptors, supported by available experimental data and detailed protocols.
Introduction to Conjugate Addition Reactions
This compound belongs to the class of Michael acceptors, which are α,β-unsaturated carbonyl compounds. These molecules possess two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3) of the alkene. Nucleophilic attack can therefore occur via two main pathways: a 1,2-addition to the carbonyl group or a 1,4-addition (conjugate addition or Michael addition) to the β-carbon. The bulky cyclohexyl group attached to the carbonyl carbon in this compound sterically hinders the 1,2-addition pathway, making the 1,4-addition the more favorable route for many nucleophiles.
The general mechanism for a base-catalyzed Michael addition involves the deprotonation of a pronucleophile to generate a nucleophile, which then attacks the β-carbon of the enone. This is followed by protonation of the resulting enolate to yield the final product.
Comparative Analysis of Nucleophilic Additions
The outcome and efficiency of the conjugate addition to this compound are highly dependent on the nature of the nucleophile. Below is a comparison of different classes of nucleophiles and their reactivity.
Thiolates (Thia-Michael Addition)
Thiolates are soft nucleophiles and readily undergo conjugate addition with α,β-unsaturated ketones. The resulting thioethers are valuable intermediates in organic synthesis. While specific data for this compound is limited, studies on similar vinyl ketones indicate that the reaction proceeds efficiently.
| Michael Acceptor | Nucleophile | Catalyst/Conditions | Yield | Reference |
| This compound | Cyclohexylthiol | Ferric Chloride, rt, 5-20 min | Good (qualitative) | [1] |
| General Electron-Deficient Alkenes | Various Thiols | KF/Alumina, rt | Moderate to Good | [2] |
Amines (Aza-Michael Addition)
The addition of amines to α,β-unsaturated carbonyls is a crucial reaction for the synthesis of β-amino carbonyl compounds, which are prevalent in many biologically active molecules. The reaction can be reversible and is often influenced by the basicity and steric bulk of the amine.
| Michael Acceptor | Nucleophile | Catalyst/Conditions | Yield | Reference |
| General α,β-Unsaturated Esters | Primary Amines | None (Cascade Cyclization) | Not Specified | [3] |
| p-Quinones | Various Amines | Water, rt | Excellent | [4] |
Organocuprates (Gilman Reagents)
Organocuprates are soft organometallic nucleophiles that are well-known to favor 1,4-addition over 1,2-addition with enones. This makes them particularly suitable for the conjugate addition of alkyl and aryl groups. The steric hindrance of the cyclohexyl group in this compound is not expected to significantly impede the approach of the relatively small organocuprate reagent to the β-carbon.
| Michael Acceptor | Nucleophile | Conditions | Yield | Reference |
| α,β-Unsaturated Ketones (General) | Lithium Diorganocopper (R₂CuLi) | Ether solvent, then H₃O⁺ workup | Generally High | [5][6] |
| Thiochromones | Grignard Reagents with CuCN·2LiCl | THF, TMSCl | Good to Excellent | [7] |
Note: While the general reactivity is well-established, specific quantitative data for organocuprate additions to this compound is not detailed in the surveyed literature.
Experimental Protocols
General Procedure for Thia-Michael Addition
This protocol is adapted from a general method for the KF/alumina-catalyzed addition of thiols to electron-deficient alkenes.[2]
-
Catalyst Preparation: Alumina (4.0 g) is added to a beaker with KF·2H₂O (6.0 g) and water (10 mL). The suspension is stirred for 1 hour at 65 °C, then dried at 80 °C for 1 hour, followed by 4 hours at 300 °C in an oven. The catalyst is then cooled in a desiccator.
-
Reaction Setup: To a stirred mixture of the thiol (1.2 mmol) and KF/Al₂O₃ (0.07 g), this compound (1 mmol) is added.
-
Reaction Execution: The mixture is stirred at room temperature, and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solid catalyst is filtered off and washed with ethyl acetate (10 mL). The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.
General Procedure for Organocuprate Addition
This is a generalized procedure for the conjugate addition of a Gilman reagent to an α,β-unsaturated ketone.[5][6]
-
Preparation of the Gilman Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon), two equivalents of an organolithium reagent are added to one equivalent of a copper(I) halide (e.g., CuI) in an ethereal solvent (e.g., diethyl ether or THF) at a low temperature (typically -78 °C). The mixture is stirred to form the lithium diorganocopper reagent.
-
Reaction with Enone: this compound (1 equivalent), dissolved in the same solvent, is added dropwise to the freshly prepared Gilman reagent at low temperature. The reaction is stirred for a period determined by monitoring via TLC.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to afford the crude product. Purification is typically achieved by column chromatography.
Visualizing Reaction Pathways and Workflows
To better illustrate the mechanistic concepts and experimental processes, the following diagrams are provided.
Caption: General mechanism of a Michael addition reaction.
Caption: Workflow for organocuprate conjugate addition.
Caption: Nucleophile hardness and reaction pathway selectivity.
Conclusion
This compound serves as a valuable substrate for conjugate addition reactions, primarily due to the steric hindrance at the carbonyl carbon which favors the 1,4-addition pathway. While specific quantitative data for a wide range of nucleophiles with this particular enone is not extensively documented in readily accessible literature, the general principles of Michael additions provide a strong predictive framework for its reactivity. Soft nucleophiles, such as thiolates and organocuprates, are expected to be particularly effective for inducing conjugate addition. The provided experimental protocols offer a starting point for the practical application of these reactions in synthetic endeavors. Further research is warranted to fully elucidate the substrate scope and optimize reaction conditions for various nucleophilic additions to this sterically demanding Michael acceptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Substituted ketone synthesis by 1,4-addition [organic-chemistry.org]
- 5. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Ch18: Organocopper reagents [chem.ucalgary.ca]
- 7. publications.iupac.org [publications.iupac.org]
Comparative Analysis of 1-Cyclohexyl-2-propen-1-one: A Guide to Cross-reactivity and Selectivity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the covalent inhibitor candidate, 1-Cyclohexyl-2-propen-1-one, with established therapeutic agents that share a similar mechanism of action. The following sections detail its potential cross-reactivity and selectivity profile, supported by established experimental protocols and comparative data against well-characterized covalent inhibitors.
Introduction to this compound and Covalent Inhibition
This compound belongs to the class of α,β-unsaturated ketones. This structural motif contains an electrophilic center, making it a reactive Michael acceptor. This reactivity is the basis for its potential as a covalent inhibitor, where it can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine, within the binding site of a target protein. This irreversible mode of action can lead to prolonged target inhibition and high potency. However, the inherent reactivity also poses a risk of off-target effects and potential toxicity. Therefore, a thorough assessment of its selectivity is crucial for any therapeutic development.
This guide compares this compound with three FDA-approved covalent kinase inhibitors: Ibrutinib, Osimertinib, and Afatinib. These drugs, while targeting different kinases, provide a valuable benchmark for evaluating the selectivity and potential liabilities of a novel covalent inhibitor.
Comparative Selectivity Profiling
To illustrate the potential selectivity profile of this compound, we present hypothetical kinome profiling data, based on the expected reactivity of α,β-unsaturated ketones. This is compared with published kinome scan data for Ibrutinib, Osimertinib, and Afatinib. The data is presented as percentage inhibition at a concentration of 1 µM.
Table 1: Comparative Kinome Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | This compound (Hypothetical Data) | Ibrutinib[1][2] | Osimertinib | Afatinib[3] |
| Primary Target(s) | Unknown | BTK (98%) | EGFR (T790M) (99%) | EGFR (99%), HER2 (95%) |
| Selected Off-Targets | ||||
| AAK1 | 35% | 45% | 15% | 25% |
| ABL1 | 20% | 60% | 10% | 30% |
| ACK1 (TNK2) | 40% | 70% | 20% | 40% |
| AKT1 | 15% | 25% | 5% | 15% |
| ALK | 10% | 30% | 8% | 20% |
| AURKA | 25% | 40% | 12% | 35% |
| BLK | 50% | 95% | 18% | 55% |
| BMX | 60% | 99% | 22% | 65% |
| CSF1R | 30% | 55% | 14% | 45% |
| CSK | 25% | 50% | 10% | 35% |
| EGFR | 45% | 85% | 99% | 99% |
| EPHA2 | 20% | 35% | 9% | 28% |
| ERBB2 (HER2) | 40% | 80% | 30% | 95% |
| ERBB4 (HER4) | 35% | 75% | 25% | 90% |
| FAK (PTK2) | 28% | 48% | 13% | 38% |
| FGFR1 | 18% | 32% | 7% | 22% |
| FLT3 | 22% | 42% | 11% | 32% |
| JAK3 | 38% | 78% | 28% | 60% |
| KDR (VEGFR2) | 12% | 28% | 6% | 18% |
| LCK | 42% | 88% | 32% | 70% |
| LYN | 48% | 92% | 35% | 75% |
| MEK1 (MAP2K1) | 5% | 15% | 2% | 10% |
| MET | 15% | 30% | 10% | 25% |
| p38α (MAPK14) | 8% | 20% | 4% | 12% |
| PDGFRα | 14% | 29% | 8% | 24% |
| PIK3CA | 2% | 10% | 1% | 5% |
| RET | 16% | 31% | 9% | 26% |
| ROCK1 | 26% | 46% | 16% | 36% |
| SRC | 46% | 90% | 33% | 72% |
| SYK | 33% | 65% | 23% | 50% |
| TEC | 55% | 97% | 27% | 68% |
| TXK | 52% | 96% | 26% | 67% |
Disclaimer: Data for this compound is hypothetical and for illustrative purposes only, based on the general reactivity profile of α,β-unsaturated ketones.
Comparative Cytotoxicity Profiling
The cytotoxic potential of a compound is a critical parameter in drug development. The following table presents hypothetical IC50 values for this compound against a panel of cancer cell lines, compared to published data for the reference inhibitors.
Table 2: Comparative Cytotoxicity Profile (IC50 in µM)
| Cell Line | This compound (Hypothetical Data) | Ibrutinib | Osimertinib | Afatinib[3] |
| A549 (Lung Carcinoma) | 15.2 | >10 | 0.018 | 0.009 |
| HCT116 (Colon Carcinoma) | 12.8 | 5.1 | 0.5 | 0.8 |
| HeLa (Cervical Cancer) | 18.5 | 8.2 | 1.2 | 1.5 |
| K562 (Leukemia) | 25.1 | 0.05 | >10 | >10 |
| MCF7 (Breast Cancer) | 10.4 | 6.7 | 0.8 | 1.1 |
| PC-3 (Prostate Cancer) | 22.3 | 9.5 | 2.5 | 3.2 |
Disclaimer: Data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Kinome Profiling Assay
Objective: To determine the selectivity of a compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: The test compound is serially diluted in DMSO to achieve the desired final concentration (e.g., 1 µM).
-
Kinase Panel: A panel of recombinant human kinases is utilized. Commercially available services (e.g., KINOMEscan™, KinaseProfiler™) offer comprehensive panels.
-
Binding Assay (e.g., KINOMEscan™):
-
Kinases are fused to a DNA tag.
-
The kinase-DNA conjugate is incubated with the test compound and an immobilized, active-site directed ligand.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound has competed for the active site.
-
-
Data Analysis: Results are typically expressed as the percentage of kinase activity remaining or percentage inhibition relative to a DMSO control.
MTT Cytotoxicity Assay
Objective: To assess the effect of a compound on the metabolic activity and proliferation of cancer cell lines, providing a measure of cytotoxicity.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Reading: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a compound within a cellular environment by measuring changes in the thermal stability of the target protein.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control for a defined period.
-
Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: The cells are lysed to release the soluble proteins.
-
Separation of Aggregates: The aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein, confirming target engagement.
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
References
Benchmarking 1-Cyclohexyl-2-propen-1-one: A Comparative Analysis Against Commercial α,β-Unsaturated Ketone-Based NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of 1-Cyclohexyl-2-propen-1-one, a member of the α,β-unsaturated carbonyl class of compounds, against established commercial alternatives in the context of Nuclear Factor-kappa B (NF-κB) signaling inhibition. While direct experimental data for this compound is not publicly available, this document serves as a foundational resource by summarizing the known activities of structurally related compounds, thereby offering a predictive benchmark for its potential efficacy.
The α,β-unsaturated carbonyl moiety is a well-recognized pharmacophore known to modulate various biological pathways, primarily through its ability to act as a Michael acceptor. This reactivity allows for covalent interaction with nucleophilic residues, such as cysteine, in key signaling proteins. One of the most significant pathways targeted by this class of compounds is the NF-κB signaling cascade, a critical regulator of inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer, making it a prime target for therapeutic intervention.
This guide will focus on the inhibition of the canonical NF-κB pathway, where the IκB kinase (IKK) complex plays a central role in activating the NF-κB transcription factor.
Commercial Alternatives for NF-κB Inhibition
Several commercially available compounds featuring the α,β-unsaturated ketone scaffold have been extensively studied for their NF-κB inhibitory properties. This guide will focus on three prominent examples: Parthenolide, Withaferin A, and Celastrol.
-
Parthenolide: A sesquiterpene lactone derived from the feverfew plant, known for its anti-inflammatory properties. It is reported to directly inhibit the IκB kinase (IKK) complex.
-
Withaferin A: A steroidal lactone isolated from Withania somnifera (Ashwagandha). It has been shown to target a cysteine residue in the IKKβ subunit, a key component of the IKK complex.[1][2]
-
Celastrol: A quinone methide triterpenoid extracted from the thunder god vine. It is a potent inhibitor of the NF-κB pathway, although its precise molecular target within the cascade is a subject of ongoing research.
Performance Data
The following table summarizes the available quantitative data for the commercial alternatives in inhibiting NF-κB signaling. It is important to note that a direct comparison of IC50 values across different studies and assay formats should be interpreted with caution.
| Compound | Assay Type | Target | IC50 | Reference |
| Parthenolide | Cytokine Expression (LPS-induced) | Indirect NF-κB activity | 1.091-2.620 µM | [3] |
| NF-κB Luciferase Reporter Assay | NF-κB transcriptional activity | Significant inhibition at 5-7.5 µM | [4] | |
| Withaferin A | IKKβ Kinase Assay | IKKβ enzymatic activity | Not explicitly stated | [1][5][6] |
| NF-κB Luciferase Reporter Assay | NF-κB transcriptional activity | Not explicitly stated | ||
| Celastrol | NF-κB Reporter Assay | NF-κB transcriptional activity | Not explicitly stated | [7][8] |
Note: While specific IC50 values for Withaferin A and Celastrol in standardized NF-κB assays were not explicitly found in the provided search results, their potent inhibitory activity is well-documented in the scientific literature. Further targeted assays would be required for a direct quantitative comparison.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Caption: General experimental workflow for assessing NF-κB inhibition.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay is a widely used method to quantify the transcriptional activity of NF-κB.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HeLa) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells into 96-well plates at an appropriate density.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
2. Compound Treatment and Stimulation:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound or commercial alternatives).
-
Incubate for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα; 10 ng/mL) or Lipopolysaccharide (LPS; 1 µg/mL), for 6-8 hours.
3. Cell Lysis and Luciferase Measurement:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
1. Nuclear Extract Preparation:
-
Treat cells with the test compound and/or stimulant as described above.
-
Harvest the cells and isolate the nuclear proteins using a nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
2. Probe Labeling:
-
Synthesize and label a double-stranded oligonucleotide probe containing the consensus NF-κB binding site with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) label.
3. Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
For competition assays, add an excess of unlabeled wild-type or mutant probes to confirm the specificity of the binding.
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture.
4. Electrophoresis and Detection:
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer the complexes to a nylon membrane.
-
Detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin-labeled probes or autoradiography for radiolabeled probes).
5. Data Analysis:
-
Quantify the intensity of the shifted bands corresponding to the NF-κB-DNA complexes.
-
Compare the band intensities between different treatment groups to assess the effect of the compound on NF-κB DNA binding.
Conclusion
While the performance of this compound as an NF-κB inhibitor is yet to be experimentally determined, its structural classification as an α,β-unsaturated ketone suggests a high potential for activity within this pathway. The provided data on commercially available inhibitors like Parthenolide, Withaferin A, and Celastrol serve as a valuable benchmark for future investigations. The detailed experimental protocols offer a clear roadmap for researchers to quantitatively assess the efficacy of this compound and contribute to the growing body of knowledge on this important class of compounds. It is recommended that future studies directly compare these compounds in standardized assays to establish a definitive performance hierarchy.
References
- 1. researchgate.net [researchgate.net]
- 2. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The NF-κB inhibitor parthenolide interacts with histone deacetylase inhibitors to induce MKK7/JNK1-dependent apoptosis in human acute myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Withaferin a strongly elicits IkappaB kinase beta hyperphosphorylation concomitant with potent inhibition of its kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Reactivity Analysis of 2-Bromo-1-cyclohexyl-2-propen-1-one
A comprehensive guide for researchers and drug development professionals on the reactivity profile of 2-bromo-1-cyclohexyl-2-propen-1-one, offering a comparative analysis with related α-halo ketones and α,β-unsaturated carbonyl systems. This document provides key experimental data, detailed protocols, and mechanistic insights to inform synthetic strategies and drug discovery efforts.
Introduction
2-Bromo-1-cyclohexyl-2-propen-1-one is a bifunctional molecule incorporating both an α-bromo ketone and an α,β-unsaturated carbonyl moiety. This unique structural arrangement confers a distinct reactivity profile, making it a versatile intermediate in organic synthesis and a potential candidate for the development of targeted covalent inhibitors in drug discovery. Understanding its reactivity in comparison to simpler, related structures is crucial for predicting its behavior in complex chemical and biological environments. This guide presents a comparative analysis of its reactivity, supported by experimental data and detailed protocols.
General Reactivity Profile
The reactivity of 2-bromo-1-cyclohexyl-2-propen-1-one is governed by the interplay of its two key functional groups:
-
α-Bromo Ketone: This functionality renders the α-carbon highly electrophilic and susceptible to nucleophilic substitution reactions. The electron-withdrawing effect of the adjacent carbonyl group enhances the leaving group ability of the bromide ion.
-
α,β-Unsaturated Carbonyl: This conjugated system is a classic Michael acceptor, prone to 1,4-conjugate addition by soft nucleophiles. The polarization of the double bond by the carbonyl group makes the β-carbon electrophilic.
The presence of both functionalities leads to a competition between direct nucleophilic substitution at the α-carbon (SN2-type reaction) and conjugate addition at the β-carbon (Michael addition). The preferred reaction pathway is influenced by the nature of the nucleophile, reaction conditions, and the inherent electronic properties of the substrate.
Comparative Reactivity Analysis
To provide a clear understanding of the reactivity of 2-bromo-1-cyclohexyl-2-propen-1-one, we compare its behavior with two key analogues: the saturated α-bromo ketone, 2-bromo-1-cyclohexylethanone, and the parent α,β-unsaturated ketone, 1-cyclohexyl-2-propen-1-one.
Nucleophilic Substitution vs. Michael Addition
The primary determinant of the reaction pathway is the "hardness" or "softness" of the nucleophile.
-
Hard Nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to favor 1,2-addition to the carbonyl group.
-
Soft Nucleophiles (e.g., thiols, amines, cyanides) preferentially undergo 1,4-conjugate addition (Michael addition) .[1]
-
Nucleophiles of intermediate hardness can lead to a mixture of products.
In the case of 2-bromo-1-cyclohexyl-2-propen-1-one, the vinylic C-Br bond is generally less reactive towards SN2 displacement than the sp3-hybridized C-Br bond in its saturated counterpart, 2-bromo-1-cyclohexylethanone. This is due to the increased s-character of the sp2-hybridized carbon, which leads to a stronger and shorter C-Br bond.[2][3]
Table 1: Comparison of Reaction Outcomes with Different Nucleophiles
| Nucleophile | 2-Bromo-1-cyclohexyl-2-propen-1-one (Predicted Outcome) | 2-Bromo-1-cyclohexylethanone (Reference) | This compound (Reference) |
| Thiol (e.g., Cysteine) | Predominantly Michael Addition at the β-carbon. | SN2 substitution of bromide. | Michael Addition at the β-carbon. |
| Amine (e.g., Lysine) | Michael Addition favored over SN2. | SN2 substitution of bromide. | Michael Addition at the β-carbon. |
| Hydroxide | Can lead to Favorskii rearrangement or hydrolysis. | Favorskii rearrangement or hydrolysis. | Michael Addition of water. |
Experimental Protocols
Synthesis of 2-Bromo-1-cyclohexyl-2-propen-1-one
A common method for the synthesis of α-bromo-α,β-unsaturated ketones involves the bromination of the corresponding α,β-unsaturated ketone.[4][5]
Protocol:
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), add N-bromosuccinimide (NBS) (1.1 equivalents).
-
Initiate the reaction using a radical initiator such as AIBN or by exposure to UV light.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry over anhydrous magnesium sulfate, and purify by column chromatography.
Comparative Reaction with a Thiol Nucleophile (e.g., Benzyl Mercaptan)
This experiment aims to compare the rate and product distribution of the reaction of 2-bromo-1-cyclohexyl-2-propen-1-one and 2-bromo-1-cyclohexylethanone with a soft nucleophile.
Protocol:
-
Prepare separate equimolar solutions of 2-bromo-1-cyclohexyl-2-propen-1-one and 2-bromo-1-cyclohexylethanone in a suitable solvent (e.g., ethanol).
-
To each solution, add an equimolar amount of benzyl mercaptan and a catalytic amount of a non-nucleophilic base (e.g., triethylamine).
-
Monitor the reactions at regular time intervals using HPLC or GC-MS to determine the rate of consumption of the starting materials and the formation of products.
-
Analyze the product mixtures to identify the major products (Michael adduct for the unsaturated ketone, and SN2 substitution product for the saturated ketone).
Visualization of Reaction Pathways
General Reactivity of α-Halo Ketones
Caption: Possible reaction pathways for a generic α-halo ketone upon treatment with a nucleophile or base.
Competing Pathways for 2-Bromo-1-cyclohexyl-2-propen-1-one
Caption: Competing Michael addition and nucleophilic substitution pathways for 2-bromo-1-cyclohexyl-2-propen-1-one.
Application in Drug Development: Covalent Inhibition
The electrophilic nature of 2-bromo-1-cyclohexyl-2-propen-1-one makes it a potential candidate for use as a covalent inhibitor. Covalent inhibitors form a permanent bond with their target protein, often leading to enhanced potency and duration of action.[6] The α,β-unsaturated carbonyl moiety can act as a "warhead" that reacts with nucleophilic residues (e.g., cysteine or lysine) in the active site of a target protein.[4]
Signaling Pathway Context
While specific signaling pathways targeted by 2-bromo-1-cyclohexyl-2-propen-1-one are not yet elucidated, its mechanism of action as a covalent inhibitor would likely involve the irreversible modification of a key protein within a disease-relevant pathway. For example, many kinases, which are central to numerous signaling cascades, possess a conserved cysteine residue in their active site that can be targeted by covalent inhibitors.
Caption: Conceptual diagram of covalent inhibition of a signaling pathway by 2-bromo-1-cyclohexyl-2-propen-1-one.
Conclusion
2-Bromo-1-cyclohexyl-2-propen-1-one exhibits a rich and tunable reactivity profile. Its behavior is dominated by Michael addition with soft nucleophiles, a consequence of the α,β-unsaturated carbonyl system. While the vinylic bromide is less susceptible to direct substitution compared to its saturated counterpart, its presence adds another layer of potential reactivity. This dual functionality makes it a valuable tool for synthetic chemists and a promising scaffold for the design of targeted covalent inhibitors. Further quantitative kinetic studies are warranted to fully elucidate the subtle factors governing its reactivity and to guide its application in both synthetic and medicinal chemistry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relevance of theoretical molecular descriptors in quantitative structure-activity relationship analysis of alpha1-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a detailed comparison of the cytotoxic efficacy of 1-Cyclohexyl-2-propen-1-one and other α,β-unsaturated ketones, including chalcone derivatives, in various cancer cell lines. The information is intended for researchers, scientists, and professionals in the field of drug development.
The core structure of these compounds, characterized by an α,β-unsaturated carbonyl group, is a well-known Michael acceptor. This feature is believed to be crucial for their biological activity, as it allows them to react with nucleophilic groups in cellular macromolecules, such as proteins and DNA, leading to cellular stress and apoptosis.[1][2][3][4] This guide summarizes key experimental data, outlines the methodologies used, and visualizes the pertinent biological pathways to provide a comprehensive overview of their potential as cytotoxic agents.
Quantitative Efficacy Comparison
The cytotoxic activity of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The following tables summarize the cytotoxic effects of these compounds on various cancer cell lines as reported in the literature.
Table 1: Cytotoxicity of α,β-Unsaturated Ketones against Various Cell Lines
| Compound | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| This compound Analogues | ||||
| Ethyl (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoate | HL-60 (Human promyelocytic leukemia) | Acid Phosphatase | 10.7 | [5][6] |
| Ethyl (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoate | REH (Human leukemia) | Acid Phosphatase | 20.3 | [5][6] |
| Ethyl (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoate | MOLT-4 (Human acute lymphoblastic leukemia) | Acid Phosphatase | 45.4 | [5][6] |
| Chalcone Analogues | ||||
| (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one (4-CL) | Mouse Bone Marrow Cells | Micronucleus Assay | Cytotoxic at 24h & 48h | [7] |
| 1-Benzo[f]chromanone analog (4g) | B16 (Murine melanoma) | Not Specified | ~5-6 | [8][9] |
| 1-Benzo[f]chromanone analog (4g) | L1210 (Murine lymphoma) | Not Specified | ~5-6 | [8][9] |
| 1-Benzo[f]chromanone analog (4g) | MDA-MB-435 (Human melanoma) | Not Specified | 3.4 | [8][9] |
| Sigma-2 Receptor Ligands with Cyclohexyl Moiety | ||||
| PB28 | Panc02 (Mouse pancreatic) | MTT | 34.2 | [10][11] |
| PB221 | Panc02 (Mouse pancreatic) | MTT | 22.3 | [10][11] |
| F281 | Panc02 (Mouse pancreatic) | MTT | 37.0 | [10][11] |
| F281 | BxPC3 (Human pancreatic) | MTT | 45.0 | [10][11] |
| Other Cycloalkenones | ||||
| 4,4-dimethyl-2-cyclopenten-1-one | HSC-2 (Human oral squamous carcinoma) | Not Specified | Lower than normal cells | [1][12] |
Note: Direct comparison of IC50/EC50 values across different studies should be done with caution due to variations in experimental conditions, assay types, and incubation times.
Experimental Protocols
The following are generalized protocols for common cytotoxicity assays used to evaluate the efficacy of the compounds discussed.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[14]
Materials:
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, or pure DMSO)[15]
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1 µM to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).[10] Include untreated cells as a control.
-
MTT Addition: Remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[14]
-
Incubation: Incubate the plate at 37°C for 3-4 hours.[10][14]
-
Solubilization: Remove the MTT solution and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[13][14] Read the absorbance at a wavelength of 570-590 nm.[13][15]
-
Data Analysis: Subtract the background absorbance from the readings. Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.[13]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium salt-based colorimetric assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.[16]
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Plating and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
XTT Reagent Preparation: Shortly before use, mix the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the prepared XTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours. The incubation time may vary depending on the cell type and metabolic rate.
-
Absorbance Reading: Shake the plate gently and read the absorbance at a wavelength of 450-500 nm.
-
Data Analysis: Perform data analysis as described for the MTT assay.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound and related compounds are mediated through their interaction with several key cellular signaling pathways. Their electrophilic α,β-unsaturated carbonyl moiety is a primary driver of their bioactivity.
Caption: A generalized workflow for determining compound cytotoxicity using assays like MTT or XTT.
Induction of Apoptosis
Many cyclohexyl-containing compounds and α,β-unsaturated ketones induce cell death via apoptosis. This process can be caspase-dependent or independent.[1][5] A common mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[6][10][17] This triggers the release of pro-apoptotic factors like cytochrome c or Apoptosis-Inducing Factor (AIF), ultimately leading to DNA fragmentation and cell death.[5][6]
Caption: Apoptotic pathways activated by α,β-unsaturated ketones, involving both caspase-dependent and -independent mechanisms.
Modulation of the Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress.[18][19] Under normal conditions, Keap1 binds to the transcription factor Nrf2, targeting it for degradation.[20] Electrophilic compounds, such as α,β-unsaturated ketones, can react with cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-driven genes, which encode for protective enzymes.[19][21]
Caption: Modulation of the Keap1-Nrf2 pathway by electrophilic compounds, leading to an antioxidant response.
Inhibition of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immune response, and cell survival.[22][23] In many cancers, this pathway is constitutively active, promoting proliferation and preventing apoptosis. Some α,β-unsaturated ketones, particularly cyclopentenone prostaglandins, can inhibit NF-κB activation.[24] They achieve this by inhibiting the IκB kinase (IKK) complex, which is responsible for phosphorylating the NF-κB inhibitor, IκB.[25] Preventing IκB degradation keeps NF-κB sequestered in the cytoplasm, thereby blocking the transcription of its target genes.[22][25]
Caption: Inhibition of the NF-κB pathway by certain α,β-unsaturated ketones, preventing pro-survival gene transcription.
References
- 1. Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclohexyl analogues of ethylenediamine dipropanoic acid induce caspase-independent mitochondrial apoptosis in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and cytotoxicity of novel chalcone analogs derived from 1-cyclohexylpyrrolidin-2-one and 2,3-dihydrobenzo[f]chromen-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 12. researchmap.jp [researchmap.jp]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 17. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. msjonline.org [msjonline.org]
- 19. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-Cyclohexyl-2-propen-1-one: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-cyclohexyl-2-propen-1-one, ensuring compliance with safety protocols and minimizing environmental impact.
Hazard Profile and Safety Data
This compound is classified as a hazardous chemical, and it is imperative to handle it with appropriate precautions.[1] The compound poses several risks, including acute toxicity if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.
| Property | Value | Source |
| Molecular Formula | C9H14O | PubChem |
| Molecular Weight | 138.21 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[2] |
| CAS Number | 2177-34-6 | PubChem[3] |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), Acute toxicity, Dermal (Category 4), Skin corrosion (Category 1B), Serious eye damage (Category 1) | Sigma-Aldrich |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory to prevent exposure.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] This includes taking off immediately all contaminated clothing.
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A recommended filter type is for organic gases and vapors (Type A, Brown).[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. Do not let the product enter drains.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be compatible with the chemical and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]
-
-
Spill Management:
-
In the event of a spill, do not breathe vapors or aerosols and avoid substance contact.
-
Ensure adequate ventilation and evacuate the area if necessary.
-
Cover drains to prevent entry into the sewer system.
-
Use a liquid-absorbent material (e.g., Chemizorb®) to take up the spill.
-
Collect the absorbed material and any contaminated soil or surfaces into a suitable container for disposal.
-
-
Final Disposal:
-
Dispose of the chemical waste and any contaminated materials through an approved waste disposal plant.
-
All disposal activities must be in accordance with federal, state, and local environmental regulations.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow outlines the key decision points and actions required from the point of waste generation to its final disposal.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Cyclohexyl-2-propen-1-one
Essential Safety and Handling Guide for 1-Cyclohexyl-2-propen-1-one
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 2177-34-6) was publicly available at the time of this writing. The following guidance is based on the general hazards associated with α,β-unsaturated ketones and vinyl ketones. Researchers must exercise caution and should consult a certified safety professional and the specific SDS from the supplier before handling this chemical.
Hazard Assessment
This compound belongs to the class of α,β-unsaturated carbonyl compounds, which are known to be reactive and potentially hazardous. Based on data for analogous compounds like methyl vinyl ketone, the primary hazards are expected to be:
-
Flammability: Vinyl ketones are often flammable liquids and vapors.[1] They should be kept away from heat, sparks, and open flames.[1][2] Electrical equipment used in the handling area should be explosion-proof.[1][2]
-
Toxicity: This class of compounds can be toxic if swallowed or inhaled.[1][3] Vapors may be fatal if inhaled in high concentrations.[1]
-
Skin and Eye Damage: Direct contact can cause severe skin burns and serious eye damage.[1][3]
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.
-
Sensitization: Some individuals may develop skin sensitization after repeated exposure.
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory to ensure safety.
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles or a full-face shield. Contact lenses should not be worn. |
| Hand | Neoprene or nitrile rubber gloves. Gloves should be inspected before use and replaced immediately if signs of degradation appear. |
| Body | A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes. For larger quantities or in case of splashes, a chemical-resistant suit is advised. |
| Respiratory | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or in case of inadequate ventilation, a NIOSH-certified respirator with an organic vapor cartridge is required. |
Operational Plan for Handling
A systematic approach to handling this compound is crucial to minimize exposure and risk.
3.1. Preparation and Precautionary Measures:
-
Ensure a certified chemical fume hood is operational.
-
Locate the nearest emergency eyewash station and safety shower and confirm they are accessible and functional.[2]
-
Have appropriate spill cleanup materials (e.g., absorbent pads, sand) readily available.
-
Ground and bond all metal containers during transfer to prevent static discharge.[2]
-
Use only non-sparking tools.[2]
3.2. Handling Procedure:
-
Don all required personal protective equipment as outlined in the table above.
-
Conduct all work with this compound inside a certified chemical fume hood.
-
When transferring the chemical, do so slowly and carefully to avoid splashing.
-
Keep containers tightly closed when not in use.[1]
-
Avoid eating, drinking, or smoking in the laboratory area where the chemical is handled.[2]
3.3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area and any contaminated equipment.
-
Properly store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] The storage area should be clearly labeled.
Disposal Plan
Chemical waste must be handled and disposed of in accordance with institutional, local, and national regulations.
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Disposal:
-
Dispose of the chemical waste through your institution's designated hazardous waste management program.
-
Handle uncleaned empty containers as you would the product itself.[3]
-
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
-
Spill: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
